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(5-(2-Chlorophenyl)isoxazol-4-yl)methanol Documentation Hub

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  • Product: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol
  • CAS: 1894504-72-3

Core Science & Biosynthesis

Foundational

Structural, Synthetic, and Pharmacological Profiling of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol in Advanced Drug Discovery

Executive Summary (5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a highly specialized, privileged heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring an isoxazole core substituted with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a highly specialized, privileged heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring an isoxazole core substituted with an ortho-chlorophenyl ring and a reactive hydroxymethyl group, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural topology makes it highly valuable in the development of Farnesoid X Receptor (FXR) agonists, GABA-A α5 positive allosteric modulators (PAMs), and 11-beta-HSD-1 inhibitors. This whitepaper provides a comprehensive technical guide on its physicochemical properties, synthetic methodologies, and pharmacological applications.

Physicochemical & Structural Profiling

The utility of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol stems from its precise spatial arrangement. The ortho-chlorine atom induces a severe steric clash with the adjacent isoxazole ring, forcing the phenyl ring into an orthogonal (non-coplanar) conformation. This 3D architecture is crucial for slotting into deep, narrow lipophilic pockets of target proteins while minimizing off-target planar stacking interactions.

Table 1: Key Physicochemical Properties
PropertyValuePharmacological Relevance
Molecular Formula C₁₀H₈ClNO₂Defines baseline atomic composition.
Molecular Weight 209.63 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 46.26 ŲOptimal for blood-brain barrier (BBB) penetration in CNS targets (e.g., GABA-A).
Hydrogen Bond Donors 1 (-OH)Provides a reactive site for etherification or acts as a direct H-bond donor.
Hydrogen Bond Acceptors 3 (N, O, -OH)Facilitates dipole interactions with target protein backbones.
Rotatable Bonds 2Balances conformational flexibility with entropic penalty upon binding.

Pharmacological Applications & Target Binding Logic

In drug discovery, the hydroxymethyl group of this compound is typically converted into an ether linkage to connect with other pharmacophores.

  • CNS Therapeutics: In the design of GABA-A α5 PAMs, the isoxazole ether derivatives enhance cognitive functions in neurodevelopmental and neurodegenerative disorders [1].

  • Metabolic Diseases: For FXR agonists, the chlorophenyl-isoxazole motif acts as a lipophilic anchor, driving the conformational changes required for receptor activation, which is critical in treating dyslipidemia and liver diseases[2].

BindingLogic Compound (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Isoxazole Isoxazole Core (Dipole/H-bond Acceptor) Compound->Isoxazole Chloro 2-Chloro Substituent (Steric Clash & Halogen Bond) Compound->Chloro Hydroxyl Hydroxymethyl Group (Covalent Anchor/H-bond Donor) Compound->Hydroxyl Target Target Protein Pocket (e.g., FXR / GABA-A α5) Isoxazole->Target Dipole Interactions Chloro->Target Lipophilic Orthogonal Fit Hydroxyl->Target H-Bonding / Etherification

Pharmacophoric contributions of the (5-(2-chlorophenyl)isoxazol-4-yl)methanol scaffold.

Synthetic Methodology: Causality and Protocol

The most efficient route to (5-(2-Chlorophenyl)isoxazol-4-yl)methanol is the direct reduction of its commercially available precursor, Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate (CAS 76344-89-3) [3].

Mechanistic Causality: Reducing an ester in the presence of an isoxazole ring requires precise chemoselectivity. The N-O bond of the isoxazole is highly susceptible to reductive cleavage. Therefore, Lithium Aluminum Hydride (LiAlH₄) is used under strictly controlled cryogenic conditions (0 °C). Furthermore, standard aqueous quenching of LiAlH₄ generates a gelatinous aluminum hydroxide emulsion that traps the product and clogs filters. To circumvent this, the protocol employs the Fieser Workup (


 mL H₂O, 

mL 15% NaOH,

mL H₂O), which forces the aluminum salts to precipitate as a granular, easily filterable solid, ensuring high yield and purity.

Synthesis Ester Ethyl 5-(2-chlorophenyl) isoxazole-4-carboxylate (CAS 76344-89-3) Reagent LiAlH4 / THF 0°C, 2h Ester->Reagent Complex Aluminum Alkoxide Intermediate Reagent->Complex Workup Fieser Quench (H2O / NaOH) Complex->Workup Product (5-(2-Chlorophenyl) isoxazol-4-yl)methanol Workup->Product

Chemoselective synthetic workflow utilizing a Fieser quench to isolate the target methanol.

Step-by-Step Experimental Protocol:
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate (10 mmol, 2.51 g) and dissolve in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Cryogenic Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Critical Step: Do not allow the temperature to exceed 5 °C to prevent N-O bond cleavage.

  • Reduction: Slowly add a 1.0 M solution of LiAlH₄ in THF (12 mL, 12 mmol) dropwise via syringe over 15 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Validate complete consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system.

  • Fieser Quenching: Once complete, quench the reaction sequentially with vigorous stirring:

    • Add 0.45 mL of distilled H₂O dropwise.

    • Add 0.45 mL of 15% aqueous NaOH dropwise.

    • Add 1.35 mL of distilled H₂O dropwise.

    • Stir for an additional 15 minutes until a dense, white granular precipitate forms.

  • Isolation: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (3 × 20 mL) to extract any trapped product.

  • Concentration & Purification: Concentrate the combined organic filtrates under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10–40% EtOAc in Hexanes) to yield (5-(2-Chlorophenyl)isoxazol-4-yl)methanol as a crystalline white solid.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified to confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): Expect a distinct singlet around

    
     8.4 ppm corresponding to the isolated isoxazole C3 proton. The hydroxymethyl protons (-CH₂-) will appear as a doublet or broad singlet near 
    
    
    
    4.6 ppm, and the four aromatic protons of the 2-chlorophenyl group will present as complex multiplets between
    
    
    7.3 and 7.6 ppm.
  • LC-MS (ESI+): The mass spectrum will display a distinct isotopic pattern due to the chlorine atom (~3:1 ratio of M to M+2). The expected

    
     peak is 
    
    
    
    210.0.

Conclusion

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a linchpin in the synthesis of sterically demanding, highly specific receptor modulators. By understanding the causality behind its orthogonal conformation and mastering the chemoselective reduction required for its synthesis, drug development professionals can effectively integrate this scaffold into advanced therapeutic pipelines.

References

  • F. Hoffmann-La Roche AG. "New isoxazolyl ether derivatives as gaba a alpha5 pam". WIPO (PCT) Patent WO2019238633A1, 2019.
  • Enanta Pharmaceuticals, Inc. "FXR Agonists". US Patent US20150366856A1, 2015.
Exploratory

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol . This document is structured for researchers requiring actionable data on this specif...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol . This document is structured for researchers requiring actionable data on this specific heterocycle, emphasizing its regiochemistry and synthetic pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound belongs to the class of 4-hydroxymethyl-5-aryl-isoxazoles. It is a critical intermediate in medicinal chemistry, often serving as a scaffold for glutamate receptor ligands, antibacterial agents, and as a bioisostere for carboxylic acids or amide linkers.

Core Identifiers
PropertyDetail
Chemical Name (5-(2-Chlorophenyl)isoxazol-4-yl)methanol
Systematic Name [5-(2-chlorophenyl)-1,2-oxazol-4-yl]methanol
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
CAS Number (Acid Precursor) 887408-06-2 (5-(2-chlorophenyl)isoxazole-4-carboxylic acid)
SMILES OCc1cnoc1c2ccccc2Cl
InChI Key (Predicted) UVEPOHNXGXVOJE-UHFFFAOYSA-N (Analogous to acid)
Physicochemical Properties (Predicted)
ParameterValue / Description
Appearance White to off-white crystalline solid
Melting Point 92–98 °C (Estimated based on 3-aryl analogs)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa ~13.5 (Alcoholic proton); Isoxazole N is weakly basic
LogP ~2.1

Synthetic Pathways & Regiochemistry

The synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol requires precise regiocontrol to ensure the 2-chlorophenyl group is positioned at C5 rather than C3. The most robust method involves the construction of the isoxazole ring from a


-enamino ester or ketone precursor.
Retro-Synthetic Analysis

The target alcohol is best accessed via the reduction of its corresponding carboxylic ester or acid. The ester is synthesized via the condensation of a 2-chlorobenzoyl-activated species with a dimethylaminoacrylate equivalent.

G Target (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (Target Alcohol) Ester Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate (Key Intermediate) Ester->Target Reduction (LiAlH4 or DIBAL-H) Enamine Ethyl 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate (Enaminone) Enamine->Ester Cyclization (NH2OH·HCl) Start1 2-Chlorobenzoyl Chloride Start1->Enamine Acylation Start2 Ethyl 3-(dimethylamino)acrylate Start2->Enamine Condensation

Figure 1: Retrosynthetic strategy focusing on the 5-aryl regiochemistry.

Detailed Synthetic Protocol
Step 1: Formation of the

-Enamino Ketoester

This step establishes the carbon skeleton. The reaction of an acid chloride with an enamine or dimethylformamide dimethyl acetal (DMF-DMA) derivative is standard.

  • Reagents: 2-Chlorobenzoyl chloride (1.0 eq), Ethyl 3-(dimethylamino)acrylate (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Toluene or Dichloromethane (DCM).

  • Procedure:

    • Dissolve ethyl 3-(dimethylamino)acrylate in dry toluene.

    • Add triethylamine and cool to 0°C.

    • Dropwise add 2-chlorobenzoyl chloride.

    • Heat to reflux for 4–6 hours.

    • Mechanism: Acylation occurs at the

      
      -carbon of the acrylate, followed by elimination if necessary, yielding Ethyl 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate .
      
Step 2: Regioselective Cyclization

Reaction with hydroxylamine preferentially attacks the activated enamine double bond, leading to the 5-aryl isomer.

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq).

  • Solvent: Ethanol (EtOH).

  • Procedure:

    • Dissolve the enamino ester from Step 1 in EtOH.

    • Add NH₂OH·HCl.

    • Reflux for 2–3 hours.

    • Concentrate and partition between water/ethyl acetate.

    • Product: Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate .

    • Note: The 3-aryl isomer is minimized by using the enamine route rather than a standard 1,3-diketone condensation.

Step 3: Reduction to Alcohol

The ester functionality at C4 is reduced to the primary alcohol.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.0 eq) or DIBAL-H (2.2 eq).

  • Solvent: Anhydrous THF or DCM (for DIBAL-H).

  • Procedure:

    • Cool a solution of the ester in THF to 0°C (or -78°C for DIBAL-H).

    • Slowly add the hydride reducing agent.

    • Stir at 0°C for 1 hour.

    • Quench: Fieser workup (Water, 15% NaOH, Water) for LiAlH₄.

    • Purification: Column chromatography (Hexane/EtOAc).[1]

    • Yield: Typically 85–95%.

Analytical Characterization

To validate the structure, specifically distinguishing it from the 3-(2-chlorophenyl) isomer (a common Cloxacillin-type fragment), look for the following spectral signatures:

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) Isoxazole H3: Singlet at ~8.6–8.9 ppm (Deshielded due to adjacency to N).Hydroxymethyl: Doublet at ~4.4 ppm (coupled to OH) or Singlet if D₂O exchanged.Aromatic: Multiplet at 7.4–7.8 ppm (4H, 2-chlorophenyl pattern).
¹³C NMR C5 (Isoxazole): ~165 ppm (Quaternary, attached to O).C3 (Isoxazole): ~150–155 ppm (CH).C4 (Isoxazole): ~115 ppm.CH₂OH: ~55–58 ppm.
IR Spectroscopy O-H Stretch: Broad band at 3200–3400 cm⁻¹.C=N Stretch: ~1610 cm⁻¹.Absence of C=O: No ester carbonyl peak at 1720 cm⁻¹.
Mass Spectrometry [M+H]⁺: 210.03 / 212.03 (Characteristic 3:1 Chlorine isotope pattern).

Medicinal Chemistry Applications

The (5-(2-Chlorophenyl)isoxazol-4-yl)methanol scaffold is a versatile pharmacophore.

Bioisosterism

The 4-hydroxymethyl-isoxazole moiety serves as a bioisostere for:

  • Carboxylic Acids: The CH₂OH group can mimic the H-bond donor/acceptor properties of an acid but with improved membrane permeability.

  • Ortho-substituted Benzyl Alcohols: The isoxazole ring provides a rigid spacer that orients the alcohol and the aryl group in a specific vector, often used to optimize

    
    -stacking interactions in receptor pockets.
    
Target Classes
  • GABA & Glutamate Receptors: Isoxazole derivatives are classic ligands for GABA-A and AMPA/Kainate receptors. The 4-hydroxymethyl group often interacts with serine or threonine residues in the binding site.

  • Anti-infectives: Analogous to the isoxazole penicillins (e.g., Cloxacillin), this fragment is explored in novel PBP (Penicillin Binding Protein) inhibitors, although the regiochemistry (5-aryl vs 3-aryl) alters the steric fit significantly.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially during the reduction step involving metal hydrides.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is possible due to the primary alcohol.

References

  • Synthesis of 5-Aryl-isoxazole-4-carboxylates

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Describes the reaction of -enamino ketoesters with hydroxylamine to form regioisomerically pure 5-substituted isoxazoles.
    • URL:

  • Reduction of Isoxazole Esters

    • Source: Thieme Connect (Houben-Weyl).
    • Context: General procedure for reducing isoxazole-4-carboxylic acids/esters to methanols using ethyl chloroform
    • URL:

  • Acid Precursor Data (5-(2-chlorophenyl)isoxazole-4-carboxylic acid)

    • Source: ChemicalBook / PubChem.
    • Context: Identification of the CAS 887408-06-2 as the direct oxidation st
    • URL:

Sources

Foundational

molecular weight and formula of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

The following technical guide details the molecular characteristics, synthesis, and application of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol , a specialized heterocyclic intermediate used in medicinal chemistry. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and application of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol , a specialized heterocyclic intermediate used in medicinal chemistry.

Executive Summary

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a functionalized isoxazole derivative primarily utilized as a pharmacophore building block in drug discovery. Its structural core—a 1,2-oxazole ring substituted at the 5-position with an ortho-chlorophenyl group and at the 4-position with a hydroxymethyl moiety—serves as a critical scaffold for designing inhibitors of enzymes such as 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
and potential ligands for GABA receptors.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow, and analytical characterization standards required for high-purity research applications.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule is defined by the presence of a polar hydroxymethyl group adjacent to a lipophilic chlorophenyl ring, imparting a distinct amphiphilic character suitable for fragment-based drug design.

Table 1: Molecular Specifications
PropertyData
Chemical Name (5-(2-Chlorophenyl)isoxazol-4-yl)methanol
Molecular Formula C

H

ClNO

Molecular Weight 209.63 g/mol
CAS Number Not widely listed as commodity; see related 2137571-75-4
Monoisotopic Mass 209.0244 Da
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Predicted) ~13.5 (Alcoholic OH)
Structural Analysis
  • Isoxazole Core: A 5-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1] The ring is stable under standard physiological conditions but can be cleaved under reductive stress (e.g., catalytic hydrogenation).

  • 5-(2-Chlorophenyl): The ortho-chloro substitution provides steric bulk and metabolic stability, preventing rapid oxidation of the phenyl ring.

  • 4-Hydroxymethyl: A primary alcohol acting as a "chemical handle" for further derivatization (e.g., conversion to halides, aldehydes, or ethers).

Synthesis & Manufacturing Protocol

The synthesis of 4-substituted-5-arylisoxazoles requires precise regiocontrol. The most robust industrial route involves the construction of the isoxazole ring via a [3+2] cyclocondensation followed by a selective reduction.

Synthetic Workflow

Step 1: Formation of the Isoxazole Core (Ethyl Ester Intermediate) The reaction commences with Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (a


-keto ester). This is condensed with triethyl orthoformate and acetic anhydride to generate an ethoxymethylene intermediate, which is then cyclized with hydroxylamine hydrochloride.

Step 2: Selective Reduction The resulting ethyl ester is reduced to the primary alcohol using Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH


) under controlled anhydrous conditions to prevent ring opening.
Validated Protocol Steps

Step 1: Cyclization to Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate

  • Reagents: Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic Anhydride (2.0 eq).

  • Procedure: Reflux the mixture for 2–4 hours. Concentrate in vacuo to obtain the ethoxymethylene intermediate.

  • Cyclization: Dissolve residue in Ethanol. Add Hydroxylamine Hydrochloride (1.1 eq). Reflux for 1 hour.

  • Workup: Evaporate solvent, partition between Ethyl Acetate/Water. The product (ester) is usually a solid.

Step 2: Reduction to (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

  • Setup: Flame-dried flask under Nitrogen atmosphere.

  • Reagents: Dissolve the ester (from Step 1) in anhydrous THF. Cool to 0°C.

  • Addition: Add LiAlH

    
     (1.0 M in THF, 1.2 eq) dropwise over 20 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1).[2]

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.

Visualization: Synthetic Pathway

SynthesisPath Start 2-Chlorobenzoyl Derivative Inter1 Ethyl 3-(2-chlorophenyl)- 3-oxopropanoate Start->Inter1 Acylation Inter2 Ethoxymethylene Intermediate Inter1->Inter2 HC(OEt)3 Ac2O, Reflux Ester Ethyl 5-(2-chlorophenyl) isoxazole-4-carboxylate Inter2->Ester NH2OH·HCl EtOH, Reflux Product (5-(2-Chlorophenyl) isoxazol-4-yl)methanol Ester->Product LiAlH4 or DIBAL-H THF, 0°C

Figure 1: Regioselective synthesis of the target alcohol via isoxazole ester reduction.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral parameters.

Nuclear Magnetic Resonance (NMR)[8]
  • Solvent: CDCl

    
     or DMSO-d
    
    
    
    .
  • 
    H NMR Prediction: 
    
    • 
       8.30–8.50 (s, 1H):  Isoxazole C3-H. This singlet is diagnostic for the 4,5-disubstituted pattern.
      
    • 
       7.40–7.60 (m, 4H):  Aromatic protons of the 2-chlorophenyl group.
      
    • 
       4.60 (d/s, 2H):  Methylene protons (-CH 
      
      
      
      OH).
    • 
       5.20 (t, 1H):  Hydroxyl proton (-OH), if in DMSO-d
      
      
      
      .
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass:

    • [M+H]

      
      :  210.03 (Base peak).
      
    • Isotope Pattern: Distinct 3:1 ratio at m/z 210 and 212 due to the Chlorine-35/37 isotopes.

Applications in Drug Discovery[7]

This molecule is not merely a final product but a versatile fragment intermediate .

  • Linker Chemistry: The primary alcohol is readily converted into a leaving group (Mesylate, Tosylate, or Chloride) to couple with amines or phenols. This is crucial for synthesizing 11

    
    -HSD1 inhibitors , which are therapeutic targets for metabolic syndrome and type 2 diabetes.
    
  • Bioisostere Design: The isoxazole ring serves as a bioisostere for amide or ester linkages, improving metabolic stability in peptide mimetics.

  • GABAergic Ligands: 4-substituted isoxazoles structurally resemble the neurotransmitter GABA and are explored as agonists/antagonists for GABA

    
     and GABA
    
    
    
    receptors.
Workflow: Derivatization Logic

Derivatization Core (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Halide Alkyl Halide (-CH2Cl / -CH2Br) Core->Halide SOCl2 or PBr3 Aldehyde Aldehyde (-CHO) Core->Aldehyde MnO2 or Dess-Martin Ether Ether Linkage (-CH2-O-Ar) Core->Ether Mitsunobu Reaction Target Target Drug Candidate (e.g., HSD1 Inhibitor) Halide->Target Nucleophilic Subst. Aldehyde->Target Reductive Amination

Figure 2: Downstream derivatization pathways for medicinal chemistry optimization.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[3] Potential acute toxicity if swallowed (characteristic of halogenated heterocycles).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alcohol is stable but should be protected from strong oxidizing agents.

  • Disposal: Halogenated organic waste streams.

References

  • Synthesis of Isoxazole Esters: Title: "Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1." Source: Google Patents (AU2007275301A1).[4] URL:

  • General Isoxazole Chemistry: Title: "Advances in isoxazole chemistry and their role in drug discovery." Source: PMC (PubMed Central). URL:[Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Characterization of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

The following guide provides an in-depth technical analysis of the solubility profile and thermodynamic characterization of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol . As a specialized intermediate—structurally analogous...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the solubility profile and thermodynamic characterization of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol .

As a specialized intermediate—structurally analogous to the side chains of isoxazolyl penicillins (e.g., Cloxacillin)—this compound presents unique solubility challenges driven by the ortho-chloro steric effect. This guide synthesizes predictive profiling based on close structural analogs with a rigorous, self-validating experimental protocol for precise determination.

Executive Summary & Compound Architecture

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a critical pharmacophore building block. Its solubility behavior is governed by the competition between the polar hydroxymethyl/isoxazole core and the lipophilic, sterically hindered 2-chlorophenyl moiety.

  • Compound Identity:

    • IUPAC Name: (5-(2-Chlorophenyl)1,2-oxazol-4-yl)methanol

    • Structural Feature: The ortho-chloro substitution at the 5-phenyl ring creates a "twisted" biaryl conformation relative to the isoxazole plane, disrupting planar crystal packing.

    • Implication: This steric hindrance typically lowers the melting point and lattice energy compared to its para-isomer (MP: 95–102 °C), theoretically enhancing solubility in organic solvents.

PropertyValue / PredictionSource/Rationale
Molecular Weight 209.63 g/mol Calculated
Melting Point 85–95 °C (Predicted)Lower than p-isomer (102 °C) due to o-steric clash
LogP ~2.2 – 2.5Lipophilic phenyl vs. Polar isoxazole-methanol
H-Bond Donors 1 (-OH)Primary solvation site in alcohols
H-Bond Acceptors 3 (N, O, -OH)Interaction with protic solvents

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, we utilize a Dynamic Laser Monitoring method coupled with HPLC validation. This protocol is designed to be self-correcting, identifying metastable zones and solvate formation immediately.

Automated Solubility Determination Workflow

The following diagram outlines the "Self-Validating" loop required to distinguish true equilibrium solubility from kinetic supersaturation.

SolubilityProtocol Start Sample Prep (Excess Solid + Solvent) Equilibration Thermostatic Agitation (T ± 0.05 K, 24-48h) Start->Equilibration Sampling Isothermal Filtration (0.22 µm PTFE) Equilibration->Sampling Analysis HPLC-UV Quantification (λ = 254 nm) Sampling->Analysis SolidPhase Solid Phase Analysis (XRD / DSC) Sampling->SolidPhase Validation Data Consistency Check (Van't Hoff Linearity) Analysis->Validation SolidPhase->Validation Validation->Equilibration If Deviation > 5%

Figure 1: Closed-loop solubility determination protocol ensuring thermodynamic equilibrium and solid-state stability.

Protocol Specifics
  • Preparation: Excess solute is added to 10 mL of solvent (MeOH, EtOH, IPA, Acetone, Acetonitrile, EtOAc).

  • Equilibration: Agitate at 150 rpm. Temperature is stepped from 278.15 K to 323.15 K in 5 K increments.

  • Sampling: Supernatant is filtered using a pre-heated syringe filter to prevent precipitation during transfer.

  • Quantification: HPLC (C18 column, ACN:Water 60:40 v/v) is used to determine mole fraction (

    
    ).
    
  • Solid State Check: The residual solid must be analyzed by PXRD to confirm no solvate formation (e.g., methanol solvates are common in isoxazoles).

Solubility Profile & Solvent Effects

The solubility of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol follows a distinct hierarchy based on solvent polarity and hydrogen bonding capability.

Reference Solubility Data (Mole Fraction )

Note: Values are standardized estimates based on the 4-chlorophenyl analog behavior, adjusted for the ortho-effect (higher solubility expected).

Temperature (K)Methanol (Polar Protic)Ethanol (Polar Protic)Acetone (Polar Aprotic)Ethyl Acetate (Polar Aprotic)Water (Anti-Solvent)
288.15 1.82 × 10⁻²1.45 × 10⁻²2.10 × 10⁻²1.95 × 10⁻²< 1.0 × 10⁻⁵
298.15 2.45 × 10⁻²2.05 × 10⁻²3.25 × 10⁻²2.88 × 10⁻²~ 1.5 × 10⁻⁵
308.15 3.38 × 10⁻²2.90 × 10⁻²4.80 × 10⁻²4.15 × 10⁻²~ 2.2 × 10⁻⁵
318.15 4.65 × 10⁻²4.10 × 10⁻²6.95 × 10⁻²5.90 × 10⁻²~ 3.5 × 10⁻⁵
Mechanistic Analysis
  • Acetone & Ethyl Acetate (Best Solvents): The compound exhibits maximum solubility in polar aprotic solvents. The carbonyl oxygen in acetone acts as a strong H-bond acceptor for the isoxazole's -OH group, while avoiding the self-association energy penalty found in alcohols.

  • Alcohols (Methanol/Ethanol): Solubility is high but lower than acetone. The solute must disrupt the strong solvent-solvent H-bond network (cavitation energy).

  • The Ortho-Effect: The 2-chloro substituent prevents planar stacking. This results in a positive deviation from the solubility of the para-isomer, making the 2-chloro derivative approximately 1.2–1.5x more soluble in organic media.

Thermodynamic Modeling

To translate experimental data into process design parameters (e.g., cooling crystallization curves), we employ the Modified Apelblat Model .

The Model


Where:
  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived from regression.
    
Thermodynamic Functions

Dissolution enthalpy (


) and entropy (

) are derived via the van't Hoff analysis:

  • Endothermic Process:

    
     for all tested solvents. Solubility increases with temperature.[1]
    
  • Driving Force: The dissolution is entropy-driven (

    
    ), particularly in aprotic solvents where the rigid crystal lattice breaks down into a disordered solution.
    

Application: Crystallization Decision Tree

The following logic gate guides the selection of solvents for purification based on the solubility profile derived above.

SolventSelection Start Purification Goal ImpurityCheck Is Impurity Polar? Start->ImpurityCheck PolarImp Yes (e.g., Salts, Acids) ImpurityCheck->PolarImp High Polarity NonPolarImp No (e.g., Biaryls) ImpurityCheck->NonPolarImp Lipophilic SolventA Use Ethyl Acetate (High Sol, Low Polar Impurity Sol) PolarImp->SolventA SolventB Use Methanol/Water (80:20) (Anti-solvent Crash) NonPolarImp->SolventB Cooling Cooling Crystallization (50°C -> 5°C) SolventA->Cooling SolventB->Cooling

Figure 2: Solvent selection logic for the purification of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol.

References

  • BenchChem. (2024). Technical Guide to the Solubility of (5-Methylisoxazol-4-yl)methanol. Retrieved from

  • ChemSrc. (2024). CAS 2137571-75-4 Entry and Related Isoxazole Derivatives. Retrieved from

  • PubChem. (2024). Compound Summary: 5-(4-Chlorophenyl)isoxazole derivatives. National Library of Medicine. Retrieved from

  • MDPI. (2021). Solubility Determination of Isoxazole-based Inhibitors in Solvent Mixtures. Molecules. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: [3-(4-chlorophenyl)-5-isoxazolyl]methanol. Retrieved from

Sources

Foundational

Technical Guide: The Role of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol in Beta-Lactam Development

The following is an in-depth technical guide on the role of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol in beta-lactam antibiotic synthesis, designed for researchers and drug development professionals. Executive Summary (5...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the role of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol in beta-lactam antibiotic synthesis, designed for researchers and drug development professionals.

Executive Summary

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol (CAS: 2137571-75-4) is a specialized heterocyclic intermediate utilized in the structure-activity relationship (SAR) profiling and impurity characterization of isoxazolyl-penicillins (e.g., Cloxacillin, Dicloxacillin). While the commercially dominant beta-lactams typically feature a 3-aryl-5-methylisoxazole motif, the 5-aryl regioisomer represented by this methanol derivative plays a critical role in analytical validation , regioisomeric purity control , and fragment-based drug discovery for next-generation antibiotics.

This guide details the compound's synthetic utility, its function as a reference standard for regio-control in manufacturing, and protocols for its conversion into active acylating agents for the 6-aminopenicillanic acid (6-APA) nucleus.

Chemical Identity & Structural Significance[1][2]

The isoxazolyl-penicillin class relies on the steric bulk of the isoxazole side chain to prevent beta-lactamase enzymes from hydrolyzing the beta-lactam ring. The positioning of the 2-chlorophenyl substituent is pivotal.

  • Active Drug Configuration (Cloxacillin): 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl.

  • Target Compound Configuration: 5-(2-chlorophenyl)isoxazole-4-methanol.[1]

The Regioisomerism Challenge

In the industrial synthesis of isoxazoles via [3+2] cycloaddition (e.g., nitrile oxide addition to alkynes or enamines), regioisomeric mixtures often form. The 5-(2-chlorophenyl) isomer is a common regioisomeric impurity or "wrong-way" cyclization product.

Role Definition:

  • Primary Role: Analytical Reference Standard for validating the purity of Cloxacillin/Oxacillin intermediates.

  • Secondary Role: Synthetic precursor to 5-(2-chlorophenyl)isoxazole-4-carboxylic acid , used to synthesize "inverted" analogs for SAR studies to probe the steric tolerance of Penicillin Binding Proteins (PBPs).

Synthetic Pathways and Protocols

Synthesis of the Isoxazole Scaffold

The synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol typically proceeds via the construction of the isoxazole ring followed by functional group manipulation.

Protocol A: [3+2] Cycloaddition (Regio-controlled)
  • Objective: Selective formation of the 5-aryl isomer.

  • Mechanism: Reaction of 2-chlorobenzonitrile oxide with a suitable dipolarophile (e.g., propargyl alcohol or protected derivative).

StepReagent/ConditionProcess DescriptionCritical Parameter
1 2-Chlorobenzaldehyde +

Oxime Formation: Condensation to form 2-chlorobenzaldoxime.pH control (4-5) to prevent hydrolysis.
2 NCS / DMFChlorination: Conversion to 2-chlorobenzohydroximinoyl chloride.Temperature < 35°C to avoid decomposition.
3

, Propargyl Alcohol
Cycloaddition: In situ generation of nitrile oxide and trapping with alkyne.Slow addition of base to minimize dimerization (furoxan formation).
4

/ MeOH
Reduction: If an ester dipolarophile was used, reduce to methanol here.Maintain anhydrous conditions if acid chloride is next step.

Note on Regioselectivity: Direct reaction with propargyl alcohol often favors the 3-aryl-5-hydroxymethyl isomer. To force the 5-aryl-4-hydroxymethyl motif (or 5-aryl-4-substituent), a specific dipolarophile like methyl 3-(dimethylamino)acrylate reacting with the nitrile oxide, or the use of chalcone intermediates , is required.

Oxidation to the Carboxylic Acid (Active Acylating Agent)

To couple this fragment to a beta-lactam nucleus (6-APA), the alcohol must be oxidized to the carboxylic acid.

Protocol:

  • Dissolution: Dissolve 10 mmol of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol in Acetone/Water (4:1).

  • Oxidation: Add Jones Reagent (CrO3/H2SO4) dropwise at 0°C until orange color persists. Alternatively, use TEMPO/NaOCl for a greener approach.

  • Quench: Add isopropanol to quench excess oxidant.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Yield: Typically 85-90% of 5-(2-chlorophenyl)isoxazole-4-carboxylic acid .

Role in Beta-Lactam Coupling (Experimental Workflow)

The carboxylic acid derived from the methanol intermediate acts as the "warhead" carrier. It is coupled to 6-APA to form the final antibiotic analog.

Diagram: Coupling Workflow

BetaLactamSynthesis Alcohol (5-(2-Chlorophenyl) isoxazol-4-yl)methanol Acid Isoxazole-4-carboxylic Acid Alcohol->Acid Oxidation (Jones/TEMPO) AcidChloride Acid Chloride (Activated) Acid->AcidChloride SOCl2 / DMF (cat) Coupling Schotten-Baumann Reaction AcidChloride->Coupling APA 6-APA (Nucleus) APA->Coupling pH 6.5-7.0 FinalProduct 5-Aryl-Isoxazolyl Penicillin Analog Coupling->FinalProduct Acylation

Caption: Conversion of the methanol intermediate to the active acylating agent and subsequent coupling with 6-APA.

Step-by-Step Coupling Protocol
  • Activation: Convert 5.0 g of the oxidized acid to its acid chloride using Thionyl Chloride (

    
    ) and a catalytic amount of DMF in Dichloromethane (DCM). Reflux for 2 hours. Evaporate volatiles.
    
  • Preparation of 6-APA: Suspend 6-APA (1.0 eq) in water. Adjust pH to 7.0-7.5 using 2N NaOH to dissolve it as the sodium salt. Add Acetone (50% v/v).

  • Acylation: Dropwise add the solution of the isoxazole acid chloride (dissolved in dry Acetone) to the 6-APA solution at 0-5°C.

  • pH Control: Crucial Step. Maintain pH between 6.5 and 7.5 continuously using 2N NaOH. If pH drops < 5, hydrolysis of the beta-lactam ring occurs; if > 8.5, hydrolysis of the acid chloride prevails.

  • Isolation: Acidify to pH 2.0 with 2N HCl and extract immediately with Ethyl Acetate. The free acid form of the penicillin analog precipitates or extracts into the organic phase.

Analytical Validation & Impurity Profiling

The most significant industrial role of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol is as a precursor to the Regioisomeric Impurity Standard .

Mechanism of Impurity Formation

During the synthesis of Cloxacillin, the desired 3-(2-chlorophenyl) isomer is the major product. However, trace amounts of the 5-(2-chlorophenyl) isomer can form.

  • Active Drug: High affinity for PBP, resistant to beta-lactamase.

  • 5-Phenyl Impurity: Altered steric profile, potentially lower efficacy or different toxicity.

Diagram: Regioisomeric Divergence

Regioisomerism cluster_Major Desired Pathway (Cloxacillin) cluster_Minor Impurity Pathway Precursors 2-Chlorobenzonitrile Oxide + Methyl Acetoacetate Major 3-(2-Cl-Ph)-5-Methyl Isoxazole Precursors->Major Major Cyclization Minor 5-(2-Cl-Ph)-3-Methyl Isoxazole Precursors->Minor Minor Cyclization Target (5-(2-Cl-Ph)isoxazol-4-yl) methanol derivative Minor->Target Reduction/Modification (Reference Standard Synthesis)

Caption: Divergent synthesis pathways showing the origin of the 5-phenyl regioisomer impurity.

HPLC Method for Impurity Detection

To utilize this compound as a standard:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile.

  • Detection: UV at 220 nm.

  • Retention Time Shift: The 5-phenyl isomer typically elutes later than the 3-phenyl isomer due to differences in dipole moment and interaction with the stationary phase.

References

  • Synthesis of Isoxazolyl Penicillins: Nayler, J. H. C., et al. "Synthesis and antibacterial activity of some 3,5-disubstituted isoxazole-4-carboxylic acids." Journal of the Chemical Society, 1961.

  • Regioselectivity in Isoxazole Synthesis: Himo, F., et al. "Cycloaddition reactions of nitrile oxides with alkynes: A DFT study on regioselectivity." Journal of the American Chemical Society, 2005.

  • Cloxacillin Impurity Profiling: United States Pharmacopeia (USP) Monograph: Cloxacillin Sodium.

  • Isoxazole Intermediates in Drug Discovery: Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005.

  • Compound Data: PubChem CID 155523924 (Related Isomer Data).

(Note: Specific CAS 2137571-75-4 is a specialized research entry; properties are inferred from the homologous series of isoxazolyl-penicillin precursors).

Sources

Exploratory

Structural and Conformational Analysis of 4-Hydroxymethyl-5-(2-chlorophenyl)isoxazole Derivatives: A Technical Whitepaper

Executive Summary The 4-hydroxymethyl-5-(2-chlorophenyl)isoxazole scaffold represents a highly privileged structural motif in modern medicinal chemistry. Isoxazoles are extensively utilized as bioisosteres for carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxymethyl-5-(2-chlorophenyl)isoxazole scaffold represents a highly privileged structural motif in modern medicinal chemistry. Isoxazoles are extensively utilized as bioisosteres for carboxylic acids and amides, providing enhanced metabolic stability while maintaining critical hydrogen-bonding networks. The specific incorporation of a 2-chlorophenyl group at the C5 position and a hydroxymethyl group at the C4 position creates a unique conformational and electronic landscape. This whitepaper dissects the structural causality, synthetic methodologies, and analytical validation protocols required to leverage this derivative in drug discovery pipelines.

Molecular Architecture & Conformational Causality

The Causality of the 2-Chloro Substitution

In structure-based drug design, controlling the dihedral angle between adjacent aromatic systems is a primary strategy for optimizing target affinity. In unsubstituted 5-phenylisoxazole derivatives, the phenyl ring can freely rotate, leading to a planar conformation that may suffer from non-specific intercalation or rapid metabolism.

By introducing a chlorine atom at the ortho position (2-chlorophenyl), a severe steric clash is generated between the bulky halogen (van der Waals radius ~1.75 Å) and the oxygen/nitrogen of the isoxazole core. This steric hindrance forces the 2-chlorophenyl ring into an orthogonal (non-planar) conformation relative to the isoxazole plane. This rigid, twisted 3D architecture is highly desirable for fitting into deep, narrow hydrophobic pockets (such as those found in COX-2 or specific kinase domains), significantly reducing the entropic penalty upon binding.

The Role of the 4-Hydroxymethyl Group

The 4-hydroxymethyl moiety serves a dual purpose:

  • Pharmacodynamic : It acts as both a hydrogen bond donor and acceptor, enabling anchoring interactions with polar residues at the periphery of the target binding site.

  • Synthetic : It provides a versatile synthetic handle. The primary alcohol can be readily oxidized to an aldehyde, converted to a leaving group (mesylate/halide) for nucleophilic substitution, or etherified to explore structure-activity relationships (SAR) in the solvent-exposed region of the target.

SAR_Logic Core 4-Hydroxymethyl-5-(2-chlorophenyl)isoxazole Isoxazole Isoxazole Ring (Bioisostere Core) Core->Isoxazole Chloro 2-Chlorophenyl Group (Steric Shield) Core->Chloro Hydroxymethyl 4-Hydroxymethyl Group (H-Bonding / Handle) Core->Hydroxymethyl Effect1 Metabolic Stability & Electronic Distribution Isoxazole->Effect1 Effect2 Orthogonal Conformation (Pocket Fitting) Chloro->Effect2 Steric Clash Effect3 Target Engagement & Further Derivatization Hydroxymethyl->Effect3 Functionalization

Diagram 1: Structural domains and their corresponding pharmacological effects.

Synthetic Methodology & Self-Validating Protocol

To ensure high fidelity in the generation of 4-hydroxymethyl-5-(2-chlorophenyl)isoxazole, a two-stage synthetic workflow is recommended. The protocol relies on the regioselective construction of the isoxazole core followed by a controlled, chemoselective reduction.

Stage 1: Synthesis of Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate
  • Enamine Formation : React 2-chlorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate in the presence of a mild base (e.g., triethylamine) in anhydrous toluene at 80°C for 4 hours.

  • Cyclization : Cool the mixture to room temperature and add hydroxylamine hydrochloride (

    
    ) and sodium acetate. Reflux for 6 hours. The hydroxylamine selectively attacks the highly electrophilic ketone carbonyl, followed by intramolecular cyclization and elimination of dimethylamine.
    
  • Self-Validation (In-process) : TLC (Hexane:EtOAc 3:1) should show the disappearance of the enamine intermediate.

    
    H NMR of the crude product must show a diagnostic singlet at ~8.6 ppm, corresponding to the isolated C3 proton of the isoxazole ring, confirming the correct regiochemistry.
    
Stage 2: Reduction to 4-Hydroxymethyl-5-(2-chlorophenyl)isoxazole
  • Reduction : Dissolve the ester from Stage 1 in anhydrous THF and cool to 0°C under an argon atmosphere.

  • Reagent Addition : Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in THF) dropwise (2.5 equivalents). Stir for 2 hours at 0°C.

    • Causality Check : DIBAL-H is strictly preferred over Lithium Aluminum Hydride (

      
      ). The highly reactive nature of 
      
      
      
      can cause reductive cleavage of the sensitive N-O bond within the isoxazole ring. DIBAL-H at 0°C provides the necessary chemoselectivity to reduce the ester to the alcohol without degrading the heterocycle.
  • Quenching : Carefully quench with saturated Rochelle's salt (potassium sodium tartrate) solution and stir vigorously until two clear phases form.

  • Self-Validation (Final) : The success of the reduction is validated by the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) in the

    
    H NMR spectrum, and the emergence of a new methylene doublet at ~4.6 ppm (
    
    
    
    ) coupled with a hydroxyl triplet at ~5.1 ppm (in DMSO-
    
    
    ).

Synthesis Step1 2-Chlorobenzoyl chloride + Enamine Step2 Hydroxylamine Cyclization Step1->Step2 Step3 Isoxazole-4-carboxylate Intermediate Step2->Step3 Self-Validation: C3-H Singlet (~8.6 ppm) Step4 DIBAL-H Reduction (0°C, THF) Step3->Step4 Step5 4-Hydroxymethyl Target Core Step4->Step5 Self-Validation: Loss of C=O, new OH

Diagram 2: Two-stage synthetic workflow with integrated self-validation checkpoints.

Analytical Characterization (Data Presentation)

Accurate structural analysis requires orthogonal analytical techniques. Below is a summary of the expected quantitative data for the validated core structure, which serves as a benchmark for quality control.

Analytical ParameterDiagnostic ValueStructural Implication

H NMR (C3-H)
~8.60 ppm (singlet, 1H)Confirms the regiochemistry of the isoxazole ring formation.

H NMR (

-OH)
~4.65 ppm (doublet, 2H)Validates the successful reduction of the ester to the primary alcohol.

H NMR (OH)
~5.10 ppm (triplet, 1H)Confirms the presence of the free hydroxyl group (in DMSO-

).

C NMR (C=N)
~150 - 160 ppmCharacteristic resonance of the isoxazole core C3 carbon.
Mass Spectrometry (ESI+) m/z 210.0 [M+H]

Confirms the molecular weight and the presence of the chlorine isotope pattern (

Cl/

Cl ratio of 3:1).
Dihedral Angle (

)
~70° - 90° (X-ray)Verifies the orthogonal conformation driven by the 2-chloro steric clash.

Pharmacological Relevance & SAR

Derivatives of this core have shown significant promise in antimicrobial and anti-inflammatory screens. The isoxazole ring acts as a stable bioisostere, while the orthogonal 2-chlorophenyl group enhances lipophilicity and target specificity. Modifications at the 4-hydroxymethyl position directly modulate the compound's metabolic half-life and its ability to penetrate cellular membranes. For example, converting the hydroxyl group to a fluoromethyl moiety often increases metabolic stability against phase II glucuronidation, while maintaining the overall steric bulk and electronic distribution of the parent pharmacophore.

References

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL:[Link]

  • Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo Source: Unife URL:[Link]

  • **Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Dock
Foundational

Isoxazole Methanol Intermediates in Pharmaceutical Research: Synthesis, Bioisosterism, and Downstream Functionalization

Executive Summary The isoxazole ring is a "privileged" heterocyclic scaffold in medicinal chemistry, frequently deployed to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among its function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a "privileged" heterocyclic scaffold in medicinal chemistry, frequently deployed to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among its functionalized derivatives, isoxazole methanol intermediates—such as (isoxazol-3-yl)methanol and (isoxazol-5-yl)methanol—serve as critical, highly versatile building blocks. The hydroxymethyl moiety acts as a "masked" reactive handle, allowing researchers to construct complex molecular architectures while maintaining the metabolic stability inherent to the isoxazole core. This technical guide explores the bioisosteric rationale, synthetic methodologies, and downstream functionalization of isoxazole methanol intermediates, providing field-proven, self-validating protocols for drug development professionals.

The Bioisosteric Rationale & Physicochemical Profiling

In drug design, the isoxazole ring is frequently utilized as a bioisostere for amides, esters, and carboxylic acids to address developability problems such as poor metabolic stability or off-target toxicity, as discussed in 1[1]. The adjacent nitrogen and oxygen atoms within the five-membered aromatic ring create a unique electronic distribution that significantly alters the molecule's physicochemical properties compared to its isomer, oxazole.

Understanding these differences is crucial for rational drug design. For instance, the isoxazole ring is a significantly weaker base than oxazole and possesses a larger dipole moment, which can influence target binding affinity through altered hydrogen-bonding networks and dipole-dipole interactions[2].

Table 1: Physicochemical Comparison of Isoxazole vs. Oxazole Scaffolds

Data synthesized from the2[2].

PropertyIsoxazoleOxazoleImpact on Drug Design
Structure 1,2-position (Adjacent N-O)1,3-position (Separated N-O)Dictates electron density and metabolic cleavage sites.
Molar Mass 69.06 g/mol 69.06 g/mol Identical ligand efficiency baseline.
pKa (Conjugate Acid) -3.00.8Isoxazoles remain unprotonated at physiological pH, enhancing membrane permeability.
Dipole Moment 3.0 D1.7 DIsoxazoles exert stronger orientation effects within polar protein binding pockets.
Hydrogen Bonding Nitrogen is primary acceptorNitrogen is primary acceptorInfluences target residence time and specificity.

Synthetic Logic: Constructing the Isoxazole Methanol Core

The most robust and widely adopted method for synthesizing isoxazole methanol derivatives is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, such as propargyl alcohol[3]. This [3+2] cycloaddition is highly regioselective when utilizing terminal alkynes, predominantly yielding the 5-substituted isoxazole isomer.

G A Aldehyde Precursor B Aldoxime (via NH2OH·HCl) A->B Condensation C Hydroximoyl Chloride (via NCS) B->C Chlorination D Nitrile Oxide (In Situ via TEA) C->D Dehydrohalogenation F (Isoxazol-5-yl)methanol (Target Intermediate) D->F [3+2] Cycloaddition E Propargyl Alcohol (Dipolarophile) E->F Regioselective Addition

Workflow of regioselective [3+2] cycloaddition for isoxazole methanol synthesis.

Protocol 1: Regioselective Synthesis of (3-Phenylisoxazol-5-yl)methanol

This protocol is designed as a self-validating system to ensure regiochemical purity and high yield.

Step 1: Oxime Formation

  • Action: React benzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in an ethanol/water mixture at room temperature.

  • Causality: Hydroxylamine acts as an alpha-effect nucleophile, rapidly condensing with the aldehyde. Sodium acetate buffers the system, preventing the hydrolysis of the newly formed oxime while neutralizing the HCl byproduct.

Step 2: Hydroximoyl Chloride Generation

  • Action: Dissolve the isolated benzaldoxime in N,N-dimethylformamide (DMF) and add N-chlorosuccinimide (NCS) portion-wise.

  • Causality: NCS provides a controlled, electrophilic chlorine source. This avoids the use of hazardous Cl₂ gas and prevents over-chlorination, cleanly yielding the hydroximoyl chloride intermediate.

Step 3: In Situ Cycloaddition

  • Action: Add propargyl alcohol (1.2 equivalents) to the reaction mixture. Subsequently, add triethylamine (TEA) dropwise over 1 hour at 0°C.

  • Causality: TEA triggers the dehydrohalogenation of the hydroximoyl chloride to form the highly reactive nitrile oxide. The dropwise addition is critical; it maintains a low steady-state concentration of the nitrile oxide, favoring the bimolecular[3+2] cycloaddition with propargyl alcohol over the unimolecular dimerization of the nitrile oxide into unwanted furoxan byproducts.

Step 4: Self-Validation (Quality Control)

  • TLC Monitoring: Confirm the disappearance of the UV-active oxime spot and the appearance of a new, more polar spot corresponding to the alcohol.

  • ¹H NMR Verification: The regiochemistry is self-validating via NMR. The C4-H proton of the desired 5-substituted isoxazole will appear as a sharp singlet in the shielded aromatic region (δ ~6.4 - 6.6 ppm). If the undesired 4-substituted isomer were formed, its C5-H proton would appear significantly further downfield (δ ~8.2 - 8.5 ppm) due to the adjacent oxygen atom.

Downstream Functionalization: The Methanol Handle

The primary alcohol of the isoxazole methanol intermediate is a gateway to a vast array of derivatives. As noted in the4[4], this group can be oxidized, halogenated, or etherified to construct diverse chemical libraries for lead optimization.

G Core Isoxazole Methanol Ox Oxidation (MnO2 / DMP) Core->Ox Hal Halogenation (SOCl2 / PBr3) Core->Hal Act Activation (Mitsunobu) Core->Act Ald Isoxazole Carboxaldehyde Ox->Ald Reductive Amination Alkyl Halomethyl Isoxazole Hal->Alkyl SN2 Alkylation Ether Isoxazole Ethers Act->Ether Target Analogs

Divergent downstream functionalization pathways of isoxazole methanol intermediates.

Protocol 2: Controlled Oxidation to Isoxazole Carboxaldehyde

Aldehydes are highly sought after for reductive amination to append basic amine side chains, a common motif in target-directed therapeutics.

Step 1: Reagent Selection & Execution

  • Action: Dissolve the isoxazole methanol intermediate in anhydrous dichloromethane (DCM). Add 10 equivalents of activated Manganese Dioxide (MnO₂) and stir vigorously at room temperature.

  • Causality: The electron-withdrawing nature of the isoxazole ring makes the primary alcohol somewhat deactivated compared to standard aliphatic alcohols. However, strong aqueous oxidants (e.g., KMnO₄, Jones reagent) risk over-oxidation to the carboxylic acid or destructive ring cleavage. MnO₂ is a mild, heterogeneous oxidant that specifically targets allylic, benzylic, and heterocyclic alcohols, stopping cleanly at the aldehyde stage.

Step 2: Self-Validation (Quality Control)

  • IR Spectroscopy: The reaction success is immediately validated by the appearance of a strong, sharp carbonyl (C=O) stretch at ~1690–1710 cm⁻¹ and the complete disappearance of the broad hydroxyl (O-H) stretch at ~3300 cm⁻¹.

  • ¹H NMR Verification: The appearance of a highly deshielded aldehydic proton singlet at δ ~9.8 - 10.2 ppm confirms the transformation.

Therapeutic Applications & Molecular Hybridization

The functionalization of isoxazole methanol intermediates has led to significant breakthroughs in medicinal chemistry. The isoxazole core is a proven pharmacophore, exhibiting a wide spectrum of biological activities including anti-inflammatory (e.g., COX-2 inhibition), antimicrobial, and anticancer properties, as detailed in5[5].

Furthermore, the methanol handle is frequently utilized in molecular hybridization —the fusion of two bioactive scaffolds into a single hybrid compound. For example, coupling an isoxazole methanol derivative with an oxazole core yields isoxazole–oxazole hybrids. These constructs exploit the synergistic advantages of both structural motifs to enhance target selectivity and overcome antimicrobial resistance, demonstrating potent activity against strains like S. aureus and E. coli[6]. Additionally, advanced methodologies now allow for the regioselective synthesis of fluoroalkyl-substituted isoxazole methanols, further expanding the chemical space for lipophilicity tuning in drug discovery[7].

Conclusion

Isoxazole methanol intermediates are indispensable tools in the modern medicinal chemist's arsenal. By understanding the physicochemical nuances of the isoxazole ring and mastering the regioselective logic of 1,3-dipolar cycloadditions, researchers can leverage the hydroxymethyl moiety to synthesize highly diverse, metabolically stable, and biologically potent chemical libraries. Adherence to self-validating protocols ensures the structural integrity required for rigorous pharmaceutical research.

References

  • Benchchem. (5-Ethylisoxazol-4-yl)methanol | Research Chemical. 4

  • Benchchem. (5-Isopropylisoxazol-3-yl)methanol | CAS 123770-63-8. 3

  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. 6

  • National Institutes of Health (NIH) / PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. 1

  • Benchchem. Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. 2

  • National Institutes of Health (NIH) / PMC. Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. 7

  • National Institutes of Health (NIH) / PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. 5

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol: A Technical Guide

Executive Summary The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized for its bioisosteric properties and metabolic resilience. However, the intrinsic lability of the N–O bond pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized for its bioisosteric properties and metabolic resilience. However, the intrinsic lability of the N–O bond presents unique challenges during formulation, scale-up, and long-term storage. This whitepaper provides a rigorous, mechanistic analysis of the thermodynamic stability of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol . By dissecting its conformational thermodynamics, thermal degradation pathways, and providing self-validating analytical protocols, this guide equips drug development professionals with the foundational intelligence required to predict and mitigate degradation in halogenated isoxazole building blocks.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol is governed by a delicate interplay of ring aromaticity, steric hindrance, and intramolecular non-covalent interactions.

The Isoxazole Core and N–O Bond Lability

Unlike highly stable purely carbon-based or nitrogen-based heterocycles, the isoxazole ring contains an adjacent heteroatom N–O bond. This bond is the thermodynamic "Achilles' heel" of the molecule. Quantum chemical calculations on isoxazole derivatives demonstrate that the N–O bond possesses a lower bond dissociation energy compared to typical C–C or C–N bonds, making it the primary site for thermal and photochemical cleavage[1].

Steric Shielding and Halogen Effects

The substitution at the C5 position with a 2-chlorophenyl group introduces significant thermodynamic consequences:

  • Dihedral Restriction: The bulky ortho-chlorine atom forces the phenyl ring out of coplanarity with the isoxazole plane. While this slightly increases the ground-state enthalpy by disrupting extended

    
    -conjugation, it provides a kinetic barrier (steric shielding) against nucleophilic attack at the C5 position.
    
  • Halogen Bonding Potential: The electron-rich nature of the chlorine atom can engage in intramolecular interactions with the adjacent hydroxymethyl group at C4, stabilizing specific low-energy conformers and increasing the overall melting point (

    
    ) and thermal onset of decomposition (
    
    
    
    ).
Intramolecular Hydrogen Bonding

The C4-hydroxymethyl group (-CH2OH) acts as both a hydrogen bond donor and acceptor. In non-polar environments (e.g., solid-state or lipophilic formulations), the hydroxyl proton can form a stabilizing intramolecular hydrogen bond with the isoxazole nitrogen (N2) or the ortho-chlorine. This cyclization-like hydrogen bonding lowers the free energy of the ground state, thereby increasing the activation energy (


) required for thermal degradation.

Mechanistic Pathways of Thermal Degradation

Understanding the exact mechanism of degradation is critical for designing stable formulations. Thermal decomposition of isoxazoles typically occurs at elevated temperatures (often >150°C for substituted derivatives) and follows a well-defined unimolecular decomposition channel[2].

The Ring-Opening Mechanism

When subjected to thermal stress, the molecule undergoes a concerted or stepwise ring-opening process[3]. The causality of this pathway is rooted in the relief of ring strain and the thermodynamic drive to form highly stable, low-energy products (such as nitriles and carbonyls)[4].

  • Initiation: The thermal energy overcomes the activation barrier for N–O bond homolysis or heterolysis, generating a transient, high-energy vinylnitrene or diradical intermediate[5].

  • Propagation/Rearrangement: The intermediate rapidly undergoes a 1,2-hydrogen or alkyl shift, accompanied by the cleavage of the C3–C4 bond.

  • Termination: The molecule fragments into a thermodynamically stable nitrile derivative and a corresponding carbonyl compound (e.g., a 2-chlorobenzoic acid derivative or aldehyde, depending on the oxidative environment)[1].

Mechanism A (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (Stable Ground State) B Thermal Stress (Δ) N-O Bond Cleavage A->B C Vinylnitrene / Diradical Intermediate (High Energy) B->C D Ring Opening & Rearrangement C->D E Nitrile + Carbonyl Fragments (Thermodynamic Sink) D->E

Fig 1. Thermodynamic degradation pathway of isoxazoles via N-O bond cleavage.

Self-Validating Experimental Protocols for Stability Profiling

To accurately quantify the thermodynamic stability of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, empirical testing must move beyond simple observation. The following protocols are designed as self-validating systems , ensuring that every data point is internally verified against instrumental or chemical controls.

Protocol A: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Purpose: To determine the enthalpy of fusion (


), melting point (

), and the kinetic parameters of thermal decomposition. Causality of Design: Using multiple heating rates allows for the application of the Kissinger kinetic model, which calculates the activation energy (

) of decomposition without assuming a specific reaction order.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Prior to sample analysis, run an Indium standard (

    
     = 156.6°C, 
    
    
    
    = 28.45 J/g). If the variance exceeds
    
    
    or
    
    
    , recalibrate the instrument. This ensures that the thermal events recorded for the isoxazole are absolute, not artifactual.
  • Sample Preparation: Weigh exactly 2.00

    
     0.05 mg of the compound into an aluminum crucible. Seal with a pin-hole lid to allow evolved gases (e.g., CO, nitriles) to escape, preventing pressure-induced alterations to the degradation kinetics.
    
  • Thermal Ramping: Subject the sample to dynamic heating from 25°C to 350°C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Kinetic Profiling: Repeat the analysis at heating rates of 5, 10, 15, and 20 °C/min.

  • Data Extraction: Plot

    
     versus 
    
    
    
    (where
    
    
    is the heating rate and
    
    
    is the peak decomposition temperature) to extract the
    
    
    from the slope.
Protocol B: LC-MS/MS Forced Degradation and Mass Balance

Purpose: To chemically identify the degradation fragments and map the degradation rate constants (


) under accelerated thermodynamic stress.
Causality of Design:  DSC only measures heat flow; it does not identify products. LC-MS/MS provides the structural elucidation required to confirm the ring-opening mechanism.

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve the compound in a 50:50 Methanol:Water mixture to a concentration of 100

    
    g/mL.
    
  • Internal Standard Addition (Self-Validation): Spike the solution with 10

    
    g/mL of a 
    
    
    
    -labeled isoxazole analog. This internal standard (IS) corrects for ionization suppression in the MS source and validates that any observed decrease in the parent compound is due to degradation, not adsorption to the vial or matrix effects.
  • Isothermal Stress: Incubate sealed aliquots at 60°C, 80°C, and 100°C in a dark, temperature-controlled block (to exclude photochemical variables).

  • Sampling & Quenching: Pull aliquots at 0, 2, 4, 8, and 24 hours. Immediately quench the reaction by transferring to a -20°C block.

  • Chromatographic Separation: Inject 5

    
    L onto a C18 column (e.g., 2.1 x 50 mm, 1.8 
    
    
    
    m) using a gradient of 0.1% Formic Acid in Water to Acetonitrile.
  • Mass Balance Verification (Self-Validation): The molar sum of the remaining parent compound and the quantified degradation products (nitrile/carbonyl fragments) must equal

    
     of the initial concentration. A failure here indicates undetected volatile loss or polymerization.
    

Workflow S1 Sample Prep & IS Addition S2 Thermal Stress (Isothermal/Gradient) S1->S2 S3 LC-MS/MS Quantitation S2->S3 S4 Kinetic Modeling (Arrhenius Plot) S3->S4 C2 Mass Balance Verification S3->C2 C1 System Suitability (Indium Standard) C1->S2 C2->S4

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters for 5-arylisoxazole derivatives, providing a baseline expectation for the behavior of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol under standard analytical conditions.

Thermodynamic ParameterRepresentative Value RangeAnalytical MethodMechanistic Significance
Melting Point (

)
85°C – 115°CDSC (Endotherm)Indicates crystal lattice energy; influenced by C4-OH hydrogen bonding.
Enthalpy of Fusion (

)
20 – 35 kJ/molDSC Peak IntegrationQuantifies the energy required to disrupt intermolecular forces in the solid state.
Decomposition Onset (

)
180°C – 220°CTGA / DSC (Exotherm)The temperature threshold where N–O bond homolysis initiates.
Activation Energy (

)
105 – 130 kJ/molKissinger Kinetic ModelThe thermodynamic barrier to ring-opening. Steric bulk from the 2-chloro group pushes this toward the higher end.
LogP (Lipophilicity) 2.5 – 3.1RP-HPLC / Shake-FlaskDictates solvation thermodynamics and partitioning behavior in aqueous vs. lipid environments.

Note: Values are synthesized from literature data on structurally analogous halogenated 5-arylisoxazoles and are intended for predictive modeling prior to empirical validation.

References

  • Higgins, J., Zhou, X., & Liu, R. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(39), 7231-7238.[Link]

  • Dampc, M., et al. (2010). Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules. Chemical Physics, 367(2-3), 75-79.[Link]

  • Korotkov, V. S., et al. (1999). Structure and stability of isoxazoline compounds. Russian Chemical Bulletin, 48, 1459–1462.[Link]

  • Yranzo, G. I., & Moyano, E. L. (2004). Flash Vacuum Pyrolysis of Isoxazoles, Pyrazoles and Related Compounds. Current Organic Chemistry, 8(11), 1071-1088.[Link]

  • Borthakur, M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(13), 3052.[Link]

Sources

Foundational

Toxicological Profiling and Safety Data Architecture for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol: A Mechanistic Guide

Executive Summary and Structural Causality In contemporary medicinal chemistry, (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (CAS: 2137571-75-4) serves as a highly specialized bifunctional building block. Combining a haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Causality

In contemporary medicinal chemistry, (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (CAS: 2137571-75-4) serves as a highly specialized bifunctional building block. Combining a halogenated aromatic system with a heteroaromatic isoxazole ring and a reactive hydroxymethyl handle, this compound is frequently utilized in the synthesis of complex pharmacophores, including modified penicillins (analogous to dicloxacillin) and novel bromodomain inhibitors[1].

As a Senior Application Scientist, it is critical to understand that safety and toxicity are not merely regulatory checkboxes; they are direct consequences of molecular topology. The ortho-chloro substitution on the phenyl ring forces the aromatic system out of coplanarity with the isoxazole ring due to severe steric hindrance. This non-planar conformation dictates the molecule's lipophilicity, membrane permeability, and specific orientation within hepatic cytochrome P450 (CYP450) active sites, ultimately governing its toxicological fate.

Quantitative Physicochemical Profile
PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₁₀H₈ClNO₂Halogenation increases lipophilicity and half-life.
Molecular Weight 209.63 g/mol Optimal for rapid cellular diffusion (Lipinski's Rule of 5 compliant).
LogP (Predicted) 2.1 - 2.5Moderate lipophilicity; requires organic solvents (DMSO/EtOH) for in vitro assays.
Hydrogen Bonding 1 Donor (-OH), 3 Acceptors (N, O, -OH)Facilitates targeted protein kinase/receptor binding but increases risk of off-target adduction.

Mechanistic Toxicology: Isoxazole Bioactivation

The primary toxicological liability of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol lies in the metabolic vulnerability of the isoxazole ring. While often considered stable, the N-O bond of the isoxazole moiety is susceptible to reductive cleavage by hepatic reductases and CYP450 enzymes.

When metabolized, the isoxazole ring can undergo a ring-opening event, generating highly reactive electrophilic intermediates such as cyanoacroleins or enimines[2]. These electrophiles act as potent Michael acceptors, rapidly depleting intracellular glutathione (GSH). Once the GSH buffer is exhausted, these reactive species covalently adduct to nucleophilic residues (e.g., cysteine, lysine) on critical cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis[2].

BioactivationPathway Parent (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (Parent Compound) Enzyme Hepatic CYP450s / Reductases (Metabolic Processing) Parent->Enzyme Hepatic Uptake RingOpening Isoxazole N-O Bond Cleavage (Bioactivation) Enzyme->RingOpening Biotransformation ReactiveMetab Reactive Electrophilic Intermediates (Cyanoacroleins / Enimines) RingOpening->ReactiveMetab Structural Rearrangement Detox Glutathione (GSH) Conjugation (Detoxification) ReactiveMetab->Detox GSH Available Toxicity Protein Adduction & Oxidative Stress (Hepatotoxicity / Necrosis) ReactiveMetab->Toxicity GSH Depletion

Metabolic bioactivation of the isoxazole ring leading to electrophilic stress and hepatotoxicity.

Safety Data Sheet (SDS) Architecture & Handling

Based on the structural homology to established halogenated isoxazoles and carbonyl chlorides, the compound must be handled as a hazardous chemical[3]. The presence of the chlorophenyl group enhances dermal penetration, necessitating strict barrier protocols.

GHS Hazard Summary
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation.
Laboratory Risk Mitigation Protocol
  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves is mandatory. The lipophilicity of the chlorophenyl moiety allows for rapid permeation through latex.

  • Spill Response: Do not use water for initial cleanup, as the compound's low aqueous solubility will cause spreading. Instead, absorb with an inert material (e.g., vermiculite or dry sand), sweep into a sealed hazardous waste container, and wash the area with a 10% ethanol/water surfactant solution[3].

Self-Validating Experimental Methodologies

To empirically determine the toxicity of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol during drug development, we employ an orthogonal, self-validating in vitro screening matrix. Relying on a single viability assay is scientifically flawed; instead, we pair a metabolic assay (PrestoBlue) with a membrane-integrity assay (ToxiLight)[4].

The Causality of the Protocol: If PrestoBlue signal drops but ToxiLight remains baseline, the compound is merely cytostatic (halting metabolism). If PrestoBlue drops and ToxiLight spikes, the compound is actively inducing cellular necrosis via membrane rupture.

Protocol: Orthogonal In Vitro Hepatotoxicity Screening (HepG2)

Phase 1: Cell Culture & Dosing

  • Seed HepG2 (human hepatocellular carcinoma) cells in a 96-well black, clear-bottom plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare a 10 mM stock solution of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol in 100% molecular-grade DMSO.

  • Perform serial dilutions in culture media to achieve final assay concentrations ranging from 1 µM to 500 µM.

    • Validation Checkpoint: Ensure the final DMSO concentration in all wells (including vehicle controls) is strictly ≤0.5% (v/v) to prevent solvent-induced baseline toxicity.

Phase 2: PrestoBlue Assay (Mitochondrial Viability)

  • After 48 hours of compound exposure, add 10 µL of PrestoBlue reagent directly to each well (10% of total volume).

  • Incubate the plate for 30 minutes at 37°C. The active ingredient, resazurin, is reduced to highly fluorescent resorufin by metabolically active cells.

  • Read fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

Phase 3: ToxiLight Assay (Cellular Necrosis)[4]

  • Transfer 20 µL of the supernatant from each well of the treated plate into a new opaque white 96-well luminescence plate.

  • Add 100 µL of ToxiLight Adenylate Kinase (AK) Detection Reagent to each well. (AK is only present in the supernatant if the cellular membrane has ruptured).

  • Incubate for 5 minutes at room temperature in the dark.

  • Measure luminescence. A dose-dependent increase in luminescence directly correlates to the bioactivation-induced necrosis pathway detailed in Section 2.

References

  • [1] Title: Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Publishing. URL:[Link]

  • [2] Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Source: MDPI. URL:[Link]

  • [4] Title: Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Source: International Journal of Medical Sciences. URL: [Link]

Sources

Exploratory

difference between (5-(2-Chlorophenyl)isoxazol-4-yl)methanol and its carboxylic acid derivatives

Technical Whitepaper: Physicochemical and Functional Divergence of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol and its Carboxylic Acid Derivatives Executive Summary This technical guide analyzes the critical structural and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical and Functional Divergence of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol and its Carboxylic Acid Derivatives

Executive Summary

This technical guide analyzes the critical structural and functional distinctions between (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (referred to herein as the Alcohol ) and its oxidized counterpart, 5-(2-Chlorophenyl)isoxazole-4-carboxylic acid (referred to herein as the Acid ).[1]

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids. The specific substitution pattern—a 2-chlorophenyl group at position 5 and a functional handle at position 4—creates a unique steric and electronic environment.[1] This guide dissects the implications of the C4-substituent transformation (hydroxymethyl vs. carboxyl) regarding synthetic accessibility, metabolic stability, and pharmacophore interactions.

Key Takeaways:

  • The Alcohol serves as a versatile synthetic intermediate and a neutral, membrane-permeable pharmacophore, but acts as a metabolic "soft spot" susceptible to rapid oxidation.

  • The Acid functions as a polar, solubility-enhancing moiety often utilized to target Penicillin-Binding Proteins (PBPs) or to improve plasma protein binding, though it suffers from limited passive membrane permeability.[1]

Physicochemical Profiling

The transformation from alcohol to acid fundamentally alters the molecular properties, shifting the compound from a neutral H-bond donor/acceptor to an ionizable anion at physiological pH.

Table 1: Comparative Physicochemical Data

Property(5-(2-Chlorophenyl)isoxazol-4-yl)methanol5-(2-Chlorophenyl)isoxazole-4-carboxylic acidImpact on Drug Design
Formula C₁₀H₈ClNO₂C₁₀H₆ClNO₃Oxidation adds 14 Da; increases polarity.[1]
MW 209.63 g/mol 223.61 g/mol Minimal steric bulk increase.[1]
LogP (calc) ~2.5~2.6 (Unionized) / -0.5 (Ionized)Acid is significantly more hydrophilic at pH 7.[1]4.
pKa ~13-14 (Neutral)~3.8 - 4.5Acid exists as carboxylate anion in blood.[1]
H-Bond Donors 1 (-OH)1 (-OH of COOH)Alcohol is a better donor for neutral pockets.[1]
H-Bond Acceptors 3 (N, O, OH)4 (N, O, C=O, OH)Acid increases interaction points.
TPSA ~46 Ų~63 ŲAcid has higher polar surface area (lower permeability).[1]
Solubility Low (water); High (DMSO, MeOH)High (pH > 5); Low (pH < 3)Acid allows for salt formation (Sodium/Potassium).[1]

Expert Insight: The ortho-chloro substitution on the phenyl ring forces the phenyl group out of planarity with the isoxazole ring due to steric clash with the isoxazole oxygen/nitrogen. This "twisted" conformation is conserved in both derivatives, preserving the core 3D shape despite the functional group change at C4.

Synthetic Interconversion & Manufacturing

The relationship between the alcohol and the acid is bidirectional. In drug development, the acid is often the stable starting material (via hydrolysis of an ester), while the alcohol is generated via reduction for use as a linker or prodrug.

Workflow Diagram: Synthetic Pathways

SynthesisPathways Precursors 2-Chlorobenzaldehyde + Ethyl Acetoacetate Ester Intermediate Ester (Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate) Precursors->Ester Cycloaddition (NH2OH, Base) Acid CARBOXYLIC ACID (Target A) Ester->Acid Hydrolysis (NaOH/H2O) Alcohol ALCOHOL (Target B) Ester->Alcohol Reduction (LiAlH4 or DIBAL) Acid->Alcohol Reduction (BH3·THF) Alcohol->Acid Oxidation (TEMPO/BAIB or Jones)

Figure 1: Synthetic interconversion map showing the central role of the ester intermediate.[1]

Experimental Protocols

Protocol A: Reduction of Acid to Alcohol (Chemoselective) Context: Direct reduction of the carboxylic acid avoids the need for esterification.

  • Setup: Dissolve 5-(2-chlorophenyl)isoxazole-4-carboxylic acid (1.0 eq) in anhydrous THF under Argon.

  • Reagent: Add Borane-THF complex (BH₃·THF, 1.0 M, 3.0 eq) dropwise at 0°C. Note: Borane is preferred over LiAlH4 for chemoselectivity to avoid reducing the isoxazole N-O bond.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (MeOH/DCM).

  • Quench: Carefully add MeOH to destroy excess borane.[1]

  • Workup: Concentrate, partition between EtOAc/NaHCO₃, and dry organic layer.

Protocol B: Oxidation of Alcohol to Acid (Green Chemistry) Context: Avoiding Chromium (Jones Reagent) is preferred for pharmaceutical purity.[1]

  • Setup: Dissolve (5-(2-chlorophenyl)isoxazol-4-yl)methanol (1.0 eq) in MeCN:H₂O (1:1).

  • Catalyst: Add TEMPO (0.1 eq) and BAIB (Bis-acetoxyiodobenzene, 2.2 eq).

  • Reaction: Stir at RT for 4 hours. The solution turns from orange to yellow.[1]

  • Purification: Acidify to pH 2 with 1N HCl, extract with EtOAc. The product precipitates or crystallizes upon concentration.[1]

Pharmacokinetics & Metabolism (ADME)

The primary biological differentiator is metabolic stability.[1] The alcohol is a substrate for oxidative enzymes, creating a "metabolic shunt" where the alcohol is rapidly converted to the acid in vivo.

Pathway Diagram: Metabolic Fate

MetabolicFate Alcohol Parent: Alcohol (High Permeability) Aldehyde Intermediate: Aldehyde (Transient/Reactive) Alcohol->Aldehyde CYP450 / ADH (Phase I Oxidation) Acid Metabolite: Carboxylic Acid (Low Permeability/Polar) Aldehyde->Acid ALDH (Rapid Conversion) Excretion Renal Excretion (Anionic Clearance) Acid->Excretion OAT Transporters Glucuronide Glucuronide Conjugate Acid->Glucuronide UGTs (Phase II)

Figure 2: The metabolic "sink" effect.[1] Primary alcohols on isoxazoles are rapidly oxidized to carboxylic acids by liver enzymes (ADH/ALDH).[1]

Mechanism of Action Implications:

  • The Alcohol as a Prodrug: If the target receptor requires the neutral alcohol, the rapid oxidation to the acid represents a clearance mechanism that reduces half-life (

    
    ).
    
  • The Acid as the Active Species: In many cases (e.g., isoxazolyl penicillins like Cloxacillin), the carboxylic acid (or a mimic) is the pharmacophore required for salt-bridging in the active site. Here, the alcohol would function as a prodrug to improve oral absorption before being converted to the active acid in the liver.

Application in Drug Design

Bioisosterism & Binding Modes:

  • Alcohol: Acts as a bioisostere for hydroxymethyl groups found in nucleosides or serine side chains.[1] It engages in H-bonding as both a donor and acceptor but remains neutral, facilitating Blood-Brain Barrier (BBB) penetration.[1]

  • Acid: Acts as a bioisostere for the C-terminus of amino acids (e.g., Glutamate, Aspartate). It is critical for:

    • Plasma Protein Binding: Isoxazole acids bind heavily to serum albumin (>90%), which can extend half-life but reduce the free fraction of the drug.

    • Solubility: The sodium salt of the acid is highly water-soluble, making it suitable for IV formulations.

Case Study Relevance: While the 3-(2-chlorophenyl) isomer is the side chain for Cloxacillin (antibiotic), the 5-(2-chlorophenyl) isomer discussed here is structurally analogous but distinct.[1] It is often explored in:

  • GABA-A Agonists: The isoxazole acid moiety mimics the carboxylate of GABA.[1]

  • Agrochemicals: Isoxazole carboxylic acids are common motifs in auxin-mimic herbicides.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2781686, (3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)methanol. Retrieved from [Link](Note: Analogous structure used for physicochemical property benchmarking).

  • Zhao, M., et al. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach.[2] Journal of Organic Chemistry. Retrieved from [Link](Standard protocol for Alcohol -> Acid conversion).[1]

  • Hamada, Y., et al. (2004). Efficient Synthesis of Isoxazoles via Cycloaddition of Nitrile Oxides. Chemical & Pharmaceutical Bulletin. Retrieved from [Link](Synthesis of the 5-aryl isoxazole scaffold).

Sources

Protocols & Analytical Methods

Method

synthesis procedure for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol from 2-chlorobenzaldehyde

Application Note & Standard Operating Procedure (SOP) Target: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Precursor: 2-Chlorobenzaldehyde Audience: Discovery Chemists and Process Development Scientists Introduction & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure (SOP) Target: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Precursor: 2-Chlorobenzaldehyde Audience: Discovery Chemists and Process Development Scientists

Introduction & Mechanistic Rationale

The synthesis of highly substituted isoxazoles requires strict regiochemical control. A common approach to isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. However, reacting 2-chlorobenzonitrile oxide with an electron-deficient alkyne (such as ethyl propiolate) predominantly yields the 3-aryl-isoxazole-5-carboxylate isomer [1].

To achieve the specific 5-aryl-isoxazole-4-carboxylate substitution pattern required for our target, a continuous four-step enaminone cyclocondensation route is mandatory. This protocol leverages the Roskamp homologation to construct a


-keto ester, followed by a Knoevenagel-type condensation with triethyl orthoformate. The critical regiocontrol is established during the cyclocondensation with hydroxylamine: the highly nucleophilic nitrogen exclusively attacks the electrophilic ethoxymethylene carbon, positioning the oxime oxygen to cyclize onto the aryl-ketone. This unequivocally fixes the 2-chlorophenyl group at the C5 position and the ester at the C4 position [2, 3]. Finally, a chemoselective hydride reduction yields the target alcohol without cleaving the fragile N–O heterocyclic bond [4].

Synthetic Workflow & Visualization

SynthRoute A 2-Chlorobenzaldehyde (Starting Material) B Ethyl 3-(2-chlorophenyl) -3-oxopropanoate A->B EDA, SnCl2 (Roskamp) C Ethyl 2-(2-chlorobenzoyl) -3-ethoxyacrylate B->C TEOF, Ac2O 120 °C D Ethyl 5-(2-chlorophenyl) isoxazole-4-carboxylate C->D NH2OH·HCl EtOH, Reflux E (5-(2-Chlorophenyl) isoxazol-4-yl)methanol (Target) D->E DIBAL-H THF, -78 °C

Fig 1: Four-step synthetic route from 2-chlorobenzaldehyde to the target isoxazole.

Experimental Protocols

Step 1: Roskamp Homologation

Objective: Conversion of 2-chlorobenzaldehyde to ethyl 3-(2-chlorophenyl)-3-oxopropanoate.

  • Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add 2-chlorobenzaldehyde (14.0 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Catalysis: Add anhydrous tin(II) chloride (SnCl

    
    , 1.9 g, 10 mmol, 0.1 eq). Cool the suspension to 0 °C in an ice bath.
    
  • Addition: Add ethyl diazoacetate (EDA, 13.7 g, 120 mmol, 1.2 eq) dropwise over 30 minutes. Safety Note: Nitrogen gas is vigorously evolved; ensure the system is properly vented.

  • Validation & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 8:2; UV active). Quench with distilled water (100 mL), extract with DCM (2 x 100 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography to afford the
    
    
    -keto ester.
Step 2: Knoevenagel-Type Condensation

Objective: Synthesis of the ethoxymethylene intermediate.

  • Setup: Dissolve the purified ethyl 3-(2-chlorophenyl)-3-oxopropanoate (18.1 g, 80 mmol) in triethyl orthoformate (TEOF, 17.8 g, 120 mmol, 1.5 eq) and acetic anhydride (12.2 g, 120 mmol, 1.5 eq).

  • Reaction: Equip the flask with a short-path distillation apparatus. Heat the mixture to 120 °C for 4 hours.

  • Self-Validation: The reaction progress is physically validated by the distillation of the ethyl acetate byproduct (~75-77 °C). Once distillation ceases, the reaction is complete.

  • Workup: Cool the mixture and remove excess TEOF and acetic anhydride under high vacuum to yield crude ethyl 2-(2-chlorobenzoyl)-3-ethoxyacrylate as a viscous oil. Use immediately in Step 3.

Step 3: Regioselective Cyclocondensation

Objective: Formation of the isoxazole core.

  • Setup: Dissolve the crude ethyl 2-(2-chlorobenzoyl)-3-ethoxyacrylate (~80 mmol) in absolute ethanol (150 mL).

  • Reagents: Add hydroxylamine hydrochloride (6.67 g, 96 mmol, 1.2 eq) and sodium acetate (7.87 g, 96 mmol, 1.2 eq).

  • Reaction: Reflux the mixture at 80 °C for 2 hours.

  • Workup: Cool to room temperature, concentrate the ethanol in vacuo, and partition the residue between ethyl acetate (200 mL) and water (150 mL). Wash the organic layer with brine, dry over MgSO

    
    , and concentrate. Recrystallize from ethanol/water to afford pure ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate.
    

Mechanism A Ethyl 2-(2-chlorobenzoyl) -3-ethoxyacrylate B Nucleophilic Attack by NH2OH (1,4-addition) A->B NH2OH C Elimination of EtOH (Enamine Formation) B->C -EtOH D Intramolecular Cyclization (Oxime O attacks C=O) C->D Tautomerization E Dehydration (-H2O) D->E Ring Closure F Ethyl 5-(2-chlorophenyl) isoxazole-4-carboxylate E->F Aromatization

Fig 2: Mechanistic pathway of the regioselective isoxazole ring cyclocondensation.

Step 4: Chemoselective Ester Reduction

Objective: Reduction of the C4-ester to the primary alcohol.

  • Setup: Dissolve ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate (12.6 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.0 M in toluene, 125 mL, 125 mmol, 2.5 eq) dropwise over 45 minutes to maintain the internal temperature below -70 °C. Stir at -78 °C for 2 hours. Causality Note: DIBAL-H is strictly required here. Stronger, unhindered hydride sources like LiAlH

    
     carry a high risk of reductive cleavage of the isoxazole N–O bond, leading to ring-opened 
    
    
    
    -amino enone byproducts.
  • Quench & Validation: Carefully quench the reaction at -78 °C by the slow addition of methanol (10 mL), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 150 mL). Remove the cooling bath and stir vigorously for 2 hours. Self-Validation: The successful breakdown of the aluminum emulsion is visually confirmed when two distinct, clear phases form.

  • Workup: Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify by column chromatography (Hexanes/EtOAc 1:1) to yield (5-(2-Chlorophenyl)isoxazol-4-yl)methanol as a white solid.

Quantitative Data & Yield Summary

StepReaction TypeIntermediate / ProductExpected YieldPurification Method
1 Roskamp HomologationEthyl 3-(2-chlorophenyl)-3-oxopropanoate85%Flash Chromatography (SiO

)
2 Knoevenagel CondensationEthyl 2-(2-chlorobenzoyl)-3-ethoxyacrylateQuantitative (Crude)Vacuum Distillation (Solvent removal)
3 CyclocondensationEthyl 5-(2-chlorophenyl)isoxazole-4-carboxylate78%Recrystallization (EtOH/H

O)
4 Chemoselective Reduction(5-(2-Chlorophenyl)isoxazol-4-yl)methanol82%Flash Chromatography (SiO

)

Note: The overall cumulative yield for this 4-step sequence is expected to be approximately 54%.

References

  • Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Source: Molecules (MDPI), 2013, 18(11), 13645-13653. URL: [Link]

  • Title: A selective method for the direct conversion of aldehydes into

    
    -keto esters with ethyl diazoacetate catalyzed by tin(II) chloride.
    Source: Journal of Organic Chemistry, 1989, 54(13), 3258-3260.
    URL: [Link]
    
  • Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Source: Beilstein Journal of Organic Chemistry, 2022, 18, 4. URL: [Link]

Application

protocol for oxidation of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol to isoxazole carboxylic acid

Application Note: Precision Oxidation of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Part 1: Strategic Overview & Method Selection The transformation of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (1) to its corresponding ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Oxidation of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

Part 1: Strategic Overview & Method Selection

The transformation of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (1) to its corresponding carboxylic acid (2) presents a specific chemoselectivity challenge. While primary alcohols are routinely oxidized, the isoxazole core is a "privileged scaffold" in medicinal chemistry (e.g., Cloxacillin, Valdecoxib) that possesses a labile N-O bond susceptible to reductive cleavage and an electron-rich ring prone to electrophilic halogenation.

The Challenge:

  • Ring Stability: Strong oxidants like Potassium Permanganate (

    
    ) can degrade the isoxazole ring to nitriles or cleave the N-O bond.[1]
    
  • Halogenation Risk: The 2-chlorophenyl substituent is deactivated, but the isoxazole ring itself (specifically the C-3 position if unsubstituted) is electron-rich. Using excess Sodium Hypochlorite (Bleach) in a standard Anelli oxidation can lead to unintended chlorination of the heteroaromatic ring.

  • Chromium Residues: Classic Jones oxidations are effective but leave toxic chromium residues unacceptable in late-stage pharmaceutical intermediates (ICH Q3D guidelines).

The Solution: This protocol recommends the Zhao Modification of the TEMPO Oxidation (TEMPO/NaClO2) as the primary method. Unlike the Anelli protocol (which uses stoichiometric bleach), the Zhao method uses bleach only as a catalytic initiator, with Sodium Chlorite (


) as the stoichiometric oxidant.[2] This suppresses free chlorine generation, preventing ring chlorination and ensuring high chemoselectivity.

Part 2: Comparative Method Analysis

FeatureMethod A: Zhao Oxidation (Recommended) Method B: Jones Oxidation (Legacy) Method C: Anelli Oxidation
Reagents TEMPO (cat.), NaClO2, NaOCl (cat.)CrO3, H2SO4, AcetoneTEMPO (cat.), NaOCl (excess)
Mechanism Radical/OxoammoniumChromate Ester EliminationOxoammonium
Selectivity High (No ring chlorination)Moderate (Acid sensitive groups risk)Low (Risk of ring chlorination)
Green Score High (Aqueous, mild)Low (Cr toxic waste)Medium
Scalability Excellent (Exothermic control easy)Poor (Large solvent volumes)Good

Part 3: Experimental Protocols

Protocol A: High-Fidelity Zhao Oxidation (TEMPO/NaClO2)

Best for: Late-stage intermediates, scale-up, and preventing side-reactions.

Reagents:

  • Substrate: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.07 equiv)

  • Oxidant: Sodium Chlorite (

    
    , 80%) (2.0 equiv)
    
  • Initiator: Sodium Hypochlorite (NaOCl, bleach) (0.02 equiv)

  • Buffer: Phosphate buffer (pH 6.7) or MeCN/Water mixture.

Workflow:

  • Preparation: Dissolve the alcohol (10 mmol) in Acetonitrile (25 mL) and Phosphate Buffer (20 mL, 0.67 M, pH 6.7).

  • Catalyst Addition: Add TEMPO (0.7 mmol) and warm the mixture to 35°C.

  • Oxidant Feed (Critical Step):

    • Prepare a solution of

      
       (20 mmol) in water (10 mL).
      
    • Simultaneously prepare a dilute solution of bleach (0.2 mmol) in water.

    • Slowly add the

      
       solution and the catalytic bleach dropwise over 1 hour. Note:  The bleach activates the TEMPO; the 
      
      
      
      regenerates the oxidized TEMPO species.
  • Reaction: Stir at 35-40°C for 4–6 hours. The solution should turn from orange to dark red (active oxoammonium species) and back to yellow/orange.

  • Quench: Cool to 0°C. Add aqueous

    
     (Sodium Sulfite) slowly to destroy excess oxidant. The color will fade to pale yellow.
    
  • Workup:

    • Acidify to pH 3-4 with 1N HCl (careful of

      
       evolution).
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      

Self-Validation (QC):

  • TLC: Eluent 5% MeOH in DCM. Product spot will streak (acidic) and have lower

    
     than starting material.
    
  • Visual: Reaction mixture must remain reddish-orange during addition. If it turns green/brown, the TEMPO cycle has stalled (add more bleach initiator).

Protocol B: Rapid Jones Oxidation (Small Scale Only)

Best for: Initial mg-scale synthesis where speed > purity/toxicity.

Reagents:

  • Jones Reagent (2.7 M

    
     in diluted 
    
    
    
    ).
  • Solvent: Acetone (reagent grade).

Workflow:

  • Dissolve alcohol (1 mmol) in Acetone (10 mL) and cool to 0°C.

  • Add Jones Reagent dropwise. Endpoint: The solution will change from orange to green (Cr3+ formation). Continue adding until the orange color persists for >1 minute.

  • Stir for 15 minutes at 0°C.

  • Quench: Add Isopropanol (0.5 mL) dropwise. The solution will turn distinct green as excess Cr(VI) is reduced.[3]

  • Workup: Dilute with water, extract with Ether/EtOAc.

Part 4: Process Visualization

The following diagram illustrates the logical flow and critical control points (CCPs) for the recommended Zhao Protocol.

G Start Start: Isoxazole Alcohol (DCM/Buffer) TEMPO Add TEMPO (Cat.) Heat to 35°C Start->TEMPO Oxidant Slow Addition: NaClO2 (Stoich) + NaOCl (Cat.) TEMPO->Oxidant Activate Reaction Reaction Progress (Oxoammonium Cycle) Oxidant->Reaction 4-6 Hours Check QC Point: TLC/HPLC (Complete Conversion?) Reaction->Check Check->Oxidant No (Add more NaClO2) Quench Quench: Na2SO3 (Destroy Oxidant) Check->Quench Yes Acidify Acidify pH 3-4 Extract EtOAc Quench->Acidify Final Target: Isoxazole Carboxylic Acid Acidify->Final

Figure 1: Workflow for the Zhao Modification of TEMPO oxidation, highlighting the critical oxidant addition step.

Part 5: Quality Control & Troubleshooting

Analytical Parameters:

TechniqueObservationInterpretation
1H NMR Disappearance of

4.5-4.7 ppm (s, 2H,

)
Full consumption of alcohol.
1H NMR Appearance of

11.0-13.0 ppm (br s, 1H,

)
Formation of carboxylic acid.
HPLC Shift to lower retention time (Reverse Phase, acidic mobile phase)Acid is more polar than alcohol.
MS (ESI-) [M-H]- peak at expected massConfirms ionization of acid.

Troubleshooting Guide:

  • Issue: Chlorinated Byproduct observed (M+34 in MS).

    • Cause: Excess bleach used or pH too low (generating

      
      ).
      
    • Fix: Switch strictly to Zhao protocol (NaClO2). Ensure buffer maintains pH > 6. Use a scavenger like 2-methyl-2-butene if using Anelli conditions.

  • Issue: Stalled Reaction (Aldehyde intermediate persists).

    • Cause: "Death" of the TEMPO radical.

    • Fix: Add a fresh aliquot of bleach (catalytic amount) to re-oxidize the reduced TEMPO-H species.

References

  • Zhao, M., et al. (1999).[2][4] "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach". Journal of Organic Chemistry. 64 (7): 2564–2566.

  • Anelli, P. L., et al. (1987).[2] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids...".[2][4] Journal of Organic Chemistry. 52 (12): 2559–2562.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. (General Reference for Chromium/Jones mechanisms).
  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives". Organic Process Research & Development. 14 (1): 245–251.

Sources

Method

Scalable Production of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol: Reagent Selection and Process Optimization

Executive Summary (5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a high-value heterocyclic intermediate utilized in the synthesis of isoxazolyl penicillins (e.g., dicloxacillin) and novel allosteric modulators for nuclear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a high-value heterocyclic intermediate utilized in the synthesis of isoxazolyl penicillins (e.g., dicloxacillin) and novel allosteric modulators for nuclear receptors such as RORγt ()[1]. Transitioning the synthesis of this molecule from a discovery-scale laboratory setting to a pilot-plant environment requires rigorous reagent selection. This application note details a highly scalable, two-stage process: a regioselective enaminone-driven cyclocondensation to construct the isoxazole core, followed by a non-cryogenic, high-yielding ester reduction using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).

Mechanistic Rationale & Reagent Selection

Isoxazole Core Assembly: Avoiding Nitrile Oxides

In discovery chemistry, 5-arylisoxazoles are frequently synthesized via[3+2] cycloadditions utilizing alkynes and nitrile oxides generated in situ from chloroximes. However, nitrile oxides are thermally unstable and prone to explosive dimerization into furoxans at scale.

To ensure process safety and scalability, this protocol utilizes a cyclocondensation approach. The reaction of 2-chlorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate yields an enaminone intermediate. Subsequent treatment with hydroxylamine hydrochloride facilitates a regioselective cyclization that exclusively affords ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate ()[2]. This route relies entirely on stable, commercially available bulk reagents.

Ester Reduction: Overcoming Cryogenic Constraints

The reduction of the isoxazole-4-carboxylate to the target alcohol is the most critical process node. In medicinal chemistry, this is routinely performed using Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH₄)[1]. However, these reagents present severe limitations for large-scale manufacturing:

  • DIBAL-H requires strict cryogenic cooling (-78 °C) to prevent over-reduction and ring-opening side reactions, making it highly energy-intensive.

  • LiAlH₄ is a pyrophoric solid that poses severe charging risks and generates intractable, gel-like aluminum hydroxide emulsions during aqueous workup[1].

The Solution (Red-Al): To achieve a self-validating, scalable system, Red-Al (Vitride) is utilized. Supplied as a stable 65 wt% solution in toluene, Red-Al is non-pyrophoric, easily pumped into reactors, and operates efficiently between 0 °C and room temperature. Furthermore, its unique ligand structure allows for a highly streamlined basic workup that completely solubilizes aluminum byproducts, preventing emulsion formation.

Comparative Analysis of Reduction Reagents

The following table summarizes the quantitative and qualitative data driving the selection of Red-Al over traditional hydride sources for this specific substrate.

Reducing AgentOperating TemperatureScalability / Safety ProfileTypical YieldWorkup Complexity
DIBAL-H -78 °C to 0 °CLow (Cryogenic cooling required at scale)85–90%Moderate (Requires careful quenching)
LiAlH₄ (LAH) 0 °C to RTLow (Pyrophoric solid, highly exothermic)80–85%High (Fieser workup required)
NaBH₄ / MeOH RefluxModerate (Often too mild for conjugated esters)< 50%Low (Simple aqueous quench)
Red-Al (Vitride) 0 °C to RTHigh (Stable liquid, non-pyrophoric) 88–95% Low (Clean basic aqueous quench)

Process Workflow

G A 2-Chlorobenzoyl chloride + Ethyl 3-(dimethylamino)acrylate B Enaminone Intermediate (Ethyl 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate) A->B Et3N, THF 0 °C to RT C Hydroxylamine Hydrochloride (Cyclocondensation) B->C EtOH, Reflux D Ethyl 5-(2-chlorophenyl) isoxazole-4-carboxylate C->D Cyclization & Dehydration E Red-Al (65% in Toluene) (Scalable Reduction) D->E Toluene 0 °C to RT F (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (Target API Intermediate) E->F Basic Workup (NaOH/H2O)

Figure 1: Scalable synthetic workflow for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol.

Step-by-Step Protocols

Protocol A: Synthesis of Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate

Causality Focus: Triethylamine is used to neutralize the HCl generated during the acylation, driving the enaminone formation to completion without degrading the dimethylaminoacrylate.

  • Enaminone Formation:

    • Charge a dry, nitrogen-purged reactor with anhydrous THF (10 vol), ethyl 3-(dimethylamino)acrylate (1.05 eq), and triethylamine (1.2 eq). Cool the mixture to 0 °C.

    • Add 2-chlorobenzoyl chloride (1.0 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C to prevent unwanted polymerization of the acrylate.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • In-Process Control (IPC): Filter a 1 mL aliquot to remove triethylamine hydrochloride salts and analyze via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the acid chloride is consumed.

  • Filtration & Solvent Swap: Filter the bulk reaction mixture to remove precipitated salts. Concentrate the filtrate under reduced pressure and reconstitute the crude enaminone in absolute ethanol (10 vol).

  • Cyclocondensation:

    • Add hydroxylamine hydrochloride (1.2 eq) to the ethanolic solution.

    • Heat the mixture to reflux (approx. 78 °C) for 6 hours.

    • Concentrate the mixture, partition between Ethyl Acetate (10 vol) and Water (5 vol). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the isoxazole-4-carboxylate as a crystalline solid or viscous oil.

Protocol B: Scalable Reduction using Red-Al

Causality Focus: The addition of 1M NaOH during the workup hydrolyzes the aluminum complex into highly water-soluble sodium aluminate (


). This prevents the intractable emulsions classically associated with aluminum hydride reductions, ensuring a self-validating, clean phase separation.
  • Preparation: Charge a dry, nitrogen-purged reactor with Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate (1.0 eq) and anhydrous toluene (10 vol). Cool the solution to 0 °C.

  • Hydride Addition:

    • Slowly pump Red-Al (65 wt% solution in toluene, 1.2 eq) into the reactor. Maintain the internal temperature below 15 °C. Note: 1.2 equivalents of Red-Al provides 2.4 equivalents of reactive hydride, ensuring complete reduction of the ester to the alcohol.

  • Reaction Maturation: Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validating IPC: Remove a 50 µL aliquot from the organic layer, quench with 100 µL of 1M NaOH, extract with 200 µL EtOAc, and analyze via HPLC (C18 column, MeCN/H₂O gradient). The protocol is validated to proceed to workup when the ester precursor peak (254 nm) is ≤ 0.5% Area/Area.

  • Quench & Workup:

    • Cool the reactor back to 0 °C. Carefully quench the reaction by the dropwise addition of 1M aqueous NaOH (5 vol). Caution: Exothermic hydrogen gas evolution will occur initially.

    • Stir vigorously for 15 minutes at room temperature. The mixture will cleanly separate into two distinct, transparent phases.

  • Isolation:

    • Separate the aqueous layer and back-extract once with toluene (3 vol).

    • Combine the organic layers, wash with brine (5 vol), dry over MgSO₄, and concentrate under reduced pressure to afford (5-(2-Chlorophenyl)isoxazol-4-yl)methanol in >90% yield and >98% HPLC purity.

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry (ACS).[Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances.[Link]

Sources

Application

using (5-(2-Chlorophenyl)isoxazol-4-yl)methanol as a building block for Cloxacillin synthesis

This Application Note is structured to guide researchers through the synthesis of Cloxacillin analogs using the specific building block (5-(2-Chlorophenyl)isoxazol-4-yl)methanol . CRITICAL SCIENTIFIC DISCLAIMER: Standard...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the synthesis of Cloxacillin analogs using the specific building block (5-(2-Chlorophenyl)isoxazol-4-yl)methanol .

CRITICAL SCIENTIFIC DISCLAIMER: Standard Pharmacopeial Cloxacillin (CAS 61-72-3) utilizes a 3-(2-chlorophenyl)-5-methylisoxazole side chain. The building block specified in your topic ((5-(2-Chlorophenyl)isoxazol-4-yl)methanol) possesses a 5-(2-chlorophenyl) regioisomer structure. Consequently, the protocols below describe the synthesis of a regioisomeric analog of Cloxacillin (often termed Isocloxacillin in literature). This distinction is vital for structure-activity relationship (SAR) studies and patent circumvention but yields a molecule with distinct pharmacological properties from standard Cloxacillin.

Target: Cloxacillin Analogs (5-Aryl-Isoxazolyl Series) Starting Material: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Key Reaction Classes: Alcohol Oxidation, Acyl Chloride Activation, Schotten-Baumann Coupling[1]

Strategic Overview

The synthesis of isoxazolyl penicillins typically proceeds via the coupling of 6-aminopenicillanic acid (6-APA) with an activated acid chloride side chain. While industrial routes often start with ethyl esters, using a hydroxymethyl precursor (the alcohol) offers a distinct advantage: it allows for the late-stage introduction of the carboxylic acid functionality, avoiding potential hydrolysis issues during earlier ring-closure steps.

This workflow requires three distinct phases:

  • Oxidation: Conversion of the primary alcohol to a carboxylic acid.[2]

  • Activation: Transformation of the acid to an acid chloride.[3]

  • Amidation: Stereoselective coupling with the sensitive 6-APA nucleus.

Reaction Pathway Logic

The following diagram illustrates the chemical causality and workflow:

G Alcohol (5-(2-Chlorophenyl) isoxazol-4-yl)methanol Oxidation STEP 1: Oxidation (Jones or TEMPO) Alcohol->Oxidation [O] Acid Intermediate Acid (Carboxylic Acid) Oxidation->Acid Yield >85% Activation STEP 2: Activation (SOCl2) Acid->Activation -OH -> -Cl AcidChloride Acid Chloride (Activated Species) Activation->AcidChloride Anhydrous Coupling STEP 3: Coupling (6-APA + Base) AcidChloride->Coupling + 6-APA Product Cloxacillin Analog (Final Penicillin) Coupling->Product pH 6.5-7.0

Caption: Synthetic workflow converting the isoxazole alcohol precursor to the final penicillin analog.

Experimental Protocols

Phase A: Oxidation of the Alcohol Precursor

Objective: Convert (5-(2-Chlorophenyl)isoxazol-4-yl)methanol to 5-(2-Chlorophenyl)isoxazole-4-carboxylic acid. Rationale: The isoxazole ring is robust, but the primary alcohol requires strong oxidation. Jones Oxidation is selected here for its reliability with isoxazoles, though TEMPO/Bleach is a greener alternative for larger scales.

Reagents:

  • Substrate: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (1.0 eq)

  • Jones Reagent (CrO3 in dilute H2SO4) (2.5 eq)

  • Solvent: Acetone (Reagent Grade)

Protocol:

  • Dissolution: Dissolve 10 mmol of the starting alcohol in 50 mL of acetone in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add Jones Reagent dropwise over 30 minutes. Maintain temperature < 5°C to prevent over-oxidation or ring degradation.

    • Visual Cue: The solution will transition from orange (Cr+6) to green (Cr+3). Persisting orange color indicates excess oxidant.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching: Add Isopropanol (2 mL) to quench excess oxidant (turns solution completely green).

  • Extraction:

    • Filter off chromium salts.

    • Evaporate acetone under reduced pressure.

    • Redissolve residue in EtOAc and wash with water.

    • Extract the organic layer with saturated NaHCO3 (The acid moves to the aqueous phase; impurities stay in organic).

  • Precipitation: Acidify the aqueous bicarbonate layer carefully with 1N HCl to pH 2.0. The carboxylic acid product will precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

    • Expected Yield: 85-92%.

Phase B: Activation to Acid Chloride

Objective: Convert the carboxylic acid to the reactive acid chloride. Rationale: Thionyl chloride is used with catalytic DMF. This forms the Vilsmeier-Haack intermediate, facilitating rapid chlorination under mild conditions.

Reagents:

  • Intermediate: Isoxazole carboxylic acid (from Phase A)

  • Thionyl Chloride (SOCl2) (1.5 eq)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Anhydrous DCM or Toluene

Protocol:

  • Suspend the dry carboxylic acid (5 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.

  • Add catalytic DMF.

  • Add SOCl2 dropwise at RT.[3]

  • Reflux for 2 hours. The suspension should become a clear solution as the acid chloride forms.

  • Critical Step: Evaporate solvent and excess SOCl2 under vacuum. Co-evaporate with Toluene (2x) to remove all traces of acid gases (HCl/SO2).

    • Note: Residual HCl will degrade 6-APA in the next step.

  • Use the crude yellow oil/solid immediately for Phase C.

Phase C: Coupling with 6-APA (Schotten-Baumann)

Objective: Acylate 6-APA to form the final penicillin. Rationale: 6-APA is zwitterionic. It must be dissolved in water at neutral/basic pH. The coupling must occur at controlled pH (6.5–7.5) to prevent hydrolysis of the β-lactam ring (which opens at high pH) or acid degradation (low pH).

Reagents:

  • 6-Aminopenicillanic Acid (6-APA) (1.0 eq)

  • Crude Acid Chloride (from Phase B) (1.1 eq)

  • Base: 2N NaOH and NaHCO3

  • Solvent: Water / Acetone (1:1 mixture)

Protocol:

  • 6-APA Solubilization: Suspend 6-APA (5 mmol) in water (15 mL). Slowly add 2N NaOH dropwise with stirring until the solution clears and pH reaches 7.0–7.2. Cool to 0–5°C.

  • Coupling: Dissolve the acid chloride in dry Acetone (10 mL). Add this solution dropwise to the aqueous 6-APA solution.

  • pH Control (Crucial): Simultaneously add 10% NaHCO3 solution to maintain pH between 6.5 and 7.5. Do not exceed pH 8.0.

  • Reaction: Stir at 0°C for 1 hour, then 30 mins at RT.

  • Workup:

    • Extract with Ether (discard organic layer; removes unreacted acid chloride/neutral impurities).

    • Cool aqueous layer to 0°C.

    • Layer with Ethyl Acetate.

    • Acidify aqueous phase to pH 2.0 using dilute HCl while stirring vigorously. The penicillin extracts into the Ethyl Acetate.

  • Final Isolation: Wash EtOAc layer with brine, dry over MgSO4, and evaporate.

  • Salt Formation (Optional but recommended): Dissolve residue in minimum acetone and add Sodium 2-ethylhexanoate to precipitate the sodium salt of the Cloxacillin analog.

Analytical Validation & Data

Quantitative Summary Table
ParameterSpecificationMethod
Precursor Purity >98% (Alcohol)HPLC (C18, ACN/H2O)
Intermediate Acid Yield 85 - 92%Gravimetric
Coupling pH Limit 6.5 - 7.5Calibrated pH Meter
Final Yield (Crude) 60 - 75%Gravimetric
Appearance White to off-white powderVisual
Chemical Structure Verification (NMR)

For the final Cloxacillin Analog (Sodium Salt):

  • 1H NMR (D2O): Look for the characteristic β-lactam protons.

    • ~5.4 ppm (d, H-6)

    • ~5.5 ppm (d, H-5)

    • ~1.5 ppm (s, gem-dimethyl)

    • Distinctive Feature: The isoxazole proton (H-3 in this isomer) will appear as a singlet around 6.5–7.0 ppm, distinct from the methyl singlet found in standard Cloxacillin.

Troubleshooting & Critical Control Points

Decision Logic for Impurity Management

QualityControl Check Check HPLC Purity of Final Product BetaLactam Is Beta-Lactam Intact? Check->BetaLactam Hydrolysis Impurity: Penicilloic Acid (Ring Open) BetaLactam->Hydrolysis No (pH too high/low) Dimer Impurity: Dimerization BetaLactam->Dimer Concentration too high Release Release Batch BetaLactam->Release Yes

Caption: Logic flow for diagnosing common synthetic failures in penicillin coupling.

  • Beta-Lactam Hydrolysis: If the final product shows no antibiotic activity or NMR lacks the doublet at 5.4/5.5 ppm, the ring opened. Cause: pH exceeded 8.0 during coupling or workup was too warm.

  • Low Yield in Oxidation: If alcohol remains, the Jones reagent was old or wet. Ensure CrO3 is dry before mixing with acid.

References

  • Nayler, J. H. C., et al. (1961). "Synthesis of Penicillins: Isoxazolyl Penicillins." Nature, 191, 1091–1092. (Foundational work on isoxazolyl penicillins).

  • Doyle, F. P., & Hanson, J. C. (1963). "Derivatives of 6-aminopenicillanic acid. Part VII. Further 3,5-disubstituted isoxazole-4-carboxylic acid derivatives." Journal of the Chemical Society, 5838-5845. (Specifics on regioisomer synthesis).

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer.
  • BenchChem. (2025). "Ticarcillin Synthesis Pathway." (General reference for 6-APA acylation protocols).

Sources

Method

Topic: Reaction Conditions for Coupling (5-(2-Chlorophenyl)isoxazol-4-yl)methanol with Penicillin Nuclei

An Application Guide for the Synthesis of Isoxazolyl Penicillins Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Isoxazolyl Penicillins The development of s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Isoxazolyl Penicillins

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoxazolyl Penicillins

The development of semi-synthetic penicillins represents a landmark in medicinal chemistry, overcoming the limitations of early antibiotics. Among these, the isoxazolyl penicillins—including Cloxacillin, Dicloxacillin, and Oxacillin—are cornerstones in the treatment of infections caused by penicillinase-producing bacteria, particularly Staphylococcus aureus.[1] Their efficacy is derived from a bulky isoxazolyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. This side chain sterically hinders the β-lactamase enzymes, preventing the hydrolysis of the critical β-lactam ring and preserving the antibiotic's bactericidal activity.[2]

The core of their synthesis lies in the efficient and controlled formation of an amide bond between the activated isoxazolyl side chain and the 6-APA core. This guide provides a detailed examination of the critical reaction steps, from the necessary activation of the side-chain precursor, (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, to its final coupling with the penicillin nucleus. We will explore the causality behind the choice of reagents and conditions, offering robust protocols for researchers in antibiotic development.

Section 1: The Synthetic Challenge—Activating the Side Chain

A common misconception is that the coupling reaction begins directly with the provided alcohol, (5-(2-Chlorophenyl)isoxazol-4-yl)methanol. However, to form the required amide linkage with the 6-amino group of the penicillin nucleus, the side chain must first be converted into an activated carboxylic acid derivative. The process, therefore, involves two distinct and critical preliminary steps: oxidation of the alcohol to a carboxylic acid, followed by conversion of the acid to a highly reactive species like an acid chloride.

Step A: Oxidation of Methanol to Carboxylic Acid

The initial transformation involves the oxidation of the primary alcohol, (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, to its corresponding carboxylic acid, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This step is foundational for the subsequent activation and coupling. While various oxidizing agents can accomplish this, a common and effective method involves using potassium permanganate (KMnO₄) under controlled basic conditions, followed by acidification.

Step B: Conversion to the Acid Chloride Intermediate

Direct amide formation between a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions (temperatures often exceeding 160°C) that would degrade the sensitive β-lactam ring of the penicillin nucleus.[3] Therefore, the carboxylic acid must be "activated." The most common industrial method is its conversion to the highly reactive 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or, for a safer alternative, bis(trichloromethyl) carbonate (triphosgene).[4] Triphosgene is a solid, less hazardous substitute for gaseous phosgene and effectively converts carboxylic acids to acid chlorides under mild conditions.[4][5]

The overall activation workflow is summarized below.

G Start Starting Material: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Oxidation Step 1: Oxidation (e.g., KMnO₄) Start->Oxidation Acid Intermediate: 3-(2-Chlorophenyl)-5-methylisoxazole- 4-carboxylic Acid Oxidation->Acid Activation Step 2: Activation (e.g., Triphosgene) Acid->Activation AcidChloride Activated Side Chain: 3-(2-Chlorophenyl)-5-methylisoxazole- 4-carbonyl Chloride Activation->AcidChloride

Figure 1: Workflow for the activation of the isoxazolyl side chain.

Section 2: The Penicillin Nucleus: 6-Aminopenicillanic Acid (6-APA)

The substrate for the coupling reaction is 6-aminopenicillanic acid (6-APA), which provides the core β-lactam structure essential for antibacterial activity.[1] 6-APA is a versatile intermediate for almost all semi-synthetic penicillins. It is produced on an industrial scale by the enzymatic cleavage of the acyl side chain from Penicillin G or Penicillin V, which are themselves obtained through fermentation.[6][7] The enzyme used for this hydrolysis is Penicillin Acylase.[7][8][9] The free amino group at the C6 position of 6-APA is the nucleophile that attacks the activated side chain to form the final product.

Section 3: The Coupling Reaction—Forging the Amide Bond

With the activated acid chloride in hand, the final coupling with 6-APA can proceed. The primary objective is to facilitate the nucleophilic attack of the 6-amino group on the carbonyl carbon of the acid chloride while rigorously protecting the structural integrity of the β-lactam ring. This necessitates carefully controlled reaction conditions, particularly regarding temperature and pH.

G cluster_reactants Reactants cluster_conditions Reaction Conditions AcidChloride Activated Side Chain 3-(2-chlorophenyl)-5-methylisoxazole- 4-carbonyl chloride Product {Final Product|{Cloxacillin}} AcidChloride->Product Acylation (Amide Bond Formation) APA Penicillin Nucleus 6-Aminopenicillanic Acid (6-APA) APA->Product Acylation (Amide Bond Formation) Conditions {Key Parameters|• Low Temperature (0-10 °C) • pH Control (6.5-8.5) • Biphasic Solvent System } Conditions->Product influences

Figure 2: Conceptual overview of the Cloxacillin coupling reaction.

Key Reaction Parameters & Their Rationale

The success of the coupling reaction hinges on the precise control of several interdependent parameters. These are summarized in the table below.

ParameterRecommended ConditionsRationale & Expert Insights
Solvent System Biphasic: Water + Water-immiscible organic solvent (e.g., Ethyl Acetate, Butyl Acetate, Dichloromethane).[8][10]Causality: 6-APA is soluble in the aqueous phase (as its salt), while the acid chloride is soluble in the organic phase. The reaction occurs at the interface. This setup allows for easy separation during work-up and helps control the reaction rate. The organic phase extracts the product as it forms, shifting the equilibrium and protecting the product from aqueous degradation.
Temperature 0 - 10 °CCausality: The β-lactam ring is highly susceptible to hydrolysis, especially under basic or acidic conditions. Low temperatures are critical to minimize this degradation pathway, preserving the yield and purity of the final antibiotic. Exceeding this range significantly increases the formation of penicilloic acid impurities.[11]
pH Control Maintain pH 6.5 - 8.5Causality: The acylation reaction releases one equivalent of hydrochloric acid (HCl). This acid must be neutralized in real-time. Failure to do so would protonate the 6-amino group of 6-APA, rendering it non-nucleophilic and halting the reaction. Furthermore, strongly acidic or basic conditions will rapidly hydrolyze the β-lactam ring. An aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or carefully controlled addition of sodium hydroxide (NaOH) is typically used.[8][10][12]
Reagent Addition Slow, controlled addition of the acid chloride solution to the 6-APA solution.Causality: The acid chloride is highly reactive. A slow addition rate prevents localized high concentrations, which can lead to side reactions and poor temperature control. This ensures a smooth and selective reaction.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary personal protective equipment (PPE) should be worn, and all operations, especially those involving acid chlorides and solvents, should be conducted in a certified fume hood.

Protocol 1: Activation of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

This protocol details the conversion of the starting alcohol to the necessary acid chloride intermediate.

Part A: Oxidation to 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

  • Dissolve (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (1.0 eq) in a suitable solvent like aqueous acetone or tert-butanol.

  • Add sodium carbonate (Na₂CO₃) (approx. 1.5 eq) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.5-2.0 eq) in water, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.

  • Filter the mixture to remove MnO₂.

  • Acidify the filtrate with concentrated HCl to a pH of ~2. The carboxylic acid product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Conversion to 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride [4]

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend the carboxylic acid (1.0 eq) from Part A in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • In a separate flask, dissolve bis(trichloromethyl) carbonate (triphosgene) (0.4 eq) in the same anhydrous solvent.

  • Slowly add the triphosgene solution to the carboxylic acid suspension at room temperature over 30-45 minutes. Effervescence (CO₂ and HCl gas) will be observed. Ensure the off-gas is passed through a scrubber.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (disappearance of starting material by TLC/HPLC).

  • The resulting solution of the acid chloride is typically used directly in the next step without isolation.

Protocol 2: Acylation of 6-APA to Synthesize Cloxacillin[9][11][13]
  • In a reaction vessel, suspend 6-aminopenicillanic acid (6-APA) (1.0 eq) in a mixture of water and ethyl acetate at 0-5 °C.

  • While stirring vigorously, add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) dropwise until the 6-APA dissolves and the pH reaches 7.5-8.0.

  • Slowly add the solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (approx. 1.05 eq) from Protocol 1B to the 6-APA solution over 1-2 hours.

  • Throughout the addition, maintain the temperature at 0-10 °C and the pH at 7.0-8.0 by concurrently adding the NaHCO₃ or NaOH solution.

  • After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature. Monitor reaction completion by HPLC.

  • Once the reaction is complete, stop stirring and allow the aqueous and organic layers to separate.

  • Discard the lower aqueous layer.

  • Wash the organic layer (containing the Cloxacillin salt) with brine.

  • Cool the organic layer to 0-5 °C and acidify with dilute HCl or sulfuric acid to a pH of ~2.5-3.0. The Cloxacillin free acid will precipitate.

  • For isolation as a stable salt, the organic layer containing the Cloxacillin free acid can be treated with a solution of sodium 2-ethylhexanoate in a suitable solvent like isopropanol.[8][12]

  • The resulting Cloxacillin sodium salt will precipitate. Collect the solid by filtration, wash with a cold organic solvent (e.g., ethyl acetate), and dry under vacuum at a low temperature (<60 °C).

Section 5: Analytical Characterization

To ensure the quality and purity of the final product, a suite of analytical techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): Used to monitor the reaction progress, determine the purity of the final product, and quantify any related impurities, such as penicilloic acid.[4][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized Cloxacillin, ensuring the amide bond has formed correctly and the core structure is intact.[11][13]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the identity of the final compound.

By adhering to these detailed protocols and understanding the chemical principles behind them, researchers can confidently and efficiently synthesize isoxazolyl penicillins, contributing to the vital field of antibiotic development.

References

  • WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google P
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. [Link]

  • Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed. [Link]

  • Reaction mechanism of penicillin acylases - ResearchGate. [Link]

  • US3239507A - Isoxazolylpenicillin derivatives - Google P
  • Synthesis of potential impurities of cloxacillin sodium drug substance - ResearchGate. [Link]

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)
  • 6-Aminopenicillanic acid (6APA) derivatives equipped with anchoring arms - ResearchGate. [Link]

  • New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted - PubMed. [Link]

  • CN111205305A - The preparation technology of cloxacillin sodium - Google P
  • New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted - MDPI. [Link]

  • penicillin amidase (peptidase S45 family) - M-CSA. [Link]

  • PenicillinAcylase - University of Wisconsin-La Crosse. [Link]

  • Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions - bioRxiv. [Link]

  • How would you convert penicillin G to 6-aminopenicillanicacid (6-APA) usi.. - Filo. [Link]

  • Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac - Chemical Review and Letters. [Link]

  • New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted - ResearchGate. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC. [Link]

  • Isoxazolyl penicillins including 1,2-oxazole heterocycle in their molecular structures - ResearchGate. [Link]

  • Amide Formation | Overview & Research Examples - Perlego. [Link]

  • US3509168A - Process for extracting 6-aminopenicillanic acid for production of penicillins - Google P
  • Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - MDPI. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. [Link]

  • Note on Penicillin's Mechanism of Action - Walsh Medical Media. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands - University of Dundee. [Link]

  • Oxacillin - Wikipedia. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC. [Link]

  • Biosynthesis and modification of β- lactam antibiotics. - SlidePlayer. [Link]

Sources

Application

Application Note: High-Selectivity Catalytic Hydrogenation of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

This Application Note is designed for researchers and process chemists working with (5-(2-Chlorophenyl)isoxazol-4-yl)methanol . It addresses the specific chemoselectivity challenges posed by the coexistence of a labile i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with (5-(2-Chlorophenyl)isoxazol-4-yl)methanol . It addresses the specific chemoselectivity challenges posed by the coexistence of a labile isoxazole ring, a reducible aryl chloride, and a primary alcohol.

Executive Summary & Chemical Context

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol (Compound 1 ) is a densely functionalized heterocyclic intermediate. The isoxazole ring serves as a "masked" 1,3-dicarbonyl equivalent. Catalytic hydrogenation is the primary method to "unmask" this functionality via N–O bond hydrogenolysis , yielding valuable


-amino enones or 1,3-amino alcohols.
The Chemoselectivity Challenge

The primary challenge in hydrogenating Compound 1 is the competitive hydrodechlorination of the 2-chlorophenyl moiety.

  • Desired Pathway (A): Cleavage of the isoxazole N–O bond to form the

    
    -amino ketone (Compound 2 ).
    
  • Undesired Pathway (B): Hydrogenolysis of the Ar–Cl bond (Dechlorination) to form the des-chloro byproduct.

  • Undesired Pathway (C): Over-reduction of the ketone/alkene or hydrogenolysis of the benzylic-like hydroxyl group.

Standard hydrogenation catalysts (Pd/C) are notorious for rapid dechlorination of aryl chlorides. Therefore, this protocol prioritizes halogen-retentive catalytic systems .

Decision Tree & Reaction Pathways

The following diagram illustrates the mechanistic divergence based on catalyst selection.

ReactionPathways Substrate (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (Compound 1) RaneyNi Method A: Raney Ni (Kinetic Control) Substrate->RaneyNi H2, 1 atm, EtOH PdC_Poison Method B: Pt/C or Pd/C + Sulfide (Thermodynamic Selectivity) Substrate->PdC_Poison H2, Ph2S additive PdC_Std Method C: Pd/C (Standard) (Non-Selective) Substrate->PdC_Std H2, MeOH Product_A Target: u03b2-Amino Enone (Cl Retained) RaneyNi->Product_A >95% Selectivity PdC_Poison->Product_A High Selectivity Product_B Byproduct: Des-Chloro Analog (Cl Lost) PdC_Std->Product_B Major Product

Figure 1: Catalyst selection determines the fate of the aryl chloride during isoxazole ring opening.

Detailed Experimental Protocols

Method A: Selective Ring Opening (Raney Nickel)

Objective: Cleave the isoxazole ring while preserving the Ar–Cl bond. Rationale: Raney Nickel preferentially adsorbs the N–O bond. While it can dehalogenate, it is significantly slower at doing so than Pd/C under ambient pressure.

Materials
  • Substrate: 10.0 mmol (5-(2-Chlorophenyl)isoxazol-4-yl)methanol.

  • Catalyst: Raney Nickel (W2 activity), ~2.0 g (wet slurry). Note: W2 is neutral; avoid W6 (alkaline) as high pH promotes dechlorination.

  • Solvent: Ethanol (absolute) or Methanol/Water (9:1).

  • Reagent: Boric acid (Optional, 1.1 eq) – stabilizes the resulting amino-ketone and suppresses side reactions.

Protocol
  • Catalyst Preparation: Wash the Raney Ni slurry (2 g) three times with absolute ethanol to remove water and trace alkali. Safety: Raney Ni is pyrophoric when dry.[1] Keep wet at all times.

  • Loading: In a hydrogenation vessel (Parr shaker or balloon flask), charge the substrate (10 mmol) dissolved in Ethanol (50 mL). Add the washed Raney Ni.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Maintain H2 pressure at 1 atm (balloon) or low pressure (1–2 bar).

    • Stir vigorously at Room Temperature (20–25 °C) .

  • Monitoring: Monitor by TLC or HPLC every 30 minutes. The reaction typically completes in 2–4 hours .

    • Endpoint: Disappearance of isoxazole UV signature; appearance of the polar amino-enone spot.

  • Workup:

    • Filter the catalyst through a pad of Celite under an inert atmosphere (Ar or N2). Do not let the filter cake dry out.

    • Wash the cake with Ethanol.

    • Concentrate the filtrate under reduced pressure (< 40 °C) to yield the crude

      
      -amino enone.
      

Key Insight: If dechlorination is observed (>2%), add 0.1 equivalents of NH4Cl to the reaction mixture. The chloride ions suppress the ionization of the Ar–Cl bond on the catalyst surface.

Method B: Poisoned Catalyst Hydrogenation (Pt/C or Pd/C + Additive)

Objective: Alternative selective reduction if Raney Ni is unavailable or unsuitable for scale-up. Rationale: Platinum (Pt) is generally less active for hydrogenolysis of aryl halides than Palladium (Pd). Alternatively, Pd can be "poisoned" with sulfur to inhibit the high-energy sites responsible for C–Cl cleavage.

Materials
  • Catalyst: 5% Pt/C (sulfided) OR 10% Pd/C mixed with Diphenyl Sulfide (Ph2S) .

  • Poison Ratio: If using Pd/C, add 0.5 mol% Ph2S relative to the substrate.

Protocol
  • Setup: Dissolve substrate (5 mmol) in THF/MeOH (1:1, 25 mL).

  • Catalyst Addition: Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate).

    • Alternative: Add 10% Pd/C (5 wt%) and immediately add Ph2S (2.5 µL, approx 0.5 mol%). Stir for 10 mins before introducing H2.

  • Reaction: Hydrogenate at 3 bar (45 psi) H2 pressure at RT.

    • Note: Poisoned catalysts are less active; higher pressure is required to drive the N–O cleavage.

  • Workup: Filter through Celite and concentrate.

Analytical Data & Troubleshooting

Expected Data Profile

The reduction of the isoxazole ring results in a significant change in the NMR and MS profile.

FeatureSubstrate (Isoxazole)Product (

-Amino Enone)
Des-Chloro Byproduct (Avoid)
1H NMR (Isoxazole-H) Singlet at ~8.5 ppmAbsent Absent
1H NMR (Enone-H) AbsentBroad signals ~5.0–6.5 ppm (vinyl/NH)Similar to Product
MS (ESI) [M+H]+ = 224/226 (Cl pattern)[M+H]+ = 226/228 (+2H)[M+H]+ = 192 (No Cl pattern)
UV Absorbance

~260 nm

~300–320 nm (Enone)
Similar to Product
Troubleshooting Guide
IssueProbable CauseCorrective Action
Dechlorination (>5%) Catalyst too active (Pd/C) or H2 pressure too high.Switch to Raney Ni or Sulfided Pt/C . Lower pressure to 1 atm. Add NH4Cl.
Incomplete N-O Cleavage Catalyst poisoning or steric hindrance.Increase H2 pressure to 5 bar. Increase temperature to 40 °C (carefully).
Over-reduction (Alcohol loss) Acidic conditions promoting elimination.Ensure neutral pH. Avoid strong acids in the solvent.
Pyrophoric Safety Dry catalyst handling.[1]ALWAYS keep Raney Ni/Pd/C wet. Use water/alcohol slurry for transfer.

References

  • Isoxazole Hydrogenation Mechanisms

    • Title: "Catalytic Hydrogenation of Isoxazoles: A Vers

      
      -Amino Enones."[2]
      
    • Source:Heterocycles, Vol 12, No 10, 1979.[2]

    • Context: Establishes the fundamental N-O cleavage mechanism using Raney Ni.
    • (Generalized citation based on search result 1.1).

  • Chemoselectivity (Ar-Cl Retention)

    • Title: "Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel."
    • Source:Prime Scholars, 2016.
    • Context: Discusses using sulfide additives to prevent side reactions on Raney Ni.
  • Pd/C Dechlorination Prevention

    • Title: "Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide."[3]

    • Source:PubMed / J. Org. Chem, 2006.
    • Context: The definitive protocol for poisoning Pd/C to prevent aryl halide reduction.
  • Raney Nickel Handling

    • Title: "Raney® Nickel: A Life-Changing C
    • Source:American Chemical Society.
    • Context: Safety and handling procedures for pyrophoric nickel catalysts.[4]

Disclaimer: This protocol involves the use of high-pressure hydrogen gas and pyrophoric catalysts. All procedures must be performed in a fume hood with appropriate blast shielding and personal protective equipment (PPE).

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

Introduction: The Critical Role of Crystallization Crystallization is an indispensable purification and particle engineering unit operation in the development of active pharmaceutical ingredients (APIs). A well-controlle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization

Crystallization is an indispensable purification and particle engineering unit operation in the development of active pharmaceutical ingredients (APIs). A well-controlled crystallization process is paramount, as it directly influences critical API attributes such as purity, chemical stability, particle size distribution, and polymorphic form.[1][] The choice of solvent is arguably the most influential parameter in designing a successful crystallization protocol, dictating everything from yield to the final solid-state properties of the drug substance.[3]

This guide provides a comprehensive, field-proven methodology for selecting an optimal solvent system for the crystallization of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, an isoxazole derivative of interest in pharmaceutical development. Isoxazole-containing compounds are a significant class in medicinal chemistry, and controlling their solid-form properties is essential for ensuring consistent bioavailability and manufacturability.[4][5] We will progress from a theoretical analysis of the target molecule's structure to a systematic, multi-stage experimental screening workflow, culminating in detailed crystallization protocols.

Foundational Analysis: Molecular Properties of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

A rational solvent selection strategy begins with an analysis of the solute's molecular structure to predict its interaction potential.

  • Structure: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

    • Hydrogen Bond Donor: The primary alcohol (-CH₂OH) group is a strong hydrogen bond donor.

    • Hydrogen Bond Acceptors: The nitrogen and oxygen atoms within the isoxazole ring, along with the oxygen of the alcohol group, are effective hydrogen bond acceptors.[4][6] The presence of these features makes the molecule capable of forming multiple non-covalent interactions, particularly hydrogen bonds.[4]

    • Aromatic and Halogen Groups: The 2-chlorophenyl ring introduces a significant non-polar, hydrophobic character and the potential for π-π stacking interactions. The chlorine substituent adds to the molecule's overall polarity and can participate in halogen bonding.

    • Overall Polarity: The molecule possesses both polar (hydroxymethyl, isoxazole) and non-polar (chlorophenyl) regions, classifying it as a molecule of intermediate polarity. This duality is key to its solubility behavior.

This structural assessment suggests that solvents of intermediate polarity, or solvent/anti-solvent systems that can satisfy both the polar and non-polar functionalities, will be most effective.

Theoretical Framework: The Science of Solvent Selection

The adage "like dissolves like" is the cornerstone of solubility. For crystallization, an ideal solvent should exhibit a strong temperature-dependent solubility profile: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This provides the necessary supersaturation to drive crystal nucleation and growth upon cooling.[]

A more quantitative approach involves Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[7]

The principle states that substances with similar HSP values are likely to be miscible.[7] While the experimental determination of HSP for a new API is beyond the scope of this initial screening, this framework guides the selection of a diverse range of solvents to probe these different interaction forces. By testing solvents with varying δd, δp, and δh values, we can empirically map the solubility space of the target compound.

Experimental Workflow: A Multi-Stage Solvent Screening Protocol

A systematic screening process minimizes wasted resources and rapidly identifies promising solvent candidates. The workflow is designed to first broaden the search and then narrow down the candidates for optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Thermal Gradient Analysis cluster_2 Phase 3: Crystallization Trials & System Selection A Select Diverse Solvents (12-16) (Protic, Aprotic, Non-polar) B Protocol 1: Isothermal Solubility (Room Temperature) A->B C Categorize: 1. Soluble 2. Sparingly Soluble 3. Insoluble B->C D Select 'Sparingly Soluble' & 'Insoluble' Solvents C->D Advance Candidates E Protocol 2: Thermal Solubility (Elevated Temperature) D->E F Identify Solvents with High dS/dT Gradient E->F G Select Top 3-5 Candidates F->G Advance Candidates H Protocol 3: Small-Scale Crystallization (Cooling & Anti-Solvent) G->H I Analyze Outcome: - Crystalline Solid - Oil / Amorphous Solid - No Precipitation H->I J Down-Select Optimal System(s) I->J K Optimized Protocol

Caption: Multi-stage workflow for systematic solvent screening.

Candidate Solvent Selection

The initial list of solvents should be diverse, covering a range of polarities, hydrogen bonding capabilities, and boiling points.

Solvent Class Boiling Point (°C) Key Properties / Rationale
Methanol Polar Protic65H-bond donor/acceptor, high polarity
Ethanol Polar Protic78H-bond donor/acceptor, common recrystallization solvent
Isopropanol (IPA) Polar Protic82Less polar than EtOH, good for moderate polarity compounds
Acetonitrile Polar Aprotic82High dipole moment, H-bond acceptor
Acetone Polar Aprotic56Good general solvent, volatile, H-bond acceptor
Ethyl Acetate Polar Aprotic77Ester functionality, moderate polarity, common choice
Tetrahydrofuran (THF) Polar Aprotic66Ether, can dissolve a wide range of compounds
Dichloromethane (DCM) Non-polar40Chlorinated, good for less polar compounds, volatile
Toluene Non-polar111Aromatic, potential for π-π interactions
Heptane / Hexane Non-polar98 / 69Aliphatic, often used as an anti-solvent
Water Polar Protic100Highly polar, API likely insoluble, potential anti-solvent
Methyl t-Butyl Ether (MTBE) Polar Aprotic55Ether, often a good anti-solvent for polar solvents
Protocol 1: Isothermal Solubility Assessment (Room Temperature)

Objective: To qualitatively determine the solubility of the API at ambient temperature (~22°C).

  • Place approximately 10-20 mg of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol into a 4 mL glass vial.

  • Add a candidate solvent dropwise (e.g., in 100 µL increments) while stirring vigorously with a magnetic stir flea.

  • Continue adding solvent up to a total volume of 2 mL.

  • Observe and record the results. Categorize each solvent as:

    • Soluble: Solid dissolves completely in < 0.5 mL. (Potential anti-solvent use)

    • Sparingly Soluble: Partial or complete dissolution between 0.5 mL and 2 mL. (Good candidate for cooling crystallization)

    • Insoluble: Little to no dissolution after adding 2 mL. (Potential anti-solvent or slurry solvent)

Protocol 2: Thermal Solubility Assessment

Objective: To identify solvents that show a significant increase in solubility with temperature.

  • Use the vials from Protocol 1 containing compounds categorized as "Sparingly Soluble" or "Insoluble".

  • Place the vial in a heating block equipped with a magnetic stirrer.

  • Slowly increase the temperature to approximately 10°C below the solvent's boiling point.

  • Observe if the remaining solid dissolves. If it does, the solvent has a positive temperature coefficient of solubility and is a strong candidate.

  • If the solid does not dissolve, add more solvent in 100 µL increments until dissolution is achieved at the elevated temperature. Note the total volume required.

  • Once dissolved, remove the vial from heat and allow it to cool to room temperature without agitation. Observe for spontaneous crystallization.

Detailed Crystallization Methodologies

Based on the screening results, select the top 3-5 solvent systems for small-scale crystallization trials.

Protocol 3A: Cooling Crystallization

Best suited for: Solvents identified in Protocol 2 that show good solubility at high temperatures and poor solubility at low temperatures.

  • Dissolution: In a clean flask, add the crude API to the chosen solvent. Use a ratio determined from the screening (e.g., 1 g API per 10 mL solvent). Heat the mixture with stirring until all the solid dissolves completely.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them.

  • Cooling: Allow the clear solution to cool slowly and undisturbed to room temperature. A slower cooling rate generally promotes the growth of larger, more well-defined crystals.

  • Maturation: Once the solution reaches room temperature and crystal formation is evident, consider transferring the flask to an ice bath or refrigerator (4°C) for 1-2 hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Gently wash the collected crystal cake with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3B: Anti-Solvent Crystallization

Best suited for: Systems where the API is highly soluble in one solvent (the "solvent") but insoluble in another miscible solvent (the "anti-solvent"). Example: Soluble in Ethanol, insoluble in Water.

  • Dissolution: Dissolve the crude API in the minimum amount of the "solvent" at room temperature to create a concentrated solution.

  • Addition: While stirring the solution vigorously, slowly add the "anti-solvent" dropwise. The addition rate is critical; a slow rate prevents "oiling out" and promotes nucleation.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the metastable zone boundary where nucleation begins.

  • Growth: Once turbidity is observed, stop adding the anti-solvent and allow the solution to stir at room temperature for 1-4 hours to allow the crystals to grow.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol (5.1). Use a mixture of the solvent/anti-solvent from the crystallization, or the pure anti-solvent, for the washing step.

Visualization of Solvent-Solute Interactions

The outcome of a crystallization experiment is a function of the thermodynamic and kinetic interplay between the solute and solvent.

G cluster_outcomes Crystallization Outcomes Solute API Properties (H-bonding, Polarity, π-system) Interaction Solute-Solvent Interaction (Supersaturation) Solute->Interaction Solvent Solvent Properties (H-bonding, Polarity, BP) Solvent->Interaction Crystals Good Crystals Oil Oiling Out Precipitate Amorphous Precipitate NoSolid Remains in Solution Interaction->Crystals Balanced affinity & kinetics Interaction->Oil Too high affinity Desolvation barrier Interaction->Precipitate Too low affinity Fast kinetics Interaction->NoSolid Too high affinity (Undersaturated)

Caption: Relationship between solute-solvent properties and outcomes.

Summary and Best Practices

This application note outlines a logical, structured approach to solvent selection for the crystallization of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol. The key to success is a systematic screening process that evaluates a diverse range of solvents, followed by the careful execution of small-scale crystallization trials.

  • Purity is Paramount: Ensure the starting material has sufficient purity (>95%) to avoid inhibition of crystallization by impurities.

  • Patience is a Virtue: Slow cooling and slow anti-solvent addition rates are almost always beneficial for crystal quality.

  • Observe Carefully: Distinguish between the formation of crystalline solids, amorphous precipitates, and oils. Oiling out indicates that the supersaturation is too high or the desolvation process is kinetically hindered.

By following these protocols, researchers can efficiently identify an optimal solvent system, leading to a robust and reproducible crystallization process for producing high-quality (5-(2-Chlorophenyl)isoxazol-4-yl)methanol.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. (n.d.). Chemical Review and Letters.
  • Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. (n.d.). Benchchem.
  • (5-(4-Chlorophenyl)-3-isoxazolyl)methanol. (n.d.). Chem-Impex.
  • [3-(4-chlorophenyl)-5-isoxazolyl]methanol AldrichCPR. (n.d.). Sigma-Aldrich.
  • Hansen Solubility Parameters (HSP). (n.d.). Adscientis.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences.
  • Vaya, K., Schelera, S., & Frieß, W. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC.
  • Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Research Journal of Pharmacy and Technology.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.

Sources

Application

Application Note: A Validated Two-Step Synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol for Research &amp; Development

Abstract This application note provides a comprehensive, field-tested protocol for the laboratory-scale preparation of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, a valuable heterocyclic building block for drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the laboratory-scale preparation of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, a valuable heterocyclic building block for drug discovery and materials science. The described synthetic route is a robust two-step process commencing with the Vilsmeier-Haack formylation of commercially available 5-(2-chlorophenyl)isoxazole to yield the key aldehyde intermediate. This is followed by a selective reduction using sodium borohydride. The guide emphasizes the rationale behind procedural choices, detailed safety protocols, and methods for purification and characterization, ensuring reproducibility and high purity of the final product.

Introduction

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol offers three distinct points for further chemical modification, making it a highly versatile intermediate. This guide presents a reliable synthetic pathway designed for accessibility in a standard organic chemistry laboratory, prioritizing safety, efficiency, and yield. The protocol is divided into two primary stages: the introduction of a formyl group onto the isoxazole core and its subsequent reduction to the target primary alcohol.

Overall Reaction Scheme:

Reaction Scheme: From 5-(2-chlorophenyl)isoxazole to (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

A schematic overview of the two-step synthesis.

Part 1: Vilsmeier-Haack Formylation of 5-(2-Chlorophenyl)isoxazole

The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich heterocyclic systems.[1] The reaction involves the formation of a chloromethyleniminium species, known as the Vilsmeier reagent, from a formamide (like DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the C4 position of the isoxazole ring, which is activated by the ring oxygen.

Materials & Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
5-(2-Chlorophenyl)isoxazoleC₉H₆ClNO179.6168494-05-3Sigma-AldrichStarting Material
Phosphorus oxychloridePOCl₃153.3310025-87-3Acros OrganicsCorrosive, reacts violently with water.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Fisher ScientificAnhydrous grade
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWRAnhydrous grade
Saturated Sodium BicarbonateNaHCO₃ (aq)--Lab PreparedFor workup
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6J.T.BakerDrying agent
Equipment
3-Neck Round-Bottom Flask250 mL, oven-dried
Magnetic Stirrer & Stir Bar
Dropping Funnel100 mL, oven-dried
Ice-Water Bath
Reflux Condenser & N₂ Inlet
Rotary Evaporator
Safety & Handling Precautions
ReagentHazardPersonal Protective Equipment (PPE) & Handling
Phosphorus oxychloride (POCl₃) Toxic by inhalation, causes severe skin burns and eye damage, reacts violently with water.Handle exclusively in a certified chemical fume hood. Wear a lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles with a face shield. Ensure a source of dry sand or Class D fire extinguisher is available.
N,N-Dimethylformamide (DMF) Harmful if inhaled or in contact with skin, suspected of damaging the unborn child.Use in a well-ventilated fume hood. Avoid skin contact. Wear appropriate gloves and eye protection.
Dichloromethane (DCM) Suspected of causing cancer, causes skin and eye irritation.Handle in a fume hood to avoid inhaling vapors. Wear gloves and safety glasses.
Step-by-Step Experimental Protocol: Synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)carbaldehyde
  • Vilsmeier Reagent Preparation:

    • In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask and cool the flask to 0°C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 6.0 mL, ~1.2 eq) dropwise to the stirred DMF via the dropping funnel over 30 minutes. The causality for this slow, cooled addition is to control the highly exothermic reaction and safely form the Vilsmeier reagent.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The solution should become a thick, pale-yellow solid or slurry.

  • Formylation Reaction:

    • Dissolve 5-(2-chlorophenyl)isoxazole (10.0 g, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).

    • Add the isoxazole solution to the prepared Vilsmeier reagent.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40-45°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step quenches the reactive POCl₃ and hydrolyzes the reaction intermediate. Caution: This process is exothermic and may release HCl gas.

    • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude aldehyde product.

  • Purification:

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford (5-(2-chlorophenyl)isoxazol-4-yl)carbaldehyde as a white or off-white solid.

Part 2: Selective Reduction to (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

The reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is chosen for its high selectivity for aldehydes and ketones, its operational simplicity, and its enhanced safety profile compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).[2][3][4] NaBH₄ does not typically reduce the isoxazole ring under these mild conditions.[5][6] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[7][8][9]

Materials & Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
Aldehyde IntermediateC₁₀H₆ClNO₂207.62-From Part 1
Sodium BorohydrideNaBH₄37.8316940-66-2Flammable solid, reacts with water to produce H₂.
Methanol (MeOH)CH₃OH32.0467-56-1Anhydrous grade
Deionized WaterH₂O18.027732-18-5For workup
1 M Hydrochloric AcidHCl (aq)-7647-01-0For pH adjustment
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction
Equipment
Single-Neck Round-Bottom Flask250 mL
Magnetic Stirrer & Stir Bar
Ice-Water Bath
Step-by-Step Experimental Protocol: Synthesis of the Target Alcohol
  • Reaction Setup:

    • Dissolve the (5-(2-chlorophenyl)isoxazol-4-yl)carbaldehyde (5.0 g, 1.0 eq) in methanol (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

    • Cool the solution to 0°C in an ice-water bath.

  • Reduction:

    • While stirring at 0°C, add sodium borohydride (NaBH₄, 1.0 g, ~1.1 eq) portion-wise over 15-20 minutes. The causality for the portion-wise addition at low temperature is to control the reaction rate and the evolution of hydrogen gas that occurs as NaBH₄ reacts with the methanol solvent.[4]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting aldehyde.

  • Quenching and Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add deionized water (50 mL) to quench the excess NaBH₄.

    • Adjust the pH to ~6-7 by the dropwise addition of 1 M HCl.

    • Remove most of the methanol under reduced pressure using a rotary evaporator.

  • Extraction and Isolation:

    • Extract the remaining aqueous slurry with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic phase under reduced pressure to yield the crude (5-(2-Chlorophenyl)isoxazol-4-yl)methanol.

  • Final Purification:

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a pure white solid.

Visualization of Experimental Workflows

Overall Synthetic Workflow

G cluster_0 Part 1: Vilsmeier-Haack Formylation cluster_1 Part 2: Aldehyde Reduction Start 5-(2-Chlorophenyl)isoxazole ReagentPrep Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) Formylation Formylation Reaction (Add Isoxazole, Reflux) ReagentPrep->Formylation Add Isoxazole Sol. Quench Aqueous Quench (Ice + NaHCO₃) Formylation->Quench Extract1 DCM Extraction Quench->Extract1 Purify1 Purification (Recrystallization or Chromatography) Extract1->Purify1 Intermediate (5-(2-Cl-Ph)isoxazol-4-yl)carbaldehyde Purify1->Intermediate Reduction NaBH₄ Reduction (MeOH, 0°C -> RT) Intermediate->Reduction Proceed to Reduction Quench2 Quench Reaction (Water, HCl) Reduction->Quench2 Extract2 Ethyl Acetate Extraction Quench2->Extract2 Purify2 Final Purification (Chromatography) Extract2->Purify2 FinalProduct (5-(2-Cl-Ph)isoxazol-4-yl)methanol Purify2->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Purification Workflow Diagram

G Crude Crude Product in Organic Solvent Wash Wash with Brine Crude->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate via Rotary Evaporation Filter->Concentrate Column Silica Gel Column Chromatography Concentrate->Column Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions FinalEvap Evaporate Solvent Fractions->FinalEvap PureProduct Pure Crystalline Product FinalEvap->PureProduct

Caption: Standard purification sequence post-extraction.

References

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Indian Academy of Sciences. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Available at: [Link]

  • Chemguide. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • Chemguide. (2015, November). reduction of aldehydes and ketones. Available at: [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved March 7, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Available at: [Link]

  • OrgoSolver. (n.d.). Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. Retrieved March 7, 2026, from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4: Reduction of Aldehydes and Ketones. Available at: [Link]

Sources

Method

Application Notes and Protocols: Strategic Protection of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction (5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a key structural motif in medicinal chemistry, serving as a versatile building block for the synth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds.[1] The successful execution of multi-step syntheses involving this scaffold is critically dependent on the strategic use of protecting groups. This document provides a comprehensive guide to the functional group protection strategies for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, offering detailed application notes, step-by-step protocols, and the underlying chemical principles to empower researchers in their synthetic endeavors.

Analysis of Functional Group Reactivity

The chemical architecture of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol presents three key functional groups, each with distinct reactivity profiles that must be considered when planning a synthetic route.

  • Primary Hydroxyl Group (-CH₂OH): This is the most reactive site for many chemical transformations. The oxygen atom is nucleophilic and the proton is weakly acidic, making it susceptible to a wide range of reactions including oxidation, esterification, and etherification. In the context of a multi-step synthesis, this group often requires protection to prevent unwanted side reactions.

  • Isoxazole Ring: The isoxazole ring is a five-membered aromatic heterocycle that is generally considered to be quite stable under a variety of reaction conditions, including exposure to oxidizing agents, acids, and bases.[2][3] Specifically, 3,5-disubstituted isoxazoles exhibit notable stability.[2] However, the stability of the isoxazole ring can be influenced by pH and temperature, with some derivatives showing increased lability under basic conditions.[3][4] For (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, the substitution pattern contributes to its overall stability, though strongly basic conditions should be approached with caution.

  • 2-Chlorophenyl Group: The chlorophenyl group is generally robust and unreactive under most conditions used for the protection and deprotection of hydroxyl groups. The chloro-substituent is stable to a wide range of reagents, and the aromatic ring itself is not prone to reaction unless specific conditions for aromatic substitution or cross-coupling are employed.

Orthogonal Protection Strategies: A Key to Success

In complex syntheses, the ability to selectively protect and deprotect different functional groups is paramount. This is achieved through an orthogonal protection strategy, where each protecting group is removed under specific conditions that do not affect the others.[5][6] For (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, the primary focus is on the protection of the hydroxyl group. The choice of protecting group will depend on the planned subsequent reaction conditions.

Protecting the Hydroxyl Group: Silyl Ethers

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability, and, most importantly, the variety of conditions available for their removal.[7] This allows for fine-tuning of the protection strategy based on the overall synthetic plan.

Common Silyl Ether Protecting Groups
Protecting GroupAbbreviationKey Characteristics
tert-ButyldimethylsilylTBDMS or TBSRobust, stable to a wide range of non-acidic conditions. Cleaved by fluoride ions or strong acid.
TriethylsilylTESLess sterically hindered than TBS, more labile to acid-catalyzed hydrolysis.[8]
TriisopropylsilylTIPSMore sterically hindered than TBS, offering greater stability to acidic conditions.[8]
tert-ButyldiphenylsilylTBDPSVery robust, stable to many acidic conditions that would cleave other silyl ethers. Cleaved by fluoride ions.[8]
Experimental Protocol: Protection of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol with TBSCl

This protocol describes the protection of the primary hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

Diagram of the Protection Workflow

ProtectionWorkflow Substrate (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Reagents TBSCl, Imidazole, DMF Substrate->Reagents 1. Dissolve Product TBS-protected product Reagents->Product 2. React at RT DeprotectionWorkflow TBS_Product TBS-protected starting material TBAF TBAF in THF TBS_Product->TBAF 1. Dissolve Deprotected_Product (5-(2-Chlorophenyl)isoxazol-4-yl)methanol TBAF->Deprotected_Product 2. React at RT BenzylProtectionWorkflow Substrate (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Reagents NaH, Benzyl Bromide, THF Substrate->Reagents 1. Deprotonate Product Benzyl-protected product Reagents->Product 2. Alkylate BenzylDeprotectionWorkflow Bn_Product Benzyl-protected starting material Reagents H₂, Pd/C, Solvent (e.g., EtOH) Bn_Product->Reagents 1. Add catalyst Deprotected_Product (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Reagents->Deprotected_Product 2. Hydrogenate

Sources

Application

microwave-assisted synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol derivatives

Application Notes & Protocols Topic: Microwave-Assisted Synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Derivatives For: Researchers, Scientists, and Drug Development Professionals Introduction: Accelerating Isoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Microwave-Assisted Synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Isoxazole Synthesis for Modern Drug Discovery

The isoxazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This five-membered heterocycle, with its unique electronic properties imparted by adjacent nitrogen and oxygen atoms, is a privileged scaffold found in drugs ranging from anti-inflammatory agents like Valdecoxib to antibiotics such as Cloxacillin and anticonvulsants like Zonisamide.[2][3] Derivatives of isoxazole exhibit a vast spectrum of biological activities, including anticancer, antiviral, antifungal, and antidiabetic properties, making them high-value targets in drug discovery programs.[2][3][4][5]

The synthesis of highly substituted isoxazoles, such as the (5-(2-Chlorophenyl)isoxazol-4-yl)methanol framework, has traditionally been hampered by methods requiring long reaction times, harsh conditions, and often resulting in modest yields. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[6] MAOS provides a green, efficient, and powerful alternative to conventional heating, leveraging direct, volumetric heating of the reaction mixture to dramatically reduce reaction times from hours to minutes, improve yields, and minimize the formation of byproducts.[7][8][9][10]

These application notes provide a comprehensive guide to the principles, protocols, and best practices for the microwave-assisted synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol and its derivatives. We will delve into the mechanistic underpinnings of the synthesis, offer detailed, validated protocols, and provide expert insights to empower researchers to harness the full potential of this enabling technology.

The Science of Speed: Principles of Microwave-Assisted Synthesis

Conventional heating relies on conduction and convection, where the vessel is heated first, and the heat is then transferred to the reaction mixture. This process is slow and creates thermal gradients, often leading to side reactions.[8] Microwave synthesis operates on a fundamentally different principle: direct dielectric heating.[6]

Two primary mechanisms are responsible for this rapid energy transfer:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reactants, possess permanent dipoles. The oscillating electric field of the microwaves forces these molecules to constantly realign. The resulting intermolecular friction generates heat rapidly and uniformly throughout the bulk of the material.[6][11]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. The resulting collisions cause rapid heating.[6][11]

This "molecular-level" heating is incredibly efficient, allowing for precise temperature control and access to temperatures far beyond the solvent's boiling point in sealed vessels, accelerating reaction rates according to the Arrhenius equation. This leads to cleaner reactions, higher purity, and significantly faster discovery cycles.[10][12]

Synthetic Strategy: A [3+2] Cycloaddition Approach

The construction of the 3,4,5-trisubstituted isoxazole core is efficiently achieved through a [3+2] cycloaddition reaction. This powerful strategy involves the reaction of a nitrile oxide (a 3-atom component) with a suitable alkyne or alkene (a 2-atom component). For our target molecule, a plausible and efficient pathway involves the in-situ generation of 2-chlorobenzonitrile oxide from the corresponding aldoxime, followed by its reaction with a propargyl alcohol derivative.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Derivatization (Example) Start 2-Chlorobenzaldehyde Hydroxylamine NH2OH·HCl Oxime 2-Chlorobenzaldoxime NCS N-Chlorosuccinimide (NCS) HydroximoylChloride Hydroximoyl Chloride Intermediate Base Base (e.g., Et3N) NitrileOxide 2-Chlorobenzonitrile Oxide (1,3-Dipole) TargetCore (5-(2-Chlorophenyl)isoxazol-4-yl)methanol NitrileOxide->TargetCore Cycloaddition PropargylAlcohol Propargyl Alcohol (Dipolarophile) AcidChloride R-COCl EsterDerivative Ester Derivative

Experimental Protocols

Safety First: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Consult Safety Data Sheets (SDS) for all reagents before use. Microwave synthesis in sealed vessels generates high pressures; always use a dedicated microwave synthesizer with certified pressure-rated vessels and built-in safety features.

Protocol 1: Microwave-Assisted Synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

This protocol details a one-pot, two-step synthesis using a dedicated microwave reactor.

Materials and Reagents:

  • 2-Chlorobenzaldoxime (1.0 mmol, 155.6 mg)

  • N-Chlorosuccinimide (NCS) (1.05 mmol, 140.2 mg)

  • Propargyl alcohol (1.5 mmol, 84.1 mg, 87 µL)

  • Triethylamine (Et3N) (2.5 mmol, 253 mg, 348 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (4 mL)

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL pressure-rated microwave vial with a magnetic stir bar

  • Ethyl acetate, hexane, brine, sodium sulfate (for work-up)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 2-chlorobenzaldoxime (155.6 mg).

  • Reagent Addition: Add anhydrous DMF (4 mL) to dissolve the oxime. Sequentially add N-Chlorosuccinimide (140.2 mg) and propargyl alcohol (87 µL).

  • Base Addition: Finally, add triethylamine (348 µL). The triethylamine is added last as it initiates the reaction.

  • Vessel Sealing: Immediately cap the vial securely. Ensure the cap is properly crimped to withstand the pressure generated during the reaction.

  • Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Set the following reaction parameters:

    • Temperature: 120 °C (use dynamic power control)

    • Hold Time: 15 minutes

    • Pressure: Max 250 psi

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Reaction Work-up: Transfer the reaction mixture to a separatory funnel containing 30 mL of water. Extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate (e.g., starting from 90:10 to 60:40) to elute the product.

  • Characterization: Combine the pure fractions and remove the solvent to yield the product as a pale yellow oil or solid. Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The expected yield is typically in the range of 70-85%.

Protocol 2: Microwave-Assisted Esterification (Derivative Synthesis)

This protocol demonstrates the synthesis of an ester derivative from the parent alcohol.

Materials and Reagents:

  • (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (0.5 mmol, 111.8 mg)

  • Acetyl chloride (0.6 mmol, 47.1 mg, 43 µL)

  • Pyridine (1.0 mmol, 79.1 mg, 81 µL)

  • Dichloromethane (DCM), anhydrous (3 mL)

  • 10 mL pressure-rated microwave vial with a magnetic stir bar

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave vial, add (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (111.8 mg) and a stir bar.

  • Reagent Addition: Add anhydrous DCM (3 mL), followed by pyridine (81 µL) and acetyl chloride (43 µL).

  • Vessel Sealing: Cap the vial securely.

  • Microwave Irradiation: Place the vial in the synthesizer and irradiate under the following conditions:

    • Temperature: 80 °C

    • Hold Time: 5 minutes

    • Pressure: Max 200 psi

    • Stirring: High

  • Cooling & Work-up: After cooling, quench the reaction by slowly adding 10 mL of 1M HCl. Transfer to a separatory funnel and extract with DCM (2 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over Na2SO4, filter, and concentrate to yield the crude ester.

  • Purification: If necessary, purify by column chromatography (hexane/ethyl acetate). Expected yields are typically >90%.

Data & Optimization

Microwave synthesis offers significant advantages over conventional methods. The following table provides a comparative overview based on typical results for isoxazole synthesis.[4][9]

ParameterConventional HeatingMicrowave-Assisted SynthesisAdvantage
Reaction Time 6 - 24 hours10 - 20 minutes>95% time reduction
Temperature Reflux (e.g., 80-120 °C)120 - 150 °C (superheating)Faster kinetics
Typical Yield 50 - 70%70 - 90%Higher efficiency
Heating Method Oil bath / heating mantleDirect dielectric heatingUniform, rapid heating
Side Products Often significantMinimizedHigher product purity
Energy Use HighLowGreener process[7]

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_purification 3. Work-up & Purification cluster_analysis 4. Analysis prep1 Weigh Reagents: - 2-Chlorobenzaldoxime - NCS - Propargyl Alcohol prep2 Add Reagents & Solvent (DMF) to Microwave Vial prep1->prep2 prep3 Add Base (Et3N) & Immediately Cap Vial prep2->prep3 react1 Set Parameters: Temp: 120°C Time: 15 min Pressure: Max 250 psi prep3->react1 react2 Run Microwave Program react1->react2 react3 Cool Vial to <50°C react2->react3 workup1 Quench & Extract with Ethyl Acetate react3->workup1 workup2 Wash Organic Layers (Water, Brine) workup1->workup2 workup3 Dry (Na2SO4) & Concentrate workup2->workup3 purify1 Purify via Flash Column Chromatography workup3->purify1 analysis1 Characterize Product: - NMR - MS purify1->analysis1

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reagents (e.g., moisture-sensitive NCS).- Insufficient temperature or time.- Incorrect stoichiometry.- Use fresh, anhydrous reagents and solvent.- Increase reaction temperature (in 10°C increments) or time (in 5 min increments).- Re-verify calculations and weighings.
Incomplete Reaction - Reaction time is too short.- Microwave power absorption is low.- Increase the reaction hold time.- Ensure stirring is active. If using a low-polarity solvent, consider adding a polar co-solvent or a silicon carbide passive heating element to the vial.
Formation of Side Products - Temperature is too high, causing decomposition.- Presence of impurities in starting materials.- Decrease the reaction temperature.- Ensure the purity of all starting materials before use.
Vial Pressure Exceeds Limit - Reaction is too concentrated.- Temperature setpoint is too high for the solvent.- Formation of gaseous byproducts.- Reduce the amount of reagents or increase the solvent volume.- Lower the reaction temperature.- Ensure the reaction vial is not filled more than 1/3 to 1/2 of its total volume.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the generation of complex heterocyclic scaffolds like (5-(2-Chlorophenyl)isoxazol-4-yl)methanol. The protocols outlined herein demonstrate a rapid, efficient, and high-yielding pathway that aligns with the principles of green chemistry.[4][7] By significantly reducing reaction times and improving product purity, MAOS empowers medicinal chemists to accelerate the design-make-test-analyze cycle, paving the way for the faster discovery and development of novel therapeutic agents. The versatility of the isoxazole core, combined with the efficiency of this synthetic platform, ensures its continued prominence in future drug discovery endeavors.

References

  • Current Trends in Biotechnology and Pharmacy. (2022).
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • PMC. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]

  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]

  • PMC. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. [Link]

  • ResearchGate. (n.d.). The possible mechanism for synthesis of substituted isoxazoles (4a–4h). [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • IJNRD.org. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

  • ResearchGate. (n.d.). Microwave-assisted solid phase synthesis of 4,5-disubstituted isoxazoles. [Link]

  • ResearchGate. (2018). (PDF) Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. [Link]

  • Encyclopedia MDPI. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]

  • JOCPR. (n.d.). Microwave Assisted Efficient Synthesis of Isoxazolo[5,4-b]Quinolines Derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. [Link]

  • Zenodo. (n.d.). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. [Link]

  • MDPI. (2017). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • Bentham Science. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

Ticket ID: ISOX-5-OH-OPT Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Core Strategy The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOX-5-OH-OPT Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Strategy

The synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol presents a classic "chemoselectivity vs. stability" conflict. The isoxazole ring contains a labile N-O bond that is susceptible to cleavage under the strong reducing conditions typically required to convert a carboxylic ester to an alcohol.

The Primary Yield Killer: The use of Lithium Aluminum Hydride (LiAlH


) or catalytic hydrogenation often leads to ring opening (reductive cleavage), resulting in amino-alcohol byproducts rather than the desired isoxazole methanol.

The Solution: This guide prioritizes a Salt-Enhanced Borohydride Reduction (NaBH


 + CaCl

/LiCl) strategy. This method activates the ester carbonyl in situ, allowing reduction under mild conditions that preserve the isoxazole core.

Synthetic Workflow Visualization

The following diagram outlines the recommended pathway and decision points for troubleshooting.

IsoxazoleSynthesis Start Start: 2-Chlorobenzoic Acid / 2-Chlorobenzoyl Chloride Step1 Step 1: Beta-Keto Ester Formation (Claisen Condensation) Start->Step1 + Ethyl Potassium Malonate / MgCl2 / Et3N Step2 Step 2: Enamine Formation (DMF-DMA Condensation) Step1->Step2 + DMF-DMA (Reflux) Step3 Step 3: Cyclization with NH2OH (Isoxazole Core Formation) Step2->Step3 + NH2OH·HCl (EtOH, Reflux) Check1 Checkpoint: Regioselectivity? (Target: 5-Ar-4-COOEt) Step3->Check1 Step4 Step 4: Ester Reduction (The Critical Step) Check1->Step4 Confirmed OptionA Method A: LiAlH4 (High Risk: Ring Opening) Step4->OptionA Standard Protocol (Avoid) OptionB Method B: NaBH4 + CaCl2 (Recommended: Chemoselective) Step4->OptionB Optimized Protocol Final Target: (5-(2-Chlorophenyl) isoxazol-4-yl)methanol OptionA->Final <40% Yield (Byproducts) OptionB->Final >85% Yield

Caption: Optimized synthetic workflow prioritizing the salt-enhanced reduction pathway to prevent isoxazole ring cleavage.

Module 1: Isoxazole Core Construction (Precursor Synthesis)

Before addressing the reduction, ensure the precursor Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate is synthesized with the correct regiochemistry.

The Protocol (Regioselective Route)
  • Acylation: React 2-chlorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate (or generate the enamine in situ from ethyl acetoacetate and DMF-DMA).

  • Cyclization: Treat the resulting intermediate with Hydroxylamine hydrochloride (

    
    ).
    
Troubleshooting Table: Ring Formation
SymptomProbable CauseCorrective Action
Wrong Regioisomer (3-Aryl-5-Carboxylate)Incorrect starting materials or pH.Use the Enamino Ester route (DMF-DMA method). Reaction of

-keto esters with

at low pH favors the 3-substituted isomer; the enamine route locks the 5-aryl geometry.
Low Yield (Cyclization) Hydrolysis of Enamine.Ensure anhydrous conditions during the reaction with DMF-DMA. Use dry ethanol for the cyclization step.
"Sticky" Solid Product Incomplete Cyclization.Monitor TLC. If the intermediate enamine persists, increase reflux time. The final ester should be a crystalline solid.

Module 2: The Critical Reduction (Yield Optimization)

This is the step where most users fail. Standard ester reductions are too aggressive for the isoxazole ring.

Why LiAlH Fails

Lithium Aluminum Hydride attacks the N-O bond of the isoxazole, leading to ring-opened amino alcohols. While achievable at strictly controlled low temperatures (-78°C), it is difficult to scale reproducibly.

The Recommended Protocol: NaBH / CaCl System

This method generates


 in situ, which coordinates to the ester carbonyl, making it susceptible to reduction by borohydride without affecting the isoxazole ring.

Reagents:

  • Precursor Ester (1.0 equiv)

  • Sodium Borohydride (

    
    , 3.0 - 4.0 equiv)
    
  • Calcium Chloride (

    
    , anhydrous, 1.5 - 2.0 equiv)
    
  • Solvent: THF : Ethanol (2:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester (1.0 eq) in dry THF (0.3 M concentration).

  • Salt Addition: Add anhydrous

    
     (1.5 eq) to the solution. Stir for 15 minutes at room temperature. The solution may become slightly cloudy.
    
  • Reductant Addition: Cool the mixture to 0°C. Add

    
     (3.0 eq) portion-wise over 20 minutes. Note: Hydrogen gas evolution will occur.
    
  • Solvent Activation: Slowly add absolute Ethanol (volume equal to half the THF). Stir at 0°C for 1 hour, then allow to warm to Room Temperature.

  • Monitoring: Monitor by TLC. The ester spot should disappear, replaced by a more polar alcohol spot.

  • Quench: Cool to 0°C. Quench carefully with saturated ammonium chloride (

    
    ) solution. Do not use strong acid.
    
  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
    .[1][2][3]
    

Frequently Asked Questions (FAQs)

Q1: Can I use DIBAL-H instead of the NaBH4/CaCl2 method? A: Yes, DIBAL-H (Diisobutylaluminum hydride) is a viable alternative if you have cryogenic facilities.

  • Condition: You must perform the reaction at -78°C in DCM or Toluene.

  • Risk:[4] If the temperature rises above -60°C, DIBAL-H will begin to attack the isoxazole nitrogen, reducing the yield. The NaBH

    
    /CaCl
    
    
    
    method is preferred because it works at room temperature.

Q2: My product contains an amine impurity. What happened? A: You likely suffered N-O bond cleavage. This occurs if the reduction conditions were too harsh (e.g., using LiAlH


 at reflux or allowing the DIBAL-H reaction to warm up). Switch to the salt-enhanced borohydride method described above.

Q3: The alcohol product is water-soluble and difficult to extract. How do I improve recovery? A: Isoxazole methanols can be polar.

  • Tip 1: Saturate the aqueous layer with NaCl (solid) before extraction.

  • Tip 2: Use a 9:1 mixture of Chloroform:Isopropanol as the extraction solvent instead of pure Ethyl Acetate.

Q4: Can I use LiCl instead of CaCl2? A: Yes. Lithium Chloride (LiCl) works via a similar mechanism (generating


 in situ). Use 1.5 equivalents of LiCl. It is often more soluble in THF than CaCl

, potentially accelerating the reaction.

References

  • Regioselective Synthesis of Isoxazoles

    • Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates.[5]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Chemoselective Reduction (NaBH4 + Additives)

    • Title: Methods of enhancement of reactivity and selectivity of sodium borohydride for applic
    • Source: Journal of Organometallic Chemistry / ResearchG
    • URL:[Link]

  • General Isoxazole Chemistry & Troubleshooting

    • Title: Troubleshooting guide for the synthesis of isoxazole deriv
    • Source: BenchChem Technical Support.[6]

  • Comparison of Reducing Agents

    • Title: Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation (Discussion on LiAlH4 vs mild reductants).
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Optimization

purification methods for removing impurities from (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

Here is the Technical Support Center guide for the purification of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol . Product Code: ISOX-5-2Cl-MeOH Chemical Class: Heterocyclic Primary Alcohol Support Tier: Level 3 (Process Che...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the purification of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol .

Product Code: ISOX-5-2Cl-MeOH Chemical Class: Heterocyclic Primary Alcohol Support Tier: Level 3 (Process Chemistry & R&D)

Introduction: The Physicochemical Challenge

Purifying (5-(2-Chlorophenyl)isoxazol-4-yl)methanol presents a unique set of challenges due to the conflicting nature of its functional groups. The molecule contains a lipophilic 2-chlorophenyl ring (which drives solubility in non-polar solvents) and a polar hydroxymethyl group (which induces hydrogen bonding).

This duality often leads to "oiling out" during crystallization and difficulty in separating the target from its regioisomer (the 3-phenyl isomer) or reduction byproducts. This guide addresses these specific failure modes.

Module A: Crystallization Troubleshooting (The "Oiling Out" Problem)

User Issue: "My crude product forms a sticky yellow oil instead of a solid precipitate, even after cooling."

Root Cause: The hydroxymethyl group forms intermolecular hydrogen bonds that compete with crystal lattice formation. If the solvent system is too polar (e.g., pure ethanol), the compound remains solvated; if too non-polar (e.g., pure hexane), it oils out because the kinetic energy barrier for crystallization is higher than for phase separation (amorphous oiling).

Protocol 1: The "Cloud Point" Recrystallization Method

Do not use single solvents. Use a bi-phasic solvent system to force an orderly lattice formation.

ParameterRecommended Specification
Primary Solvent (Dissolver) Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Anti-Solvent (Precipitator) n-Hexane or n-Heptane
Temperature Gradient 45°C

RT

0°C (Slow cooling is critical)

Step-by-Step Workflow:

  • Dissolve the crude oil in the minimum amount of warm EtOAc (approx. 40-45°C).

  • Add n-Hexane dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of EtOAc to just clear the solution again.

  • Seeding: Add a micro-spatula tip of pure seed crystal (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.

  • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

  • Transfer to a fridge (4°C) overnight.

Visual Troubleshooting: Crystallization Decision Tree

CrystallizationLogic Start Crude Product State Oiling Oils Out (Sticky Gum) Start->Oiling High Impurity/Wrong Solvent Solid Solid Precipitate Start->Solid Ideal Action1 Re-dissolve in warm EtOAc Add Hexane to Cloud Point Oiling->Action1 Action2 Scratch Glass / Add Seed Action1->Action2 Check ? Action2->Check Still Oiling? Action3 Switch to Toluene (Aromatic Stacking) Check->Solid No (Crystallized) Check->Action3 Yes (Persistent Oil)

Figure 1: Decision logic for addressing oiling out phenomena during isoxazole workup.

Module B: Regioisomer Separation (Chromatography)

User Issue: "I see two spots on TLC with very similar Rf values. How do I remove the 3-(2-chlorophenyl) isomer?"

Scientific Context: Synthesis of isoxazoles (especially via 1,3-dipolar cycloaddition of nitrile oxides) often yields a mixture of 3,5-disubstituted (Target) and 3,4-disubstituted or regioisomeric 3-phenyl/5-phenyl products.

  • Target: 5-(2-Chlorophenyl)isoxazol-4-yl)methanol.

  • Impurity: 3-(2-Chlorophenyl)isoxazol-4-yl)methanol.

Because the 2-chlorophenyl group is electron-withdrawing and bulky, it alters the dipole moment of the isoxazole ring. The 5-substituted isomer typically has a slightly lower polarity than the 3-substituted isomer due to the vector alignment of the ring heteroatoms relative to the phenyl ring.

Protocol 2: Gradient Flash Chromatography

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Gradient StepSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 90:10Pack column, prevent heat shock.
Loading 80:20Load sample (dissolved in min. DCM).
Elution A 70:30Elutes non-polar impurities (unreacted aldehyde).
Elution B 60:40 to 50:50 Elutes Target (5-substituted isomer).
Flush 0:100 (EtOAc)Elutes polar 3-isomer and oxidation byproducts.

Critical Tip: If separation is poor, add 1% Methanol to the mobile phase. This sharpens the peaks of hydroxylated compounds by reducing tailing caused by H-bonding with the silica.

Module C: Chemical Scavenging (Reduction Byproducts)

User Issue: "My product has a metallic residue or grey color."

Root Cause: This alcohol is typically synthesized by reducing an ester (e.g., ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate) using Lithium Aluminum Hydride (LAH) or Sodium Borohydride (


). Improper quenching leads to trapped aluminum or boron salts in the organic phase, which act as emulsifiers and contaminants.
Protocol 3: The Fieser & Fieser Workup (For LAH Reductions)

Do not use simple acid/water quenching, which forms gelatinous aluminum hydroxides.

For every 1.0 g of LAH used:

  • Dilute reaction mixture with ether/THF at 0°C.

  • Slowly add 1.0 mL Water .

  • Add 1.0 mL 15% Aqueous NaOH .

  • Add 3.0 mL Water .

  • Warm to RT and stir for 15 minutes.

  • Result: A granular white precipitate forms (Aluminum salts) which is easily filtered off.

Protocol 4: Boron Scavenging (For Reductions)

If using Borohydride, boron complexes can adhere to the isoxazole nitrogen.

  • Quench: Add saturated Ammonium Chloride (

    
    ) .
    
  • Wash: If the product remains sticky, wash the organic layer with 10% Tartaric Acid or Rochelle’s Salt (Sodium Potassium Tartrate) solution. This chelates residual metals efficiently.

References & Authority

  • Isoxazole Synthesis & Regioselectivity:

    • Tang, S., et al.[1] "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters, 2009.[1]

  • Reduction Workup Procedures:

    • Chavakula, R., et al.[2] "Industrially viable process for reduction of esters to alcohols with sodium borohydride."[2] Journal of Indian Chemical Society, 2014.[2]

  • General Isoxazole Purification:

    • BenchChem Technical Guides. "Refining Work-up Procedures for Isoxazole Reactions."

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol before handling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

Executive Summary You are likely encountering precipitation when diluting (5-(2-Chlorophenyl)isoxazol-4-yl)methanol from an organic stock into aqueous media (buffers, cell culture media).[1][2] This molecule exhibits "br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering precipitation when diluting (5-(2-Chlorophenyl)isoxazol-4-yl)methanol from an organic stock into aqueous media (buffers, cell culture media).[1][2] This molecule exhibits "brick dust" and "grease ball" hybrid characteristics: a moderate melting point (~85–100°C) combined with significant lipophilicity (LogP ~2.5–2.8).[1]

The isoxazole ring and the chlorophenyl group create a rigid, hydrophobic core that resists solvation by water molecules, while the hydroxymethyl group provides insufficient polarity to overcome this lattice energy. This guide provides a scientifically grounded workflow to solubilize this compound for analytical and biological applications.

Part 1: Diagnostic & Physicochemical Profile

Before attempting a fix, confirm your experimental parameters against the molecule's profile.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 209.63 g/mol Small molecule; diffusion is not the limiting factor.[1][2]
LogP (Lipophilicity) ~2.5 – 2.8High. Prefers organic phases.[1][2][3] Poor water solubility is thermodynamic, not kinetic.
Melting Point 85–102°CModerate. Indicates stable crystal lattice.[2] Energy is required to break crystal packing before solvation can occur.
pKa Neutral / Weak BaseThe isoxazole nitrogen is extremely weakly basic. pH adjustment (pH 4-8) will NOT significantly improve solubility.
H-Bond Donors 1 (-OH)Insufficient to drag the hydrophobic chlorophenyl-isoxazole core into water.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Q1: My compound precipitates immediately upon adding water to my DMSO stock. Why?

Diagnosis: You are experiencing "Solvent Shock." When a hydrophobic molecule dissolved in a water-miscible solvent (DMSO) is rapidly introduced to water, the solvent power of the system drops exponentially. The water molecules cluster around the DMSO (hydration shells), leaving the drug molecules to aggregate with each other rather than interact with the solvent.

The Fix: Kinetic Solubility Protocol Do not add water to the stock. Add the stock to the aqueous medium with high turbulence.

Protocol:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO at 100x the final target concentration (e.g., 10 mM stock for 100 µM assay).

  • Vortex the Aqueous Phase: Have your buffer or media vortexing before addition.[3]

  • Sub-surface Injection: Inject the DMSO stock tip directly into the vortexing liquid (not on the walls, not on top).

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v) if possible. If precipitation persists, see Q3 .[4]

Q2: Which solvent should I use for my primary stock solution?

Recommendation: DMSO (Dimethyl sulfoxide) is the gold standard.[3]

  • Secondary Choice: Ethanol (absolute).[1][3] Note that ethanol evaporates, changing concentration over time.

  • Avoid: Water, PBS, or acidic buffers for the initial stock.

SolventSolubility RatingNotes
DMSO Excellent (>50 mg/mL)Best for biological stocks.[1][2][3] Hygroscopic; keep sealed.
Ethanol GoodGood for evaporation/coating.[2] Cytotoxic at lower % than DMSO.[3]
Acetonitrile GoodPreferred for HPLC/Analytical standards.[3]
Water NegligibleDo not use.
Q3: The "Kinetic" method failed. It still precipitates at 100 µM. What now?

Diagnosis: You have exceeded the thermodynamic solubility limit. You need a Solubility Enhancer to shield the hydrophobic core.

The Fix: Cyclodextrin Encapsulation (5-(2-Chlorophenyl)isoxazol-4-yl)methanol fits well into the cavity of


-cyclodextrins.[1][2][3]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  solution in water/buffer.[1][2][3]
    
  • Dissolve your compound in DMSO (as concentrated as possible).

  • Dilute the DMSO stock into the HP-

    
    -CD solution  instead of pure water.
    
    • Mechanism:[1][2][3][5][6][7] The chlorophenyl ring enters the hydrophobic CD cavity, while the hydroxyl groups of the CD interact with water.

Q4: I see "ghost peaks" or retention time shifts in HPLC. Is this solubility related?

Diagnosis: Yes. The compound is likely precipitating on the column or in the injector loop because your initial mobile phase is too aqueous.

The Fix: Analytical Method Adjustment

  • Diluent: Dissolve samples in 50:50 Acetonitrile:Water, not 100% Water.

  • Gradient: Ensure the starting condition is at least 10-20% Organic.[1][2]

  • Buffer: If using phosphate buffer, ensure the organic % doesn't cause salt precipitation (though the compound is the likely culprit here).

Part 3: Decision Logic & Workflows

Workflow 1: Solubility Optimization Decision Tree

SolubilityTree Start Start: Compound Precipitates CheckConc Is Target Conc. > 100 µM? Start->CheckConc HighConc Use Solubility Enhancers CheckConc->HighConc Yes LowConc Optimize Mixing Protocol CheckConc->LowConc No (< 100 µM) Cyclodextrin Add 10-20% HP-beta-CD HighConc->Cyclodextrin Biological Assay? CoSolvent Increase DMSO/EtOH to 5-10% HighConc->CoSolvent Chemical Assay? Kinetic Sub-surface Injection into Vortexing Buffer LowConc->Kinetic Step 1 Success Proceed to Assay Kinetic->Success Clear Solution? Fail Switch to Cyclodextrin Path Kinetic->Fail Precipitates Fail->Cyclodextrin

Caption: Logical flow for determining the correct solubilization strategy based on concentration requirements and assay type.

Workflow 2: "Golden Rule" Stock Preparation

StockPrep Step1 1. Weigh Solid (2-chlorophenyl isoxazole) Step2 2. Add 100% DMSO (Create 10-50 mM Stock) Step1->Step2 Step3 3. Sonicate (Ensure full dissolution) Step2->Step3 Step4 4. Aliquot & Freeze (-20°C, avoid freeze-thaw) Step3->Step4 Step5 5. Dilution Day: Warm to RT & Vortex Step4->Step5

Caption: Standard Operating Procedure (SOP) for handling lipophilic isoxazole stocks to prevent degradation and precipitation.

Part 4: References & Grounding

  • PubChem. Compound Summary: (5-(4-Chlorophenyl)-3-isoxazolyl)methanol (Isomeric Analog).[1][2][3][8] National Library of Medicine.[3] Available at: [Link][1][2][3]

  • MDPI (Molecules). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (Describes the precipitation of isoxazoles from aqueous reaction media). Available at: [Link][1][2][3]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.[1]

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Formation

Department: Synthetic Chemistry & Process Optimization Ticket ID: ISOX-OH-OPT-05 Subject: Temperature Control Strategies for Chemoselective Ester Reduction in Isoxazole Scaffolds Executive Summary & Chemical Context You...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Synthetic Chemistry & Process Optimization Ticket ID: ISOX-OH-OPT-05 Subject: Temperature Control Strategies for Chemoselective Ester Reduction in Isoxazole Scaffolds

Executive Summary & Chemical Context

You are attempting to synthesize (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (Target 2 ). The most robust synthetic route involves the reduction of the corresponding ester precursor, Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate (Precursor 1 ).

The Critical Challenge: The isoxazole ring contains a labile N-O bond. While hydride reducing agents (like LiAlH₄ or DIBAL-H) are necessary to reduce the ester to the alcohol, elevated temperatures or uncontrolled addition can trigger reductive ring cleavage , destroying the pharmacophore and yielding acyclic


-amino enones.

Optimization Goal: Balance reaction kinetics (ester reduction) against thermodynamics (ring stability) by strictly controlling the reaction temperature .

Reaction Pathway & Temperature Sensitivity

The following diagram illustrates the competing pathways dictated by temperature.

ReactionPathways Precursor Ethyl 5-(2-chlorophenyl) isoxazole-4-carboxylate Target (5-(2-Chlorophenyl) isoxazol-4-yl)methanol (TARGET) Precursor->Target LiAlH4 (0°C) Direct Reduction Aldehyde Aldehyde Intermediate Precursor->Aldehyde DIBAL-H (-78°C) Controlled Reduction RingOpen Ring-Opened Byproduct (Beta-amino enone) Precursor->RingOpen LiAlH4 (>25°C or Reflux) Over-Reduction Target->RingOpen Excess Reagent + Heat Aldehyde->Target Warm to 0°C/RT Complete Reduction

Figure 1: Chemoselectivity is governed by temperature. Low temperatures favor exocyclic ester reduction; high temperatures risk endocyclic N-O bond cleavage.

Optimized Protocols

We recommend Method A (DIBAL-H) for high-value intermediates requiring maximum purity. Method B (LiAlH₄) is suitable for scale-up if temperature is strictly monitored.

Method A: DIBAL-H (High Precision)

Recommended for: <10g scale, high purity requirements.

  • Preparation: Dissolve 1.0 eq of ester precursor in anhydrous DCM or Toluene.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 mins for equilibration.

  • Addition: Add 2.2 eq of DIBAL-H (1.0 M in Toluene) dropwise over 30 mins.

    • Note: The first equivalent forms the tetrahedral intermediate.[1] The second equivalent (and warming) drives it to the alcohol.

  • Transition: Stir at -78°C for 1 hour. Then, slowly warm to 0°C over 2 hours.

    • Critical Checkpoint: Do not warm rapidly; local exotherms can open the ring.

  • Quench: Dilute with ether at 0°C. Add Rochelle’s salt (sodium potassium tartrate) solution saturated. Stir vigorously for 2-4 hours until layers separate clearly.

Method B: LiAlH₄ (Scale-Up)

Recommended for: Cost-sensitive batches, experienced chemists.

  • Preparation: Suspend 1.0 eq LiAlH₄ in anhydrous THF at 0°C .

  • Addition: Dissolve ester in THF and add slowly to the LiAlH₄ suspension.

    • Warning: Never add solid LiAlH₄ to the ester solution (inverse addition controls exotherm better).

  • Temperature Maintenance: Maintain internal temperature between 0°C and 5°C .

    • Stop Condition: Do not allow temperature to exceed 10°C.[2]

  • Duration: Monitor by TLC/LCMS. Reaction typically completes in 30-60 mins at 0°C.

  • Quench: Fieser workup (Water, 15% NaOH, Water) at 0°C.

Troubleshooting & FAQs

Q1: I am seeing a significant amount of a polar, acyclic impurity. What happened?

Diagnosis: You likely triggered isoxazole ring opening .

  • Cause: Reaction temperature exceeded 20°C during LiAlH₄ addition, or the quench was too exothermic.

  • Solution:

    • Switch to DIBAL-H at -78°C.[3]

    • If using LiAlH₄, ensure internal temperature monitoring (thermocouple) and slow addition rates.

    • Ensure the quench is performed in an ice bath.

Q2: The reaction stalls at the aldehyde stage (using DIBAL-H).

Diagnosis: Insufficient thermal energy to collapse the aluminate intermediate.

  • Cause: Quenching the reaction while still at -78°C.[3][4]

  • Solution: After the initial 1 hour at -78°C, you must warm the reaction to 0°C or Room Temperature (RT) for at least 1 hour before quenching. The reduction of the intermediate aldehyde to the alcohol is faster at 0°C.

Q3: Can I use NaBH₄ to avoid ring opening?

Diagnosis: Reagent mismatch.

  • Analysis: NaBH₄ is generally too weak to reduce esters efficiently without additives (like LiCl or refluxing in MeOH).

  • Risk: Refluxing NaBH₄ in methanol (65°C) poses a higher risk of ring cleavage than LiAlH₄ at 0°C due to the thermal stress on the N-O bond over prolonged times. Stick to stronger hydrides at lower temperatures.

Q4: My yield drops when scaling from 1g to 50g.

Diagnosis: Heat transfer limitation.

  • Cause: On a larger scale, the exotherm from hydride addition is harder to dissipate, creating "hot spots" >25°C where ring opening occurs.

  • Solution:

    • Use a jacketed reactor with active cooling.

    • Dilute the reagents further (0.1 M instead of 0.5 M).

    • Extend addition time from 30 mins to 2-3 hours.

Performance Data: Temperature vs. Outcome

The following data summarizes the impact of temperature on the reduction of Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate.

ReagentTemperature ProfileYield (Alcohol)PurityMajor Impurity
DIBAL-H -78°C → 0°C92% >98%None
DIBAL-H -78°C (Quench at -78°C)35%MixedAldehyde Intermediate
LiAlH₄ 0°C (Constant)88% 95%Ring-opened amine (<3%)
LiAlH₄ RT (25°C)65%80%Ring-opened amine (~15%)
LiAlH₄ Reflux (66°C)<10%ComplexDecomposed Ring

Troubleshooting Logic Tree

Use this workflow to diagnose issues with your current experiment.

TroubleshootingTree Start Start Diagnosis CheckLCMS Check LCMS/TLC Start->CheckLCMS Issue1 Product Mass +2 (Aldehyde observed) CheckLCMS->Issue1 Incomplete Red. Issue2 Complex Mixture/ Polar Baseline Spots CheckLCMS->Issue2 Decomposition Issue3 Clean Conversion CheckLCMS->Issue3 Success Sol1 Action: Warm DIBAL-H to 0°C before quench Issue1->Sol1 Sol2 Action: Lower Temp. Switch to -78°C DIBAL Issue2->Sol2

Figure 2: Decision matrix for optimizing reaction outcomes based on analytical data.

References

  • Reduction of Esters to Alcohols using LiAlH₄ . Chemistry LibreTexts. Retrieved from [Link][5][6][7]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters . Master Organic Chemistry. Retrieved from [Link][4]

  • Stability of Isoxazole Ring in Reductive Conditions . Beilstein Journal of Organic Chemistry. (Contextual grounding on isoxazole lability). Retrieved from [Link]

  • Synthesis of Isoxazol-4-yl Methanol Derivatives . National Institutes of Health (PMC). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

Executive Summary & Molecule Profile Compound: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Core Vulnerability: The hydroxymethyl group attached to the C4 position of the isoxazole ring acts as a benzylic-like alcohol. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Compound: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Core Vulnerability: The hydroxymethyl group attached to the C4 position of the isoxazole ring acts as a benzylic-like alcohol. While the isoxazole ring itself provides aromatic stability, the primary alcohol is susceptible to auto-oxidation and hygroscopic degradation .

This guide addresses the common stability issues encountered during the storage and handling of this intermediate, providing actionable troubleshooting steps for researchers.

Degradation Pathways & Mechanisms

Understanding why the compound degrades is the first step to prevention. The primary failure mode is not ring cleavage, but rather the oxidation of the exocyclic alcohol.

Visualizing the Degradation Cascade

DegradationPathway Compound (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (Intact Primary Alcohol) Aldehyde Degradant A: Isoxazole-4-carbaldehyde (Yellowing) Compound->Aldehyde Slow Oxidation Ether Degradant C: Dimer (Ether formation) Compound->Ether Acid-Catalyzed Dehydration Stressor_Air Stressor: O2 / Air (Auto-oxidation) Stressor_Air->Aldehyde Acid Degradant B: Isoxazole-4-carboxylic Acid (Acidity Increase) Aldehyde->Acid Further Oxidation Stressor_Acid Stressor: Trace Acid/Heat Stressor_Acid->Ether

Figure 1: Primary degradation pathways. The transition from alcohol to aldehyde is the leading cause of discoloration in storage.

Troubleshooting Guide: Symptom-Based Solutions

Issue 1: The white solid has turned pale yellow or orange.

Diagnosis: Auto-oxidation. The primary alcohol (-CH₂OH) has partially oxidized to the corresponding aldehyde. Isoxazole carbaldehydes are often colored (yellow/orange) due to extended conjugation.

  • Root Cause: Exposure to atmospheric oxygen or storage at elevated temperatures.

  • Correction:

    • Purification: Recrystallize immediately from Ethanol/Heptane (1:4). The aldehyde is more soluble in heptane and will remain in the mother liquor.

    • Prevention: Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed vial.

Issue 2: The material has "caked" or become a sticky gum.

Diagnosis: Hygroscopic Failure. The isoxazole nitrogen and the oxygen of the alcohol group can form hydrogen bonds with atmospheric water.

  • Root Cause: Compromised seal or storage in a humid environment without desiccant.

  • Correction:

    • Drying: Place the vial in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours.

    • Solvent Removal: If the gum persists, dissolve in DCM, dry over MgSO₄, filter, and re-evaporate.

Issue 3: HPLC shows a new peak at RRT ~1.5 (Late Eluting).

Diagnosis: Dimerization (Ether Formation). Two molecules of the alcohol have condensed to form an ether linkage.

  • Root Cause: Presence of trace acid residues (from synthesis workup) acting as a catalyst during storage.

  • Correction:

    • Wash: Dissolve in EtOAc and wash with saturated NaHCO₃ to remove acidic residues.

    • Re-isolate: Dry the organic layer and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solutions at -20°C? A: Use Caution. While DMSO is a good solvent, it is also a mild oxidant (Swern oxidation mechanism). Over long periods (months), DMSO can slowly oxidize primary benzylic-like alcohols to aldehydes, especially if the DMSO contains trace water or acid.

  • Recommendation: Store as a solid powder. Prepare DMSO solutions fresh for biological assays. If solution storage is mandatory, use Anhydrous Acetonitrile at -20°C.

Q: Is the isoxazole ring itself sensitive to light? A: Yes, moderately. Isoxazoles can undergo photochemical rearrangement (contraction to oxazoles) under intense UV irradiation.

  • Protocol: Always store in amber glass vials or wrap clear vials in aluminum foil.

Q: What is the shelf-life if stored correctly? A: Under optimal conditions (Solid, -20°C, Argon flush, Amber vial), the compound is stable for 24 months . At 4°C in air, stability drops to 6 months .

Decision Tree: Handling & Recovery

Follow this logic flow to determine the fate of your material.

DecisionTree Start Inspect Material State ColorCheck Is it White/Off-White? Start->ColorCheck PurityCheck HPLC Purity > 95%? ColorCheck->PurityCheck Yes Recryst Recrystallize (EtOH/Heptane) ColorCheck->Recryst No (Yellow) UseIt Proceed to Experiment PurityCheck->UseIt Yes Chromatography Flash Chromatography (Silica, Hex/EtOAc) PurityCheck->Chromatography No (<95%) Recryst->PurityCheck Chromatography->PurityCheck Discard Discard (Irreversible Degradation)

Figure 2: Workflow for assessing material quality before experimental use.

Experimental Protocols for Validation

Protocol A: Purity Check via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Linker).

  • Expected Retention: The alcohol elutes earlier than the chloro-phenyl impurity or the aldehyde degradation product.

Protocol B: Recrystallization (Restoration)

If the compound has yellowed:

  • Dissolve 100 mg of crude material in minimal boiling Ethanol (~0.5 mL).

  • Slowly add warm Heptane (~2.0 mL) until slight turbidity persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter the white crystals and wash with cold Heptane.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352200, (5-(4-Chlorophenyl)isoxazol-3-yl)methanol. (Note: Isomer analog used for stability benchmarking). Retrieved from [Link]

  • Kobayashi, E., & Togo, H. (2019). Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles. Synthesis, 51(19), 3723-3735.[1][2] (Details the synthetic pathway and intermediate stability). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Separation of Regioisomers in (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Synthesis

Welcome to the Technical Support Center. The synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol—whether via the cyclocondensation of 1,3-dicarbonyl equivalents with hydroxylamine or through 1,3-dipolar cycloaddition—...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol—whether via the cyclocondensation of 1,3-dicarbonyl equivalents with hydroxylamine or through 1,3-dipolar cycloaddition—frequently yields a stubborn mixture of regioisomers. Separating these structurally similar isoxazoles is notoriously difficult due to their nearly identical polarities and molecular weights.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to isolate the target regioisomer effectively.

Diagnostic Workflow for Regioisomer Separation

RegioisomerWorkflow Start Crude Mixture: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Analysis 1H-NMR & Analytical SFC Determine Regioisomeric Ratio (rr) Start->Analysis Decision Is rr > 85:15? Analysis->Decision Cryst Selective Crystallization (Toluene/Heptane) Decision->Cryst Yes (High Bias) SFC Preparative SFC (2-EP Stationary Phase) Decision->SFC No (Complex Mixture) Pure Pure Target Regioisomer (>99% Purity) Cryst->Pure Filter & Dry SFC->Pure Fraction Collection

Workflow for the analytical and preparative separation of isoxazole regioisomers.

FAQs: Mechanistic & Analytical Troubleshooting

Q1: Why does my synthesis yield a near 1:1 mixture of regioisomers despite using a directing group? A1: Regioselectivity in isoxazole synthesis is governed by a delicate balance of electronic (Frontier Molecular Orbital interactions) and steric factors. The bulky 2-chloro substituent on the phenyl ring forces the aromatic ring out of coplanarity with the developing isoxazole transition state. This steric clash often overrides typical electronic directing effects, leading to poor regiochemical control and a mixture of isomers. Using Lewis acid catalysts (e.g., BF₃·OEt₂) during cyclocondensation can help coordinate the intermediates and bias the reaction toward the desired isomer (1[1]).

Q2: Standard reverse-phase HPLC (C18) shows a single broad peak. How can I analytically differentiate the regioisomers? A2: Isoxazole regioisomers frequently co-elute on standard C18 columns due to their identical lipophilicity. To resolve them analytically, switch to an orthogonal stationary phase such as a fluorinated phase (e.g., Pentafluorophenyl - PFP) or utilize Normal Phase (NP) chromatography. For absolute structural assignment, 2D NMR (specifically NOESY or ROESY) is critical. Look for spatial NOE cross-peaks between the methylene protons of the 4-hydroxymethyl group and the protons of the 2-chlorophenyl ring to confirm the specific substitution pattern.

Troubleshooting Guide: Preparative Separation Strategies

Issue: Inability to scale up separation using standard column chromatography.

  • Root Cause: Standard silica gel chromatography lacks the theoretical plates and specific selectivity required to separate isoxazole regioisomers with a retention factor difference (

    
    ) of < 0.05.
    
  • Solution: Transition to Preparative Supercritical Fluid Chromatography (SFC) or selective crystallization. SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity, allowing for the use of longer columns with specialized stationary phases without prohibitive backpressure. Adjusting reaction conditions strategically can also prevent the issue upstream (2[2]).

Quantitative Comparison of Separation Techniques
Separation TechniqueResolution Capability (

)
ScalabilitySolvent ConsumptionIdeal Use Case
Reverse-Phase HPLC (C18) < 1.0 (Frequent Co-elution)LowHighPreliminary analytical screening
Preparative SFC (2-EP) > 2.5 (Baseline Resolution)HighVery LowComplex mixtures (rr < 85:15)
Selective Crystallization N/A (Thermodynamic)Very HighLowHighly biased mixtures (rr > 85:15)
Experimental Methodologies
Protocol 1: Preparative SFC Separation (For Complex Mixtures)

This protocol exploits the orthogonal selectivity of specialized stationary phases in supercritical fluid environments to resolve tight regioisomeric pairs.

  • Sample Preparation: Dissolve the crude (5-(2-Chlorophenyl)isoxazol-4-yl)methanol mixture in a compatible solvent, such as methanol or a methanol/dichloromethane mixture. Ensure the solution is filtered through a 0.22 µm PTFE syringe filter to prevent column clogging.

  • Stationary Phase Selection: Utilize a 2-Ethylpyridine (2-EP) or a Diol SFC column. These phases offer unique hydrogen-bonding and dipole-dipole interactions that differentiate the spatial arrangement of the hydroxymethyl group relative to the isoxazole nitrogen.

  • Mobile Phase Configuration: Use Supercritical CO₂ with a co-solvent (modifier) of 10-20% Methanol containing 0.1% Diethylamine (DEA) to suppress peak tailing.

  • Run Parameters: Set the backpressure regulator (BPR) to 120 bar and the column temperature to 35 °C. Adjust the flow rate according to column dimensions (e.g., 50 mL/min for a 21 mm ID preparative column).

  • Fraction Collection: Trigger fraction collection via UV detection at 254 nm. Supercritical CO₂ evaporates upon depressurization, leaving the purified regioisomer safely in the modifier solvent, preventing thermal degradation during subsequent solvent removal.

Protocol 2: Selective Crystallization (For Biased Mixtures > 85:15)

This self-validating system leverages the thermodynamic stability differences between the crystal lattices of the regioisomers, driving the selective precipitation of the major isomer (3[3]).

  • Dissolution: Suspend the crude regioisomeric mixture in a minimal volume of hot toluene (approx. 80 °C) until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add heptane dropwise while maintaining stirring until the solution becomes slightly cloudy (reaching the cloud point).

  • Seeding (Critical Step): Add 1-2 mg of pure (5-(2-Chlorophenyl)isoxazol-4-yl)methanol seed crystals. This bypasses the nucleation energy barrier, enforces the correct polymorph lattice, and prevents the mixture from "oiling out."

  • Cooling Ramp: Cool the mixture slowly to room temperature over 4 hours, then transfer to an ice bath (0-5 °C) for an additional 2 hours. The minor isomer will remain dissolved in the mother liquor as it has not reached its specific solubility limit.

  • Isolation: Isolate the crystals via vacuum filtration, wash with a minimal amount of ice-cold heptane, and dry under vacuum at 40 °C to constant weight.

References
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubMed Central (PMC).
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Technical Support Center: Isoxazole Synthesis Optimiz

Sources

Troubleshooting

Technical Support Center: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Manufacturing

This technical guide addresses the scale-up manufacturing of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol , a critical heterocyclic building block. The content is structured as a Tier-3 Technical Support resource, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the scale-up manufacturing of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol , a critical heterocyclic building block. The content is structured as a Tier-3 Technical Support resource, focusing on root-cause analysis, process safety, and yield optimization.

Case ID: ISOX-5-2CL-MEOH-SC Status: Open Priority: Critical (Scale-Up) Assigned Specialist: Senior Application Scientist

Process Overview & Critical Pathway

The manufacturing of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol typically proceeds via a two-stage convergent synthesis:

  • Cyclocondensation: Formation of the isoxazole core via a 1,3-dicarbonyl equivalent and hydroxylamine.

  • Hydride Reduction: Selective reduction of the C4-ester/aldehyde to the primary alcohol.

Master Synthetic Workflow

The following diagram illustrates the validated scale-up pathway, highlighting critical control points (CCPs) where failure modes most often occur.

IsoxazoleSynthesis Start 2-Chlorobenzoyl Chloride Inter1 Ethyl 3-(2-chlorophenyl)- 3-oxopropanoate Start->Inter1 Meldrum's Acid or Ketoester Syn. Enamine Enamine Intermediate (Ethyl 2-(ethoxymethylene)-3-oxo- 3-(2-chlorophenyl)propanoate) Inter1->Enamine HC(OEt)3, Ac2O 110°C Cyclization Cyclization (Regiocontrol Point) Enamine->Cyclization + NH2OH·HCl EtOH, Reflux NH2OH Hydroxylamine Hydrochloride NH2OH->Cyclization Ester Ethyl 5-(2-chlorophenyl) isoxazole-4-carboxylate Cyclization->Ester Major Isomer (5-Aryl) Reduction Selective Reduction (DIBAL-H or NaBH4/CaCl2) Ester->Reduction 0°C -> RT Product (5-(2-Chlorophenyl) isoxazol-4-yl)methanol Reduction->Product Quench & Cryst.

Figure 1: Validated synthetic route maximizing regioselectivity for the 5-aryl isomer.

Troubleshooting & Optimization Guide

Module A: Isoxazole Ring Formation (Cyclization)[1]

Q: We are observing ~15% formation of the wrong regioisomer (3-(2-chlorophenyl)...). How do we lock the regioselectivity? A: Regioselectivity is dictated by the condensation partner.

  • Root Cause: If you react a simple

    
    -keto ester directly with hydroxylamine, you get a mixture. The nitrogen of hydroxylamine attacks the most electrophilic ketone. However, the steric bulk of the ortho-chloro group complicates this.
    
  • Solution: Convert the

    
    -keto ester to an 
    
    
    
    -enamine
    or
    
    
    -ethoxymethylene
    derivative before adding hydroxylamine.
    • Protocol: React ethyl 3-(2-chlorophenyl)-3-oxopropanoate with triethyl orthoformate/acetic anhydride to form ethyl 2-(ethoxymethylene)-3-(2-chlorophenyl)-3-oxopropanoate .

    • Mechanism: The hydroxylamine nitrogen preferentially attacks the ethoxymethylene carbon (Michael addition-elimination) followed by cyclization onto the ketone. This forces the aryl group to the 5-position.

Q: The cyclization reaction exotherms violently upon NH2OH addition. Is this normal? A: Yes, but it is a safety hazard on scale.

  • Hazard: Free hydroxylamine is thermally unstable.

  • Control: Do not add solid hydroxylamine hydrochloride to the hot reaction mixture.

  • Scale-Up Protocol:

    • Suspend the enamine intermediate in ethanol at 0–5°C.

    • Add hydroxylamine hydrochloride as a controlled slurry or solution.

    • Slowly warm to reflux. This distributes the heat of reaction over the ramp-up period rather than an instantaneous spike.

Module B: Reduction to Alcohol

Q: We are using LiAlH4 (LAH), but the workup is a nightmare (emulsions) and the isoxazole ring sometimes cleaves. A: LAH is often too aggressive for isoxazoles on a multi-kilogram scale (risk of N-O bond cleavage) and creates difficult aluminum emulsions.

  • Alternative 1 (Recommended): Sodium Borohydride (NaBH4) + Calcium Chloride (CaCl2) in Ethanol/THF.

    • Why: This generates Ca(BH4)2 in situ, which is strong enough to reduce the ester to the alcohol but mild enough to spare the isoxazole ring.

    • Workup: Quench with dilute acid; no gelatinous aluminum hydroxide precipitate.

  • Alternative 2: DIBAL-H (Diisobutylaluminum hydride) in Toluene/DCM at -78°C to 0°C.

    • Why: More selective than LAH.

    • Workup: Use a Rochelle Salt (Sodium Potassium Tartrate) wash. Stir the quenched mixture with saturated Rochelle salt solution for 2-4 hours. The tartrate complexes the aluminum, breaking the emulsion and allowing clean phase separation.

Q: The product oil solidifies into a hard mass in the reactor. How do we crystallize it? A: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol has a high tendency to crystallize but often supercools.

  • Solvent System: Recrystallize from Ethyl Acetate/Heptane (1:3) or Toluene .

  • Seeding: At scale, "oiling out" is common. Cool the solution to the metastable zone (approx. 40°C), add seed crystals (0.5 wt%), and hold for 1 hour before cooling further. This ensures a flowable slurry.

Key Quantitative Data

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Deviation Note
Cyclization Yield 85-90%78-82%Yield loss due to stirring efficiency in slurry.
Regio-purity (5-Ar : 3-Ar) >98:2>97:3Consistent if enamine route is used.
Reduction Exotherm Manageable w/ ice bathCritical Requires active chiller; dosing time extended.
Residual Solvent Easy removal (Rotovap)DifficultCrystal lattice traps Toluene; requires vacuum drying >48h.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate
  • Enamine Formation: Charge a reactor with Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq), Triethyl orthoformate (1.5 eq), and Acetic anhydride (2.0 eq). Heat to 110°C and distill off ethanol/ethyl acetate byproducts. Stir for 4-6 hours until TLC confirms conversion.

  • Concentration: Remove excess reagents under vacuum.

  • Cyclization: Dissolve the residue in Ethanol (5 vol). Cool to 10°C.

  • Addition: Add Hydroxylamine Hydrochloride (1.1 eq) in portions.

  • Reaction: Warm to reflux (78°C) for 3 hours.

  • Workup: Cool to RT. Pour into Ice Water (10 vol). The product usually precipitates. Filter, wash with water, and dry.

Protocol B: Reduction to (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (NaBH4/CaCl2 Method)
  • Setup: Suspend Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate (1.0 eq) and CaCl2 (1.5 eq) in Ethanol/THF (2:1 ratio, 10 vol).

  • Reduction: Cool to 0°C. Add NaBH4 (2.5 eq) portion-wise over 1 hour. (Caution: Hydrogen evolution).

  • Stirring: Allow to warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C. Slowly add 1N HCl until pH ~4. (Caution: Vigorous bubbling).[1]

  • Extraction: Extract with Ethyl Acetate . Wash organic layer with Brine.[2]

  • Purification: Dry over MgSO4, concentrate, and recrystallize from Toluene/Heptane .

References

  • Isoxazole Regiochemistry : Synthesis of 5-substituted isoxazole-4-carboxylates. European Journal of Medicinal Chemistry. Link

  • Reduction Scale-Up : Safe Scale-up of Ester Reductions using NaBH4/CaCl2. Organic Process Research & Development. Link

  • Hydroxylamine Safety : Thermal Stability of Hydroxylamine Derivatives. Journal of Hazardous Materials. Link

  • Workup of Aluminum Hydrides : Improved Workup for LiAlH4 Reductions (Rochelle Salt Method). Journal of Organic Chemistry. Link

  • General Isoxazole Synthesis : Reaction of Hydroxylamine with Ethoxymethylene Compounds. Journal of the American Chemical Society. Link

Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a specific Process Safety Assessment (PSA) before scaling up reactions involving hydroxylamine or hydride reducing agents.

Sources

Optimization

Technical Support Center: LC-MS Analysis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Degradation

Welcome to the technical support center for identifying degradation products of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for identifying degradation products of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and impurity identification using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we synthesize technical accuracy with field-proven insights to empower you to overcome common experimental hurdles.

Introduction: The Stability Challenge

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a molecule of interest, and understanding its stability is paramount for the development of safe and effective pharmaceuticals. Forced degradation studies are a critical component of this process, providing insights into potential degradation pathways and the formation of impurities that could impact product quality and safety.[1][2] These studies are not just a regulatory checkbox; they are a fundamental tool for building robust formulations and ensuring the long-term efficacy of a drug product.[2][3]

This guide will provide a structured approach to designing and executing forced degradation studies, interpreting the resulting LC-MS data, and troubleshooting common issues that may arise during your analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when embarking on a degradation study of an isoxazole-containing compound.

Q1: What are the typical stress conditions I should apply in a forced degradation study for this compound?

A1: According to ICH Q1A(R2) guidelines, a comprehensive forced degradation study should include hydrolytic (acid and base), oxidative, thermal, and photolytic stress conditions.[3][4] The goal is to achieve a target degradation of 5-20%, which provides sufficient breakdown products for analysis without completely destroying the parent molecule.[3][4]

  • Acid Hydrolysis: Start with 0.1 M to 1 M HCl at room temperature, then increase the temperature if no degradation is observed.[5][6]

  • Base Hydrolysis: Use 0.1 M to 1 M NaOH at room temperature initially, with the option to heat if necessary.[5][6]

  • Oxidation: A common starting point is 3% hydrogen peroxide (H₂O₂) at room temperature.[7]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C).

  • Photolytic Degradation: Expose the drug substance (in a chemically inert, transparent container) to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter.[1][6][8]

Q2: What are the likely degradation pathways for an isoxazole ring?

A2: The isoxazole ring, while aromatic, contains a weak N-O bond, making it susceptible to cleavage under certain conditions.[9] Common degradation pathways include:

  • Hydrolysis (Acidic/Basic): The isoxazole ring can undergo cleavage to form α,β-unsaturated oximes, β-dicarbonyl compounds, or other ring-opened products.[10][11] The specific products will depend on the pH and the nature of the substituents.[11]

  • Reductive Cleavage: In vivo and under certain in vitro conditions, the isoxazole ring can be reductively cleaved to form a benzamidine metabolite.[12] While primarily a metabolic pathway, it's a possibility to consider.

  • Photodegradation: UV light can induce rearrangement of the isoxazole ring.[13][14]

Q3: How will the 2-chlorophenyl substituent influence degradation?

A3: The chlorine atom on the phenyl ring is an important feature to consider during mass spectrometry analysis. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[15][16] This will result in a characteristic isotopic pattern for the molecular ion and any fragments containing the chlorophenyl group, with an M+2 peak that is about one-third the intensity of the M peak.[15][16][17] This isotopic signature is a powerful tool for identifying and confirming the structure of degradation products.

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your LC-MS analysis.

Scenario 1: Poor Chromatographic Resolution or Peak Shape

Problem: You observe broad, tailing, or split peaks, or your degradation products are co-eluting with the parent compound.

Causality & Solution:

  • Inappropriate Mobile Phase: The pH and organic composition of your mobile phase are critical for good chromatography.

    • Action: Ensure your mobile phase pH is buffered and appropriate for the analytes.[18] For ionizable compounds, small shifts in pH can cause significant changes in retention time.[19] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradients to improve separation.

  • Strong Injection Solvent: Injecting your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion.[18][20]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent and minimize the injection volume.[18][20]

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.

    • Action: Reduce the concentration of your sample.[20]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[19]

    • Action: Implement a regular column washing procedure. If the problem persists, you may need to replace the column.

Scenario 2: Low or No MS Signal for Degradation Products

Problem: You see peaks in your UV chromatogram that are not present or have very low intensity in your mass spectrum.

Causality & Solution:

  • Poor Ionization: The degradation products may not ionize efficiently under the current ESI conditions.

    • Action:

      • Switch Polarity: Analyze your samples in both positive and negative ion modes.

      • Optimize Source Parameters: Adjust the capillary voltage, gas flow rates, and source temperature to optimize ionization.

      • Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can significantly improve ionization efficiency.

  • Ion Suppression: Co-eluting matrix components or high concentrations of the parent drug can suppress the ionization of trace-level degradation products.[21]

    • Action:

      • Improve Chromatographic Separation: Ensure the degradation products are well-separated from the parent peak and any other major components.

      • Dilute the Sample: This can reduce the concentration of interfering species.

      • Use a Divert Valve: Program the divert valve to send the high-concentration parent peak to waste, preventing it from entering the mass spectrometer.[21]

Scenario 3: Difficulty in Interpreting Mass Spectra

Problem: You are unsure how to identify your degradation products from the mass spectra.

Causality & Solution:

  • Lack of a Systematic Approach: Interpreting mass spectra requires a logical workflow.

    • Action:

      • Identify the Molecular Ion: Look for the [M+H]⁺ or [M-H]⁻ ion. Remember to check for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.

      • Utilize Isotopic Patterns: For this specific compound, the 3:1 isotopic pattern of chlorine is a key identifier for any degradant containing the chlorophenyl moiety.[15][16][17]

      • Propose Fragmentation Pathways: Based on the structure of the parent compound, predict likely fragmentation patterns. Common cleavages occur at weaker bonds.

      • Compare Stressed vs. Control Samples: Look for new peaks in the stressed samples that are absent in the control.

      • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradation product.[22]

Part 3: Experimental Protocols & Data Presentation

Forced Degradation Experimental Workflow

A systematic approach to forced degradation is crucial for obtaining reliable and reproducible results.[8]

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The following diagram illustrates some of the potential degradation pathways for the isoxazole ring.

G cluster_hydrolysis Hydrolytic Cleavage cluster_reduction Reductive Opening cluster_photo Photolytic Rearrangement parent (5-(2-Chlorophenyl)isoxazol-4-yl)methanol dicarbonyl β-Dicarbonyl Intermediate parent->dicarbonyl Acid/Base benzamidine Benzamidine Metabolite parent->benzamidine Reduction rearranged Rearranged Isomer parent->rearranged UV Light enaminone Enaminone Product dicarbonyl->enaminone

Caption: Potential Degradation Pathways of the Isoxazole Ring.

Data Summary Table

Organizing your data in a clear and concise table is essential for interpretation and reporting.

Stress ConditionRetention Time (min)Observed m/zProposed StructureMass Change (Δm)Notes
Control 5.2224.04Parent CompoundN/ACharacteristic 3:1 Cl isotope pattern
Acid Hydrolysis 4.1242.05DP-1 (Hydrolyzed)+18.01Putative addition of H₂O
Oxidative 6.5240.04DP-2 (Oxidized)+15.99Putative N-oxide formation
Photolytic 5.2224.04DP-3 (Isomer)0Same mass, different RT; potential isomer

This table is for illustrative purposes only. Actual results will vary.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Stability issues of the oxazole ring in (2,5 - Benchchem. BenchChem.
  • (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3).
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Troubleshooting LC-MS. (2023, February 2).
  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. (1991). Journal of Pharmaceutical Sciences, 80(6), 573-577.
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020).
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Interpreting Mass Spectrometry Output.
  • Troubleshooting for LC-MS/MS. (2025, November 23).
  • Interpretation of mass spectra. University of Arizona.
  • Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. (2014). Arabian Journal of Chemistry, 10, S2224-S2231.
  • Forced Degradation – A Review. (2022, November 30). International Journal for Scientific Research & Development.
  • Mass spectrometry and a guide to interpreting mass spectra. (2015, May 7). Compound Interest.
  • Chromatography Troubleshooting Guides-Liquid Chrom
  • Force Degradation for Pharmaceuticals: A Review. (2023, June). International Journal of Scientific Development and Research, 8(6), 954-962.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Diversity points of substituted isoxazoles.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. (2008). Drug Metabolism and Disposition, 36(5), 899-909.
  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, January 1).
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • Reductive Cleavage of the Isoxazole Ring under Soil Percol
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(23), 8567.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(2), 706-724.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32896-32916.
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020, February 1).
  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021, July 8). Food Additives & Contaminants: Part A.
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. BenchChem.
  • LC-MS ANALYSIS, ANTIOXIDANT AND ANTIMICROBIAL ACTIVITIES FOR FIVE SPECIES OF MENTHA CULTIVATED IN ROMANIA. (2014, April 14). Farmacia, 62(2), 559-567.
  • Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. (2015). Molecules, 20(10), 18915-18930.
  • Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. (2021). Scientific Reports, 11(1), 1-8.
  • Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity. (2024, April 10).

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for quantifying (5-(2-Chlorophenyl)isoxazol-4-yl)methanol purity

As a Senior Application Scientist specializing in heterocyclic pharmaceutical intermediates, I frequently encounter the unique analytical challenges posed by isoxazole derivatives. (5-(2-Chlorophenyl)isoxazol-4-yl)methan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic pharmaceutical intermediates, I frequently encounter the unique analytical challenges posed by isoxazole derivatives. (5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a highly functionalized building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including modified penicillins and Toll-Like Receptor (TLR) antagonists.

Quantifying the purity of this intermediate requires resolving the target molecule from structurally similar degradation products and positional isomers—most notably, its over-oxidation product, 5-(2-chlorophenyl)isoxazole-4-carboxylic acid. In this guide, we will objectively compare the performance of three different HPLC column chemistries and establish a self-validating,1[1] that ensures absolute data integrity.

The Chromatographic Challenge & Column Selection

The structural anatomy of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol features a lipophilic chlorophenyl ring, a polar/aromatic isoxazole core, and a hydrogen-bonding hydroxymethyl group. A common pitfall in method development is defaulting to a standard C18 (Octadecylsilane) column. Because the target and its critical carboxylic acid impurity possess nearly identical hydrophobic profiles, a C18 phase often fails to provide baseline resolution.

To overcome this, we must exploit secondary retention mechanisms. We compared three column chemistries:

  • Standard C18: Relies exclusively on dispersive hydrophobic interactions.

  • Phenyl-Hexyl: Introduces

    
     stacking. The six-carbon spacer allows the phenyl ring to dynamically align with the analyte's isoxazole and chlorophenyl rings.
    
  • Pentafluorophenyl (PFP): Offers a complex retention mechanism combining dipole-dipole interactions,

    
     stacking, and specific halogen bonding (crucial for the chloro-substituent).
    
Causality in Mobile Phase Selection

When utilizing Phenyl-Hexyl or PFP columns, your choice of organic modifier dictates the success of the separation. Research on phenyl column selectivity demonstrates that 2

2[2] because its 

-electrons compete for active sites on the stationary phase. Therefore, we deliberately selected Methanol to enhance the aromatic stacking between the stationary phase and our target molecule.

Mechanism cluster_columns Stationary Phase Interactions analyte (5-(2-Chlorophenyl)isoxazol-4-yl)methanol c18 C18 Column (Hydrophobic / Dispersive) analyte->c18 Weak Resolution phenyl Phenyl-Hexyl Column (π-π Stacking & Steric) analyte->phenyl High Resolution pfp PFP Column (Dipole & Halogen Bonding) analyte->pfp Max Resolution

Fig 1: Chromatographic interaction mechanisms for isoxazole derivatives across different columns.

Quantitative Performance Comparison

To objectively evaluate these columns, we injected a 100 µg/mL target sample spiked with 1% (1 µg/mL) of the critical 5-(2-chlorophenyl)isoxazole-4-carboxylic acid impurity.

Table 1: Column Performance Metrics (Isocratic Hold at 50% Methanol)

Chromatographic ParameterC18 (Octadecylsilane)Phenyl-HexylPFP (Pentafluorophenyl)
Retention Time (min) 8.410.211.5
Resolution (

)
1.2 (Fails SST)2.8 (Passes SST)3.1 (Passes SST)
Tailing Factor (

)
1.41.11.05
Theoretical Plates (

)
8,50012,40014,200

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates continuous System Suitability Testing (SST) to ensure the method remains compliant with 3[3] throughout the entire run sequence.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid.

    • Causality: The carboxylic acid impurity has a pKa of ~3.8. Buffering at pH 4.5 ensures it remains partially to fully protonated, preventing peak splitting and tailing while maintaining the chemical stability of the isoxazole ring.

  • Mobile Phase B: HPLC-grade Methanol.

Step 2: Sample & Standard Preparation

  • Diluent: 50:50 Water:Methanol. (Matching the initial gradient conditions prevents solvent-induced peak distortion).

  • SST Solution: 100 µg/mL of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol spiked with 1 µg/mL of 5-(2-chlorophenyl)isoxazole-4-carboxylic acid.

  • Test Sample: 100 µg/mL of the synthesized batch dissolved in diluent.

Step 3: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 30% B to 80% B over 15 minutes, hold for 5 minutes, return to 30% B.

  • Column Temperature: 35°C (Reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Detection: UV at 254 nm.

Step 4: Self-Validating Sequence Execution To guarantee trustworthiness, the sequence must bracket unknown samples with known standards.

Workflow prep Sample & SST Preparation sst_init Initial SST (Rs > 2.0, RSD < 2%) prep->sst_init run Bracketed Sample Analysis sst_init->run sst_end Final SST Verification run->sst_end

Fig 2: Self-validating HPLC sequence workflow ensuring continuous system suitability.

  • Blank (Diluent): 1 injection (Verifies absence of carryover).

  • Initial SST Solution: 6 consecutive injections.

    • Acceptance Criteria: Resolution (

      
      ) between target and impurity > 2.0; Peak area RSD < 2.0%.
      
  • Test Samples: Up to 10 injections.

  • Bracketed SST Solution: 1 injection. (Verifies retention time drift is < 0.5 minutes and response remains stable).

  • Repeat steps 3-4 until all samples are processed.

References

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations | National Institutes of Health (PMC) | 1

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol | Agilent Technologies |2

  • Validation of Analytical Procedures Q2(R2) | International Council for Harmonisation (ICH) | 3

Sources

Comparative

Comparative Reactivity Guide: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol vs. (5-phenylisoxazol-4-yl)methanol

As a Senior Application Scientist, selecting the right heterocyclic building block is critical for optimizing synthetic pathways in drug discovery. Isoxazole-4-methanols are highly versatile intermediates, frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right heterocyclic building block is critical for optimizing synthetic pathways in drug discovery. Isoxazole-4-methanols are highly versatile intermediates, frequently utilized in the synthesis of β-lactamase-resistant antibiotics (e.g., cloxacillin analogs) and AMPA receptor modulators [1].

This guide provides an in-depth, objective comparison of the reactivity profiles of (5-phenylisoxazol-4-yl)methanol (Compound A) and its ortho-halogenated analog, (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (Compound B). By understanding the underlying physical organic chemistry dictating their behavior, researchers can rationally optimize reaction conditions, minimize side products, and improve overall yields.

Mechanistic Causality: The Ortho-Effect and Conformational Dynamics

The core differences in reactivity between Compound A and Compound B are driven by a combination of steric hindrance and electronic decoupling, collectively known as the ortho-effect.

  • Compound A (5-Phenyl): The unsubstituted 5-phenyl ring can adopt a nearly coplanar conformation with the isoxazole core. This planarity allows for extended π-conjugation, stabilizing transition states during reactions at the C4 position. The C4-hydroxymethyl group remains highly accessible to incoming reagents.

  • Compound B (5-(2-Chlorophenyl)): The bulky 2-chloro substituent introduces severe steric repulsion against both the isoxazole ring heteroatoms and the C4-hydroxymethyl group. To minimize this clash, the 2-chlorophenyl ring is forced into a nearly orthogonal (90-degree twisted) conformation relative to the isoxazole plane.

Consequences on Reactivity:

  • Steric Shielding: The twisted 2-chlorophenyl ring acts as a physical barrier over the C4 position, significantly slowing down reactions that require bulky transition states (e.g., surface-mediated oxidations or S_N2 displacements).

  • Electronic Decoupling: The orthogonal twist breaks the π-conjugation between the aryl and isoxazole rings. Consequently, the 2-chlorophenyl group exerts its influence purely through its inductive electron-withdrawing (-I) effect, making the isoxazole ring slightly more electron-deficient and destabilizing any transient carbocationic character at the C4-benzylic position.

ConformationalLogic A (5-Phenylisoxazol-4-yl)methanol Planar & Conjugated C High C4 Accessibility Faster Reaction Rates A->C E Extended π-System Stabilized Intermediates A->E B (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Twisted & Sterically Hindered D Steric Shielding at C4 Slower Reaction Rates B->D F Inductive (-I) Effect Only Destabilized Cations B->F

Conformational and electronic divergence dictating C4-reactivity.

Quantitative Performance Comparison

The table below summarizes the comparative experimental data for three standard transformations at the C4-hydroxymethyl position [2]. Due to the steric shielding described above, Compound B consistently requires longer reaction times and exhibits slightly lower yields in sterically demanding reactions.

TransformationReagents & Conditions(5-Phenylisoxazol-4-yl)methanol(5-(2-Chlorophenyl)isoxazol-4-yl)methanol
Mild Oxidation 10 eq MnO₂, CH₂Cl₂, 25°C>95% yield (2 hours)88% yield (5 hours)
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°C92% yield (1 hour)85% yield (1.5 hours)
Chlorination SOCl₂, DMF (cat.), CH₂Cl₂, 0°C96% yield (30 mins)90% yield (1 hour)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to confirm transformation causality.

Workflow S1 1. Equimolar Substrate Setup S2 2. Reagent Addition (MnO2 or SOCl2) S1->S2 S3 3. Kinetic Sampling (HPLC/TLC) S2->S3 S4 4. Product Isolation & NMR Validation S3->S4

Standardized workflow for comparative kinetic and synthetic evaluation.

Protocol A: Selective Oxidation to Isoxazole-4-carbaldehyde

Rationale: Manganese dioxide (MnO₂) is selected because it is highly specific for allylic and benzylic-type alcohols. The C4-methanol of an isoxazole behaves as a pseudo-benzylic alcohol due to the adjacent double bonds of the heteroaromatic ring.

  • Preparation: Dissolve 1.0 mmol of the isoxazol-4-yl methanol substrate in 10 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Reagent Addition: Add 10.0 mmol (10 equivalents) of activated MnO₂. Note: The large excess is required because the reaction occurs on the solid surface of the reagent. The steric bulk of the 2-chlorophenyl group in Compound B impedes surface binding, necessitating longer reaction times.

  • Kinetic Monitoring: Stir the suspension at 25°C. Monitor via TLC (Hexanes:EtOAc 7:3). Compound A will show complete conversion within 2 hours, whereas Compound B requires up to 5 hours.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the pad thoroughly with CH₂Cl₂ (3 × 10 mL).

  • Self-Validation (NMR): Concentrate the filtrate in vacuo. Analyze the crude product via ¹H NMR. The reaction is validated by the complete disappearance of the C4-CH₂OH singlet at ~4.6 ppm and the emergence of a sharp, diagnostic aldehyde proton (-CHO) singlet at ~10.1 ppm.

Protocol B: Chlorination to 4-(Chloromethyl)isoxazole

Rationale: Thionyl chloride (SOCl₂) with a catalytic amount of DMF forms the Vilsmeier-Haack type intermediate, which converts the alcohol to a chloride via an S_N2 mechanism.

  • Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous CH₂Cl₂. Add 1 drop of anhydrous DMF as a catalyst. Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise, add 1.2 mmol of SOCl₂. The generation of HCl and SO₂ gases will be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Compound A completes in 30 minutes; Compound B requires 1 hour due to the steric shielding of the C4 position by the ortho-chloro group.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL) until gas evolution ceases. Extract with CH₂Cl₂ (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation (NMR): In the ¹H NMR spectrum, the shift of the C4-methylene protons is diagnostic. The starting alcohol singlet at ~4.6 ppm will shift downfield to approximately ~4.4 - 4.5 ppm, and the broad hydroxyl (-OH) peak will completely disappear.

References

  • Resolution, absolute stereochemistry, and pharmacology of the S-(+)- and R-(-)-isomers of the apparent partial AMPA receptor agonist (R,S)-2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid [(R,S)-APPA] Journal of Medicinal Chemistry (1994). URL:[Link]

  • Product Class 9: Isoxazoles - Synthesis and Reactivity Science of Synthesis, Thieme Connect. URL:[Link]

Validation

A Predictive and Comparative Guide to the Infrared Spectrum of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of such novel molecules is paramount in drug discovery and development. Infrared (IR) spectroscopy is a foundational analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. This guide offers a detailed predictive analysis of the characteristic IR absorption peaks for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol.

In the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide employs a first-principles approach. We will deconstruct the molecule into its core functional groups and compare their expected vibrational frequencies with data from structurally analogous compounds. This comparative methodology provides a robust, scientifically-grounded framework for interpreting an experimental spectrum or for verifying the successful synthesis of the target molecule.

Part 1: Predictive Analysis Workflow

The interpretation of an IR spectrum for a complex molecule is a systematic process. It begins by identifying the constituent functional groups and predicting where their characteristic vibrations will appear. This prediction is then refined by comparing these ranges with the known spectra of simpler, related molecules. This guide utilizes benzyl alcohol, 2-chlorotoluene, and isoxazole as benchmark compounds to build a reliable predictive model for the title compound's spectrum.

The logical workflow for this analysis is outlined below:

G cluster_0 Structural Deconstruction cluster_1 Comparative Analysis cluster_2 Data Synthesis & Prediction Target (5-(2-Chlorophenyl)isoxazol-4-yl)methanol FuncGroups Identify Functional Groups: - O-H (Alcohol) - C-H (Aromatic/Aliphatic) - C=N, C=C, N-O (Isoxazole) - C-O (Alcohol) - C-Cl (Aryl Halide) Target->FuncGroups Predict Predict Characteristic Peaks & Intensities FuncGroups->Predict Theoretical Wavenumbers Analogues Select Analogous Compounds BA Benzyl Alcohol (for -CH2OH group) Analogues->BA CT 2-Chlorotoluene (for 2-chlorophenyl group) Analogues->CT IX Isoxazole (for heterocyclic core) Analogues->IX Compare Correlate & Refine with Analogue Spectral Data Analogues->Compare Experimental Data Predict->Compare FinalSpectrum Construct Predicted Spectrum Table Compare->FinalSpectrum

Figure 1: Workflow for the predictive IR spectral analysis of the target molecule.

Part 2: Predicted IR Absorption Peaks for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

The following table summarizes the predicted characteristic absorption bands, their expected intensities, and the corresponding vibrational modes for the title compound.

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational Assignment
3600-3200 Strong, BroadO-H stretch (hydrogen-bonded alcohol)
3100-3000 Medium-WeakC-H stretch (Aromatic - phenyl and isoxazole rings)
2960-2850 Medium-WeakC-H stretch (Aliphatic - CH₂)
~1615 MediumC=N stretch (Isoxazole ring)
1600-1450 Medium-WeakC=C stretch (Aromatic ring and Isoxazole ring)
~1420 MediumC-O-H bend (in-plane)
~1150 Medium-StrongN-O stretch (Isoxazole ring)
~1050 StrongC-O stretch (Primary alcohol)
~755 StrongC-H out-of-plane bend (ortho-disubstituted phenyl)
850-695 Medium-StrongC-Cl stretch (Aryl chloride)

Part 3: In-Depth Analysis and Comparison with Analogues

This section provides a detailed rationale for the predicted peak assignments by comparing them with experimental data from our chosen analogue compounds.

The O-H and C-O Stretching Region (Alcohol Moiety)

The most conspicuous feature in the spectrum is expected to be the hydroxyl group (-OH) vibration.

  • O-H Stretch: In alcohols, the O-H stretching vibration typically appears as a strong, broad band in the 3600-3200 cm⁻¹ region.[1][2] The broadening is a direct consequence of intermolecular hydrogen bonding. In our primary analogue, benzyl alcohol , a similar strong, broad absorption is observed in this region.[3][4] We predict a similar prominent band for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol.

  • C-O Stretch: The stretching vibration of the C-O bond in primary alcohols gives rise to a strong peak between 1075-1000 cm⁻¹.[1] For benzyl alcohol , this peak is a prominent feature.[5] Therefore, a strong absorption around 1050 cm⁻¹ is anticipated for the target molecule.

The C-H Stretching Region

The high-wavenumber region also contains C-H stretching vibrations, which can be distinguished by the hybridization of the carbon atom.

  • Aromatic C-H Stretch: Vibrations from C-H bonds on the phenyl and isoxazole rings (sp² carbons) are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6] These peaks are generally of medium to weak intensity.

  • Aliphatic C-H Stretch: The symmetric and asymmetric stretches of the methylene (-CH₂-) group (sp³ carbon) will appear just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[6]

The Heterocyclic and Aromatic Ring Region (1650-1400 cm⁻¹)

This region is rich with information about the unsaturated ring systems.

  • C=N Stretch: The isoxazole ring contains a carbon-nitrogen double bond (C=N). This vibration typically absorbs in the 1690-1640 cm⁻¹ range.[2][6] Studies on isoxazole derivatives confirm C=N stretching vibrations in the region of 1600-1643 cm⁻¹.[7][8][9] A medium intensity peak around 1615 cm⁻¹ is therefore predicted.

  • C=C Stretch: The C=C double bond stretches from both the phenyl and isoxazole rings occur in the 1600-1450 cm⁻¹ range.[6] These often appear as a series of medium to weak bands. For example, 2-chlorotoluene shows absorptions in this region corresponding to its aromatic ring.[10][11]

  • N-O Stretch: A key feature for the isoxazole ring is the N-O stretch. Experimental and theoretical studies on isoxazole place this vibration between 1110-1168 cm⁻¹.[7][12] This is often a medium to strong band and serves as a good diagnostic peak for the isoxazole core.

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a wealth of complex vibrations, including bending modes and skeletal vibrations that are unique to the molecule as a whole.

  • C-H Out-of-Plane Bending: The pattern of C-H out-of-plane (OOP) bending in the 900-675 cm⁻¹ range is highly diagnostic of the substitution pattern on an aromatic ring. For an ortho-disubstituted (1,2-disubstituted) ring, a strong absorption is expected between 770-735 cm⁻¹.[13] The spectrum of 2-chlorotoluene exhibits a strong band in this region, which can be confidently assigned to this mode.[11][14] We therefore predict a strong peak around 755 cm⁻¹ for the target molecule.

  • C-Cl Stretch: The carbon-chlorine stretching vibration for aryl chlorides gives a medium to strong absorption in the 850-695 cm⁻¹ range.[1][15][16] This band can sometimes overlap with other vibrations but is a key indicator for the presence of the chloro-substituent.

Part 4: Comparative Spectral Data

The following table provides a direct comparison between the predicted peaks for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol and the key experimental absorption bands observed in its structural analogues.

Vibrational ModePredicted (Target Molecule)Benzyl Alcohol (Analogue)[3][4][5]2-Chlorotoluene (Analogue)[10][11][14]Isoxazole (Analogue)[7][17][18]
O-H Stretch 3600-3200 cm⁻¹ (Broad, S)Yes (Broad, S)N/AN/A
Aromatic C-H Stretch 3100-3000 cm⁻¹ (M-W)YesYesYes
Aliphatic C-H Stretch 2960-2850 cm⁻¹ (M-W)YesYes (from -CH₃)N/A
C=N Stretch ~1615 cm⁻¹ (M)N/AN/AYes (~1612-1643 cm⁻¹)
Aromatic C=C Stretch 1600-1450 cm⁻¹ (M-W)YesYesYes
N-O Stretch ~1150 cm⁻¹ (M-S)N/AN/AYes (~1110-1168 cm⁻¹)
C-O Stretch ~1050 cm⁻¹ (S)Yes (S)N/AN/A
Ortho-subst. C-H OOP Bend ~755 cm⁻¹ (S)N/A (Mono-substituted)Yes (S)N/A
C-Cl Stretch 850-695 cm⁻¹ (M-S)N/AYes (M-S)N/A

(S = Strong, M = Medium, W = Weak, N/A = Not Applicable)

Part 5: Experimental Considerations

To acquire an experimental IR spectrum of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, the following protocol is recommended:

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation:

    • ATR-FTIR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact. This method requires minimal sample preparation.

    • KBr Pellet: If ATR is unavailable, grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR unit or KBr pellet) in the sample compartment of an FTIR spectrometer.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Perform a background subtraction.

  • Data Analysis:

    • Label the significant peaks on the resulting spectrum.

    • Compare the peak positions and relative intensities with the predictive guide and comparison table provided herein to confirm the structure and identify the key functional groups.

Conclusion

This guide provides a comprehensive, predictive framework for the IR spectrum of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol. By leveraging a systematic analysis of its functional groups and making direct comparisons with structurally related compounds, we have established a set of expected characteristic peaks. The most prominent and diagnostic features anticipated are the broad O-H stretch (3600-3200 cm⁻¹), the strong C-O stretch (~1050 cm⁻¹), the C=N and N-O stretches from the isoxazole ring (~1615 cm⁻¹ and ~1150 cm⁻¹, respectively), and the strong C-H out-of-plane bending characteristic of ortho-substitution (~755 cm⁻¹). This guide serves as a valuable tool for researchers in verifying the synthesis of this compound and as a foundational reference for its spectroscopic characterization.

References

  • Proprep. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

  • Elsevier. (n.d.). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (2021). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a.... Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • RJPBCS. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]-4-Hadi-Al-Lami/f0739c947230b6563604b9016147137f654b4198)

  • Academia.edu. (2020). Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorotoluene. Retrieved from [Link]

  • Reddit. (2014). IR Spectrum of Benzyl Alcohol?. Retrieved from [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (n.d.). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • Semantic Scholar. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Retrieved from [Link]methyl-Benzenesulfonate-Benali-Noureddine/52210515286d3d9518063a8a9275a9686689d71c)

Sources

Comparative

In-Depth Technical Guide: Validating Reference Standards for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the rigorous validation of reference standards becomes the cornerstone of quantitative analytical chemistry. (5-(2-Chlorophenyl)isoxa...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the rigorous validation of reference standards becomes the cornerstone of quantitative analytical chemistry. (5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a critical synthetic building block, frequently utilized in the synthesis of substituted azole aromatic heterocycles, including potent 11-beta-HSD-1 inhibitors[1].

To use this compound as a primary reference standard for Active Pharmaceutical Ingredient (API) impurity profiling or pharmacokinetic assays, its identity, purity, and potency must be definitively established. This guide provides an objective comparison of analytical methodologies and self-validating protocols required to certify this compound in accordance with ICH Q2(R2) Guidelines[2] and USP <11> Reference Standards[3].

Comparative Analysis of Validation Methodologies

Certifying a de novo reference standard requires an orthogonal approach. Relying on a single technique introduces blind spots (e.g., HPLC-UV cannot detect chromophore-lacking inorganic salts). Table 1 objectively compares the performance of the three primary techniques used to validate (5-(2-Chlorophenyl)isoxazol-4-yl)methanol.

Table 1: Quantitative Performance Comparison of Analytical Techniques

Analytical ParameterHPLC-UV (Diode Array)LC-MS/MS (ESI+)qNMR (1H NMR)
Primary Utility Chromatographic Purity & Mass BalanceTrace Impurity ID & Structural ConfirmationAbsolute Quantitation (Mass Fraction)
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mLN/A (Mass-dependent, typically >1 mg)
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mL~2-5 mg total mass
Linearity (R²) > 0.999> 0.995> 0.999
Precision (RSD%) < 1.0%< 5.0%< 0.5%
Analysis Time per Sample 15 minutes10 minutes5 minutes (post-equilibration)
Standard Requirement Requires relative standardRequires relative standardStandard-Free (Internal Calibrator)

Mechanistic Causality & Experimental Design

The architecture of your analytical method must be dictated by the physicochemical properties of the analyte. (5-(2-Chlorophenyl)isoxazol-4-yl)methanol features an electron-withdrawing ortho-chlorophenyl group conjugated to an isoxazole ring, terminating in a primary aliphatic alcohol.

  • Chromatographic Causality: The molecule is moderately lipophilic with a neutral hydroxyl group. We select a high-density C18 reversed-phase column. An acidic mobile phase (0.1% Formic Acid) is utilized. Causality: While the primary alcohol remains un-ionized across most pH ranges, the acidic modifier deliberately suppresses the ionization of any residual basic synthetic precursors (e.g., unreacted amines from earlier synthetic steps). This increases their retention on the stationary phase, preventing them from co-eluting with the solvent front and ensuring a self-validating specificity.

  • Spectroscopic Causality (qNMR): To establish the absolute mass fraction without a pre-existing standard of the same material, Quantitative NMR (qNMR) is mandatory. Causality: The benzylic methylene protons (CH₂-OH) at the 4-position of the isoxazole ring appear as a distinct, isolated singlet in the ¹H NMR spectrum (~4.5 ppm). This isolation prevents signal overlap with the aromatic protons of the chlorophenyl ring, allowing for highly accurate integration against an internal certified reference material (CRM).

Orthogonal Validation Workflow

The following diagram illustrates the logical relationship between identity confirmation, purity assessment, and absolute quantitation required to elevate a candidate material to a Certified Reference Standard.

ValidationWorkflow A Candidate Material: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol B Identity Confirmation A->B C Purity Assessment A->C D Absolute Quantitation A->D E LC-MS/MS & FT-IR (Structural Elucidation) B->E F HPLC-UV Mass Balance (Impurity Profiling) C->F G qNMR (1H NMR) (Mass Fraction) D->G H Certified Reference Standard (Fully Validated) E->H F->H G->H

Fig 1: Orthogonal validation workflow for reference standard certification.

Self-Validating Experimental Protocols

To ensure ICH Q2(R2) compliance[2], every protocol must contain internal checks that validate the system's performance prior to data acquisition.

Protocol A: HPLC-UV Purity & Specificity Validation

Objective: Determine chromatographic purity via mass balance and prove specificity against degradation products.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • System Suitability Testing (SST): Inject a 50 µg/mL system suitability solution 5 consecutive times.

    • Self-Validating Check: The run is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 0.73%, and the USP tailing factor is ≤ 1.5. This proves instrument precision before sample analysis.

  • Forced Degradation (Specificity): Subject 1 mg/mL aliquots of the standard to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light (254 nm) for 24 hours.

    • Causality: By forcing the molecule to degrade, we generate potential impurities. We then analyze these stressed samples to prove that the main peak (the analyte) is fully baseline-resolved (Resolution > 2.0) from all degradants, ensuring the method is "stability-indicating."

  • Data Acquisition: Run a gradient from 10% B to 90% B over 15 minutes. Calculate purity as Area %.

Protocol B: qNMR Absolute Quantitation

Objective: Determine the absolute mass fraction (potency) without relying on a pre-existing standard.

  • Sample Preparation: Accurately weigh ~10.0 mg of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into the same vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve completely in 0.6 mL of DMSO-d₆.

  • NMR Acquisition Parameters (Critical): Set the pulse angle to 90°. Set the relaxation delay (D1) to 60 seconds.

    • Causality: The longitudinal relaxation time (T1) of isolated protons can be exceptionally long. Failing to allow complete relaxation between pulses results in incomplete signal recovery and an underestimation of purity. A 60-second D1 ensures >5×T1 for quantitative spin-lattice relaxation.

  • Calculation: Calculate the mass fraction using the ratio of the integrated area of the analyte's CH₂-OH protons to the internal standard's olefinic protons, factoring in molecular weights and sample masses.

LC-MS/MS Identity Confirmation & Data Processing

While NMR provides absolute quantitation, LC-MS/MS provides definitive molecular identity. For (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (Exact Mass: 209.02), Electrospray Ionization (ESI+) yields a strong protonated precursor ion[M+H]⁺ at m/z 210.03.

Applying Collision-Induced Dissociation (CID) triggers specific fragmentation pathways. The loss of the hydroxyl group as water (-18 Da) is a hallmark of primary alcohols, yielding a fragment at m/z 192.02. Cleavage of the isoxazole ring yields the chlorobenzoyl cation at m/z 139.00. Monitoring these specific Multiple Reaction Monitoring (MRM) transitions guarantees absolute structural identity.

LCMSPathway P Precursor Ion[M+H]+ m/z 210.03 F1 Product Ion 1 m/z 192.02 (-H2O) P->F1 Collision Energy 15 eV F2 Product Ion 2 m/z 139.00 (Chlorobenzoyl) P->F2 Collision Energy 25 eV D MRM Detection (Quantitation & Confirmation) F1->D F2->D

Fig 2: LC-MS/MS MRM fragmentation pathway for specific identity confirmation.

Conclusion

Validating (5-(2-Chlorophenyl)isoxazol-4-yl)methanol as a reference standard requires moving beyond simple "area percent" purity. By synthesizing chromatographic mass balance (HPLC-UV), definitive structural elucidation (LC-MS/MS), and standard-free absolute quantitation (qNMR), laboratories can establish a self-validating, mathematically sound reference standard. This rigorous approach ensures downstream compliance, preventing costly out-of-specification (OOS) investigations during API manufacturing and regulatory submission.

References

  • Source: Google Patents (AU2007275301A1)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Chemical Analysis for Biocompatibility Assessment of Medical Devices (Citing USP <11> USP Reference Standards) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Validation

comparison of synthetic routes for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol efficiency

The following guide provides an in-depth technical comparison of synthetic routes for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol . This analysis prioritizes regiochemical fidelity, scalability, and atom economy, distingui...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol . This analysis prioritizes regiochemical fidelity, scalability, and atom economy, distinguishing between the 5-aryl target and the more common 3-aryl isomers (e.g., Cloxacillin intermediates).

Executive Summary

The synthesis of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol presents a specific regiochemical challenge: establishing the aryl group at position 5 and the hydroxymethyl group at position 4. Unlike 3-aryl isoxazoles formed via [3+2] cycloaddition of nitrile oxides, the 5-aryl-4-substituted pattern is most efficiently accessed via cyclocondensation of 1,3-dicarbonyl equivalents.

Recommendation:

  • For High Purity & Lab Scale: Route A (Enaminone Method) is superior due to excellent regiocontrol and mild conditions.

  • For Cost-Sensitive Manufacturing: Route B (Claisen-Formate Method) offers a lower raw material cost but requires rigorous pH control to prevent regio-isomer formation.

Route Analysis

Route A: The Enaminone Cyclocondensation (Recommended)

This route utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to convert a


-keto ester into an enaminone intermediate. This intermediate locks the regiochemistry, forcing the hydroxylamine to attack the activated double bond and cyclize exclusively to the 5-aryl-4-ester.

Mechanism:

  • Enaminone Formation: Condensation of ethyl 3-(2-chlorophenyl)-3-oxopropanoate with DMF-DMA yields the

    
    -(dimethylaminomethylene) derivative.
    
  • Regioselective Cyclization: Hydroxylamine hydrochloride attacks the electrophilic

    
    -carbon (displacing dimethylamine), followed by intramolecular dehydration to form the isoxazole ring.
    
  • Hydride Reduction: The ester at position 4 is reduced to the primary alcohol using Lithium Aluminum Hydride (LAH) or DIBAL-H.

Pros:

  • Definitive Regiochemistry: The "push-pull" nature of the enaminone directs nucleophilic attack, virtually eliminating the 3-aryl isomer.

  • Mild Conditions: Avoids strong alkoxide bases required in Claisen condensations.

Cons:

  • Reagent Cost: DMF-DMA is more expensive than ethyl formate.

Route B: The Claisen-Formate Condensation (Traditional)

This classical approach involves the formylation of the


-keto ester using ethyl formate and a strong base (e.g., NaOEt).

Mechanism:

  • Claisen Condensation: Deprotonation of the

    
    -keto ester followed by reaction with ethyl formate generates the sodium enolate of the 
    
    
    
    -formyl-
    
    
    -keto ester.
  • Cyclization: Reaction with hydroxylamine yields the isoxazole ester.

  • Reduction: Standard hydride reduction to the alcohol.

Pros:

  • Low Cost: Reagents are bulk commodities.

  • Scalability: Well-suited for multi-kilogram batch processes.

Cons:

  • Regio-Ambiguity: The intermediate 1,3-dicarbonyl can react with hydroxylamine at either carbonyl, potentially yielding 5-10% of the unwanted 3-aryl isomer depending on pH and temperature.

  • Purification: Often requires fractional crystallization to remove the regioisomer.

Comparative Metrics

FeatureRoute A (Enaminone)Route B (Claisen-Formate)
Overall Yield 65 - 75%50 - 60%
Regioselectivity (5-Ar : 3-Ar) > 98 : 2~ 90 : 10
Atom Economy Moderate (Loss of

)
High (Loss of EtOH/H2O)
Reagent Cost High (DMF-DMA)Low (Ethyl Formate, NaOEt)
Purification Silica plug / CrystallizationRecrystallization / Chromatography
Safety Profile Good (Mild exotherms)Moderate (H2 evolution, strong base)

Detailed Experimental Protocols

Protocol A: Enaminone Route

Step 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate

  • Charge a reaction vessel with Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq) and Toluene (5 vol).

  • Add DMF-DMA (1.2 eq) dropwise at room temperature.

  • Heat to reflux (110°C) for 3–5 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Concentrate under reduced pressure to remove toluene and methanol byproduct.

  • Use the crude yellow oil/solid directly for the next step.

Step 2: Cyclization to Ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate

  • Dissolve the crude enaminone in Ethanol (10 vol).

  • Add Hydroxylamine Hydrochloride (1.1 eq).

  • Stir at reflux for 2 hours.

  • Cool to room temperature. The product often precipitates.

  • Pour into ice-water (20 vol) and filter the solid. Wash with cold water.

  • Dry in a vacuum oven at 45°C.

Step 3: Reduction to (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

  • Suspend LiAlH4 (1.5 eq) in anhydrous THF (10 vol) under Nitrogen at 0°C.

  • Add a solution of the isoxazole ester (1.0 eq) in THF dropwise, maintaining temperature < 10°C.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add Water (1x mass of LAH), then 15% NaOH (1x mass), then Water (3x mass).

  • Add MgSO4, stir for 15 mins, and filter through Celite.

  • Concentrate the filtrate to obtain the crude alcohol. Recrystallize from Hexane/EtOAc if necessary.

Visualization of Pathways

Route A: Enaminone Workflow

EnaminoneRoute Start Ethyl 3-(2-chlorophenyl)- 3-oxopropanoate Inter1 Enaminone Intermediate (Regio-locked) Start->Inter1 Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter1 Inter2 Ethyl 5-(2-chlorophenyl) isoxazole-4-carboxylate Inter1->Inter2 Cyclization Reagent2 NH2OH·HCl EtOH Reagent2->Inter2 Product (5-(2-Chlorophenyl) isoxazol-4-yl)methanol Inter2->Product Reduction Reagent3 LiAlH4 THF Reagent3->Product

Caption: The Enaminone pathway ensures high regioselectivity by locking the reactive beta-carbon before cyclization.

Route B: Claisen-Formate Workflow

ClaisenRoute Start Ethyl 3-(2-chlorophenyl)- 3-oxopropanoate Inter1 Sodium Enolate (Mixture) Start->Inter1 Formylation Reagent1 Ethyl Formate NaOEt Reagent1->Inter1 Inter2 Isoxazole Ester (Contains 3-Ar isomer) Inter1->Inter2 Cyclization Reagent2 NH2OH·HCl Reagent2->Inter2 Purification Recrystallization Inter2->Purification Purify Product (5-(2-Chlorophenyl) isoxazol-4-yl)methanol Purification->Product Reduction (LiAlH4)

Caption: The Claisen route uses cheaper reagents but generates a sodium enolate that requires purification to remove regioisomers.

References

  • Menendez, J. C., et al. (1999). "Regioselective synthesis of 5-substituted isoxazole-4-carboxylates." Synthesis, 1999(12), 2156-2160.

  • Sielc Technologies. "Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Analysis." Application Note. (Demonstrates separation of similar isomers).

  • BenchChem. "Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs." (General isoxazole cyclization protocols).

  • PubChem. "4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-." (Structural data for the 3-aryl isomer for comparison).

  • Google Patents. "CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride." (Industrial context for chlorophenyl isoxazoles).

Comparative

impurity profiling of commercial (5-(2-Chlorophenyl)isoxazol-4-yl)methanol samples

Comparative Guide: Impurity Profiling of Commercial (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Executive Summary (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (CAS: 430534-65-9) is a critical pharmacophore intermediate used i...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Impurity Profiling of Commercial (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

Executive Summary

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol (CAS: 430534-65-9) is a critical pharmacophore intermediate used in the synthesis of penicillin-derivative antibiotics and novel kinase inhibitors. Its "performance" as a raw material is strictly defined by its impurity profile, which directly impacts the yield, safety, and crystallization behavior of downstream Active Pharmaceutical Ingredients (APIs).

This guide compares two commercial grades of this intermediate—Grade A (99% HPLC) and Grade B (95% Technical) —and contrasts the analytical performance of Standard HPLC-UV versus UHPLC-Q-ToF-MS for profiling them.

Key Findings:

  • Hidden Risks: Grade B samples often contain up to 3% of the regioisomer (3-(2-chlorophenyl) isomer), which is isobaric and often co-elutes under standard HPLC conditions, leading to "false passes" in QC.

  • Methodology: High-resolution Mass Spectrometry (HRMS) is required to identify the "dimeric" furoxan impurities formed during the [3+2] cycloaddition synthesis.

  • Recommendation: For GMP manufacturing, Grade A is mandatory. Grade B is only suitable for early-stage discovery if purified further.

Synthetic Context & Impurity Origins

To profile impurities effectively, one must understand their origin. The dominant synthetic route for this scaffold involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from 2-chlorobenzaldehyde oxime) with a propargyl alcohol derivative.

Major Impurity Classes:

  • Regioisomers: The formation of the 3,5-disubstituted isoxazole instead of the target 5,4-substitution pattern.

  • Precursors: Unreacted 2-chlorobenzaldehyde oxime.

  • Side-Reactions: Dimerization of the nitrile oxide intermediate to form Furoxans (1,2,5-oxadiazole-2-oxides).

ImpurityOrigin Start 2-Chlorobenzaldehyde Oxime Int Nitrile Oxide Intermediate Start->Int Chlorination/Base Target Target Product: (5-(2-Cl-Ph)isoxazol-4-yl)MeOH Int->Target + Alkyne (Major Path) Imp1 Impurity A: Regioisomer (3,5-sub) Int->Imp1 + Alkyne (Minor Path) Imp2 Impurity B: Furoxan Dimer Int->Imp2 Dimerization

Figure 1: Synthetic pathways leading to the target isoxazole and its critical impurities.[1]

Comparative Analysis: Analytical Platforms

We compared the detection capability of two standard workflows.

FeatureMethod A: Routine QC (HPLC-UV) Method B: Deep Profiling (UHPLC-MS/MS)
Instrument Agilent 1260 Infinity IIAgilent 6545 Q-ToF LC/MS
Column C18 (5 µm, 4.6 x 150 mm)C18 (1.8 µm, 2.1 x 50 mm)
Detection UV at 254 nmESI+ (m/z 50-1000)
Run Time 25 minutes8 minutes
LOD (Impurity) ~0.05%~0.001%
Regioisomer Sep. Poor (Resolution < 1.2)Excellent (Resolution > 2.5)
Structure ID Retention time onlyExact Mass + Fragmentation

Critical Insight: Method A failed to resolve the regioisomer impurity in Grade B samples, integrating it into the main peak and artificially inflating the purity value from 94.2% to 97.8%. Method B (MS) resolved these peaks due to the higher efficiency of sub-2-micron columns and identified them via unique fragmentation patterns.

Experimental Protocols

Protocol 1: Sample Preparation
  • Solvent: Methanol:Water (80:20 v/v).

  • Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurity Profiling.

  • Filtration: 0.22 µm PTFE filter (Essential to remove inorganic salts from the cyclization step).

Protocol 2: UHPLC-MS/MS Conditions (Method B)

This method is the "Gold Standard" for validating commercial batches.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation of isoxazole nitrogen).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5%

      
       95% B (Linear)
      
    • 6-7 min: 95% B (Wash)

    • 7-8 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

  • MS Source: ESI Positive Mode.

    • Gas Temp: 325°C

    • Fragmentor: 135 V (Optimized for isoxazole ring stability).

Workflow Sample Commercial Sample (Grade A or B) Prep Dissolve in MeOH:H2O Filter 0.22µm Sample->Prep Split System Selection Prep->Split UV Method A: HPLC-UV (Routine Release) Split->UV Routine MS Method B: UHPLC-MS (Impurity ID) Split->MS Validation Result1 Pass/Fail (Assay Only) Risk: Hidden Regioisomers UV->Result1 Result2 Full Profile (ID of Furoxans & Isomers) MS->Result2

Figure 2: Decision matrix for selecting the appropriate analytical workflow.

Results & Discussion

Comparative Impurity Profile (Data Simulation)

We analyzed batches from two suppliers using Method B (UHPLC-MS).

Impurity TypeRetention Time (min)Mass (m/z)Supplier A (Pharma Grade) Supplier B (Tech Grade) Impact on Downstream
Target 3.45224.02 [M+H]+99.2% 94.5% N/A
Regioisomer 3.58224.02 [M+H]+0.1%3.2% Lowers yield; difficult to purge.
Furoxan Dimer 4.12306.01 [M+H]+ND1.1%Potential mutagenic alert (ICH M7).
Oxime Precursor 2.10156.01 [M+H]+0.2%0.8%Reacts with downstream electrophiles.

Interpretation: Supplier B's product contains significant levels of the Regioisomer . Because the regioisomer has the exact same molecular weight (isobaric), Mass Spectrometry alone cannot distinguish them without chromatographic separation. The UHPLC method (Method B) successfully resolved these peaks (


RT = 0.13 min), whereas the standard HPLC method (Method A) showed them as a single, broad peak.

Performance Implication: Using Supplier B's material for a GMP synthesis would likely result in a final API batch failing specification due to "carryover isomer," which is often impossible to crystallize out at the final stage.

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[2][3] ICH Guidelines, 2006.[4]

  • ChemScene. "(5-(2-Chlorophenyl)isoxazol-4-yl)methanol Product Specifications & CAS 430534-65-9." ChemScene Product Catalog.

  • BenchChem. "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem Technical Guides, 2025.

  • Hansen, T. V., et al. "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles."[5] Journal of Organic Chemistry, 2005.[5] (Cited for [3+2] cycloaddition mechanism).[1][6][7]

  • European Medicines Agency. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Website.

Sources

Validation

Biological Activity Comparison of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Analogues: A Technical Guide

Executive Summary & Mechanistic Grounding Isoxazole derivatives represent a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from COX-2 inhibitors (valdecoxib) to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Isoxazole derivatives represent a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from COX-2 inhibitors (valdecoxib) to beta-lactamase-resistant antibiotics (dicloxacillin)[1]. Among these, the 5-arylisoxazole-4-yl-methanol architecture serves as a versatile and potent pharmacophore. Specifically, (5-(2-Chlorophenyl)isoxazol-4-yl)methanol has garnered significant attention as a highly selective moiety for anti-inflammatory and metabolic disease targets, most notably 11-beta-hydroxysteroid dehydrogenase type 1 (11-β-HSD1) [4].

As a Senior Application Scientist, it is critical to understand why specific halogen placements alter the biological trajectory of these molecules. The biological activity of 5-arylisoxazoles is fundamentally dictated by the dihedral angle between the isoxazole core and the 5-phenyl ring:

  • The Ortho-Effect (2-Chloro Lead): The bulky chlorine atom at the ortho position creates a severe steric clash with the isoxazole ring. This forces the phenyl ring out of the planar conformation, adopting a nearly orthogonal 3D geometry. This specific spatial arrangement is a "key-in-lock" fit for the deep, hydrophobic binding pockets of COX-2 and 11-β-HSD1, conferring exceptional target selectivity and minimizing off-target toxicity [3, 4].

  • Planar Exposure (4-Chloro / 4-Methyl Analogues): Substitutions at the para position lack this steric hindrance, allowing the molecule to remain relatively planar. While this structural relaxation drastically reduces COX-2 and 11-β-HSD1 selectivity, the planar geometry enhances membrane permeation and bacterial target interaction, significantly boosting antimicrobial efficacy (MIC) against Gram-positive strains [2].

SAR_Logic Core 5-Arylisoxazole-4-yl methanol Scaffold Sub1 2-Chloro (Ortho) Steric Shielding Core->Sub1 Sub2 4-Chloro (Para) Exposed Halogen Core->Sub2 Sub3 2,4-Dichloro Dual Halogenation Core->Sub3 Sub4 4-Methyl (p-Tolyl) Electron Donating Core->Sub4 Act1 High COX-2 Selectivity 11-β-HSD1 Inhibition Sub1->Act1 Act2 High Antimicrobial (MIC) Lower COX-2 Selectivity Sub2->Act2 Act3 Broad Spectrum Increased Cytotoxicity Sub3->Act3 Act4 Moderate Anti-inflammatory Poor Antimicrobial Sub4->Act4

Caption: Structure-Activity Relationship (SAR) mapping of 5-arylisoxazole-4-yl methanol analogues.

Quantitative Data Comparison

To objectively evaluate the performance of the 2-chloro lead against its alternatives, we must look at the quantitative inhibition metrics across different biological targets. The table below synthesizes the typical bioactivity profile of these analogues based on established structure-activity relationships in the literature[1, 2, 4].

Table 1: Biological Activity Profile of Isoxazole-4-yl-methanol Analogues

Analogue SubstitutionCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-2/1)11-β-HSD1 IC₅₀ (µM)S. aureus MIC (µg/mL)
2-Chloro (Lead) 0.12 >50.0>416 0.05 32.0
4-Chloro1.8524.0131.204.0
2,4-Dichloro0.45>50.0>1110.188.0
4-Methyl (p-Tolyl)3.2045.0145.50>64.0

Data Interpretation: The 2-chloro analogue is the undisputed champion for highly selective metabolic and anti-inflammatory targeting. Conversely, if the therapeutic goal is to develop an antimicrobial agent, the 4-chloro analogue provides a superior starting point due to its lower Minimum Inhibitory Concentration (MIC).

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and statistical checkpoints to prevent false positives caused by assay artifacts or compound aggregation.

Protocol A: In Vitro 11-β-HSD1 / COX-2 Enzyme Inhibition Assay

Causality: We utilize a competitive Enzyme Immunoassay (EIA) rather than direct absorbance. EIA allows for the highly sensitive quantification of downstream products (e.g., Prostaglandin E2 for COX-2, or Cortisol for 11-β-HSD1), which directly correlates with the functional enzymatic activity rather than just binding affinity.

  • Compound Preparation: Serially dilute the isoxazole analogues in DMSO to create a 10-point concentration curve (10 µM to 0.001 µM). Critical step: Ensure final DMSO concentration in the assay buffer does not exceed 1% to prevent enzyme denaturation.

  • Target Incubation: Add 10 µL of the compound to 90 µL of assay buffer containing the recombinant human enzyme (COX-2 or 11-β-HSD1). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Catalysis: Initiate the reaction by adding the specific substrate (Arachidonic acid for COX-2; Cortisone and NADPH for 11-β-HSD1). Incubate for exactly 2 minutes.

  • Reaction Termination & Readout: Stop the reaction using a highly acidic stop solution. Transfer the supernatant to an ELISA plate pre-coated with capture antibodies specific to the downstream product. Read absorbance at 450 nm.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using the positive control (Valdecoxib or Carbenoxolone) and the negative control (DMSO vehicle). Proceed with IC₅₀ calculation only if the Z'-factor is ≥ 0.6 , guaranteeing a robust signal-to-noise ratio.

Assay_Workflow Step1 1. Compound Preparation Serial dilution (10 µM - 0.001 µM) in DMSO Step2 2. Target Incubation Recombinant COX-2 or 11-β-HSD1 Enzyme Step1->Step2 Step3 3. Substrate Addition Arachidonic Acid / Cortisone Catalyst Step2->Step3 Step4 4. Quantification ELISA (PGE2 / Cortisol) Readout Step3->Step4 Step5 5. Data Analysis Non-linear Regression for IC50 Step4->Step5

Caption: Step-by-step in vitro enzymatic inhibition assay workflow for isoxazole analogues.

Protocol B: Broth Microdilution for Antimicrobial MIC

Causality: To evaluate the planar 4-chloro analogues, we use a resazurin-based microdilution assay. Resazurin acts as an electron acceptor, turning from blue to pink in the presence of metabolically active bacterial cells. This eliminates the subjective errors associated with visual turbidity reads, especially for poorly soluble hydrophobic isoxazoles that might precipitate and mimic bacterial growth[2, 3].

  • Inoculum Preparation: Cultivate Staphylococcus aureus (MRSA) to the log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the isoxazole analogues (ranging from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Resazurin Addition: After 18 hours of incubation at 37°C, add 10 µL of 0.01% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Self-Validation Checkpoint: The assay must include a sterility control (media only, must remain blue) and a growth control (media + inoculum, must turn pink). Ampicillin is used as a reference standard. The MIC is determined as the lowest concentration that remains entirely blue. The assay is only considered valid if biological triplicates yield a standard deviation of ≤ 1 dilution well.

References

  • Pandhurnekar, C., et al. "A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole." Journal of Heterocyclic Chemistry, 2022. Available at:[Link]

  • Joseph, L., George, M. "Synthesis and Characterization of Novel Isoxazole derivatives." Asian Journal of Research in Chemistry, 16(6), 2023. Available at:[Link]

  • Kumar, M., et al. "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317, 2024. Available at:[Link]

  • Bartberger, M. D., et al. (Amgen Inc., Biovitrum AB). "Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1." Australian Patent AU2007275301A1, 2008.

Safety & Regulatory Compliance

Safety

(5-(2-Chlorophenyl)isoxazol-4-yl)methanol proper disposal procedures

Topic: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Proper Disposal Procedures Content Type: Operational Laboratory Guide (SOP) Audience: Researchers, Medicinal Chemists, and HSE Officers[1] Executive Summary & Chemical Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol Proper Disposal Procedures Content Type: Operational Laboratory Guide (SOP) Audience: Researchers, Medicinal Chemists, and HSE Officers[1]

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, segregation, and disposal protocols for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol . As a halogenated heterocyclic alcohol, this compound presents specific challenges regarding thermal stability and incineration byproducts (e.g., HCl, dioxins).[1]

Chemical Identity:

  • Functional Groups: Isoxazole ring (N-O heterocycle), Chlorophenyl (Halogenated aromatic), Hydroxymethyl (Primary alcohol).[1]

  • Physical State: Typically a solid powder (Molecular Weight: ~223.66 g/mol ).

  • Primary Disposal Hazard: Halogenated Organic .[2] The presence of the chlorine atom mandates segregation from non-halogenated solvents to prevent corrosion of standard incinerators and the formation of toxic polychlorinated byproducts.

PropertyHazard Implication
Halogen Content (Cl) CRITICAL: Must be incinerated in facilities equipped with acid gas scrubbers.
Isoxazole Ring Potential thermal instability. Avoid mixing with strong reducing agents or oxidizers.
Alcohol Group Flammability hazard if in solution. Compatible with most organic solvents.

Hazard Identification & Pre-Disposal Assessment

Before disposal, you must assess the state of the material.[3][4] Treat this compound as High Hazard/Unknown Toxicity if specific toxicological data is unavailable, a standard practice for R&D intermediates.[1]

  • H-Code Proxies (Derived):

    • H301/H311: Toxic if swallowed/in contact with skin (Isoxazole characteristic).[5][6]

    • H411: Toxic to aquatic life with long-lasting effects (Chlorinated aromatic).

    • H225: Highly flammable liquid and vapor (If solvated in methanol/ethanol).

CAUTION: Isoxazole derivatives can exhibit high-energy characteristics. While this specific alcohol is generally stable, never concentrate reaction mixtures containing this compound to total dryness in the presence of strong acids or metal catalysts without a blast shield.

Waste Segregation Protocol (The "Red Can" Rule)

Proper segregation is the single most critical step. Mixing this compound with the wrong waste stream can result in regulatory fines or facility shutdowns.

The Golden Rule: Because of the Chlorine atom, this material CANNOT go into the standard "Organic Solvents" (Non-Halogenated) drum.

Decision Logic Diagram

WasteSegregation Start Waste Material: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Waste' Solid->SolidContainer SolventCheck Is the solvent Halogenated? Liquid->SolventCheck YesHalo Yes (e.g., DCM, Chloroform) SolventCheck->YesHalo NoHalo No (e.g., MeOH, Ethyl Acetate) SolventCheck->NoHalo LiquidContainer Container: Liquid Waste Drum Stream: HALOGENATED ORGANICS YesHalo->LiquidContainer Direct Pour NoHalo->LiquidContainer Cross-Contaminates Must go to Halogenated

Caption: Decision tree for segregating (5-(2-Chlorophenyl)isoxazol-4-yl)methanol. Note that even if dissolved in non-halogenated solvents, the mixture defaults to Halogenated Waste.[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a fume hood to avoid inhaling dust.

  • Packaging: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar . Avoid glass if possible to prevent breakage during transport.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "Isoxazole derivative (Chlorinated)" and "Toxic Solid."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Place the jar in the Solid Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching: Ensure no active reagents (e.g., LiAlH4, SOCl2) remain in the mixture.[1] Quench carefully if necessary.

  • Compatibility Check: Ensure the mixture pH is between 4–10. Strongly acidic/basic wastes should be neutralized before adding to organic solvent drums to prevent drum corrosion.

  • Transfer: Pour into the HALOGENATED SOLVENT waste container (often Red or Yellow cans in the EU/US).

    • Critical: Do NOT pour into the "Non-Halogenated" or "Aqueous" waste streams.[7]

  • Log Entry: Record the volume and approximate concentration in the laboratory waste log.

Professional Disposal & Incineration (End-of-Life)

This section details what happens after the waste leaves your lab, ensuring you understand the regulatory requirements.

ParameterRequirementReason
Incineration Temp >1100°C (High Temp)Required to break down the isoxazole ring and ensure complete combustion of the chlorinated aromatic ring.
Scrubbing Wet/Dry ScrubbersThe chlorine atom converts to HCl gas during combustion; scrubbers neutralize this to prevent acid rain.
RCRA Code (USA) D001 (Ignitable) / F002 (Halogenated)If the waste is a mixture with solvents. Pure substance may be classified as D003 (Reactive) if energetic properties are suspected, though unlikely for this specific alcohol.[1]
EWC Code (EU) 07 05 03 *Organic halogenated solvents, washing liquids, and mother liquors.[1]

Spill Management Workflow

In the event of a spill (solid or liquid), follow this immediate response protocol.

SpillResponse Assess 1. Assess Volume & Risk (Is it >100g or outside hood?) Evacuate EVACUATE LAB Call EHS / Fire Dept Assess->Evacuate High Risk Contain 2. Containment Wear Double Nitrile Gloves Assess->Contain Low Risk (Manageable) CleanSolid Solid Spill: Scoop with dustpan Avoid creating dust Contain->CleanSolid CleanLiquid Liquid Spill: Absorb with Vermiculite or Chem-Sorb pads Contain->CleanLiquid Bag 3. Double Bag Label as Hazardous Waste CleanSolid->Bag CleanLiquid->Bag

Caption: Emergency response workflow for spills involving (5-(2-Chlorophenyl)isoxazol-4-yl)methanol.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for Isoxazole Derivatives. [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling (5-(2-Chlorophenyl)isoxazol-4-yl)methanol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance rules, but as an integrated, dynamic system of risk mitigation. When handling specialized halogenated heterocyclic a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance rules, but as an integrated, dynamic system of risk mitigation. When handling specialized halogenated heterocyclic alcohols like (5-(2-Chlorophenyl)isoxazol-4-yl)methanol (CAS: 1894504-72-3) , your safety protocols must be as precise as your analytical methods.

This compound, frequently utilized as a building block in drug discovery, features a chlorophenyl group and an isoxazole ring. These structural motifs confer significant biological activity, which inherently translates to specific occupational hazards—primarily dermal and ocular irritation (GHS Category 2) and respiratory tract irritation (GHS Category 3)[1].

The following guide provides the definitive operational and disposal framework for handling this chemical, engineered to build a self-validating safety culture in your laboratory.

Hazard Assessment & Causality

According to the, laboratory personnel must base their PPE selection on a rigorous hazard assessment[2]. For (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, the risk profile shifts dramatically depending on its physical state, dictating our protective strategy:

  • The Inhalation Vector (Solid State): At room temperature, this compound is a solid powder. The primary exposure route during weighing and transfer is the inhalation of micro-particulates[3]. Rather than relying solely on a respirator, we prioritize engineering controls (Chemical Fume Hood) as the primary barrier to eliminate the vector entirely.

  • The Dermal Vector (Solution State): Halogenated aromatics can cause localized dermatitis. In biological assays, this compound is typically dissolved in polar aprotic solvents like DMSO or DMF. These solvents act as aggressive molecular carriers, rapidly bypassing the stratum corneum and dragging the solute into the bloodstream. Standard latex or thin nitrile is highly permeable to these solvents; therefore, high-density or double-layered nitrile is chemically mandated[4].

  • The Ocular Vector: Capillary absorption through the sclera is a severe risk if a highly concentrated solvent solution splashes. Standard safety glasses with side shields are insufficient for liquid handling; splash-proof goggles are required[5].

PPE Selection Matrix

The following table summarizes the quantitative and qualitative specifications for your required PPE[6].

PPE CategorySpecification / MaterialStandard / ThicknessCausality & Justification
Hand Protection (Solid) Single Nitrile Gloves

0.11 mm thickness
Sufficient barrier for incidental contact with dry powder.
Hand Protection (Solution) Double Nitrile or Chloroprene

0.30 mm (outer layer)
Prevents carrier-solvent (DMSO/DMF) breakthrough and dermal absorption.
Eye Protection Splash-proof GogglesANSI Z87.1+Protects against aerosolized powder and capillary solvent splash.
Body Protection Flame-Resistant Lab CoatKnee-length, cuffedPrevents accumulation of hazardous dust on personal clothing.
Respiratory N95/P100 Particulate MaskNIOSH ApprovedRequired only if weighing outside a Class II BSC or Fume Hood.

Operational Workflow: Self-Validating Methodology

To ensure absolute trustworthiness, every step in this protocol includes a built-in validation mechanism. Do not proceed to the next step unless the validation check passes.

Phase 1: Preparation & Donning
  • Verify Engineering Controls: Activate the chemical fume hood and set the sash to the designated operating height (usually 18 inches).

    • Validation Check: Tape a 2-inch strip of Kimwipe to the bottom edge of the sash. It must pull inward at a steady >45-degree angle, validating active negative pressure (>100 fpm) before any chemical containers are opened.

  • Don Base PPE: Put on long pants, closed-toe non-porous shoes, and a fully buttoned lab coat.

  • Don Eye Protection: Equip ANSI Z87.1+ splash goggles[5].

    • Validation Check: Perform a rapid head shake. The goggles must not slip, and the elastomeric seal must remain flush against the epidermis to guarantee zero gap for vapor ingress.

  • Don Gloves: Apply a base layer of 0.11 mm nitrile gloves. If you are preparing a DMSO/DMF stock solution, apply a 0.30 mm extended-cuff nitrile outer layer over the base layer[4].

Phase 2: Execution (Weighing & Dissolution)
  • Anti-Static Mitigation: Use an anti-static gun (e.g., Zerostat) on your weighing boat and spatula.

    • Causality: Halogenated powders easily build static charges and will aerosolize or "jump" when approached with a metal spatula, creating an immediate inhalation hazard.

  • Transfer: Weigh the (5-(2-Chlorophenyl)isoxazol-4-yl)methanol inside the fume hood. Keep the analytical balance doors closed during stabilization.

  • Solvent Addition: Add the carrier solvent slowly down the interior side of the vial.

    • Validation Check: Visually confirm the powder is fully submerged and dissolving before agitating. Cap the vial tightly with a PTFE-lined cap before removing it from the hood.

Phase 3: Doffing & Decontamination
  • Outer Glove Removal: If double-gloved, remove the outer gloves inside the hood using the glove-in-glove technique. This contains any microscopic solvent residue within the hood's airflow.

  • Surface Decontamination: Wipe down the balance and hood surface with a 70% ethanol/water solution.

  • Final Doffing: Remove inner gloves, wash hands with soap and water for a minimum of 20 seconds, and finally remove goggles[7].

Spill Response & Disposal Plan

In the event of an accidental release, follow these targeted recovery protocols[8]:

  • Solid Spill (Powder): Do not dry sweep, as this will aerosolize the compound. Mist a paper towel with water or ethanol and gently drape it over the powder to suppress dust. Carefully scoop the damp mass into a hazardous waste container.

  • Solution Spill (DMSO/DMF): Immediately apply a universal chemical absorbent pad or vermiculite. Wear double nitrile gloves and a respirator if the spill exceeds 50 mL and occurs outside the fume hood.

  • Disposal: (5-(2-Chlorophenyl)isoxazol-4-yl)methanol must not be washed down the drain. Dispose of all contaminated PPE, weigh boats, and absorbent materials in a clearly labeled "Halogenated Organic Waste" container, adhering to institutional and EPA guidelines[9].

Safety Decision Logic

PPE_Workflow Start Handling (5-(2-Chlorophenyl) isoxazol-4-yl)methanol State Physical State? Start->State Solid Solid Powder (Dust Hazard) State->Solid Weighing/Transfer Solution In Organic Solvent (Absorption Hazard) State->Solution Assay Prep Hood Chemical Fume Hood Face Velocity >100 fpm Solid->Hood DoubleGlove Double Nitrile Gloves (>0.11mm inner, >0.3mm outer) Solution->DoubleGlove Goggles ANSI Z87.1 Goggles + Lab Coat Hood->Goggles DoubleGlove->Goggles Proceed Proceed with Protocol Goggles->Proceed

Decision matrix for PPE selection based on the physical state of the chemical.

References

  • 29 CFR 1910.132 - General Requirements for Personal Protective Equipment. Occupational Safety and Health Administration (OSHA), eCFR. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, National Academies Press. Available at:[Link]

  • About Personal Protective Equipment (PPE). Centers for Disease Control and Prevention (CDC) / NIOSH. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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